Calcium bromolactobionate
Description
Properties
CAS No. |
33659-28-8 |
|---|---|
Molecular Formula |
C12H22Br2Ca2O12 |
Molecular Weight |
598.26 g/mol |
IUPAC Name |
dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |
InChI |
InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |
InChI Key |
NSEHONXJEKGUCF-IJGDEWKPSA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Other CAS No. |
33659-28-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Sedative Action of Calcium Bromolactobionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bromolactobionate is a pharmaceutical agent recognized for its sedative, hypnotic, and anxiolytic properties. As a double salt of calcium lactobionate (B10762962) and calcium bromide, its mechanism of action is understood to arise from the synergistic effects of its constituent ions: calcium and bromide. While specific molecular studies on the combined compound are limited, a comprehensive understanding of its pharmacological effects can be deduced from the well-established roles of bromide and calcium in regulating neuronal excitability. This technical guide synthesizes the available scientific knowledge to propose a detailed mechanism of action for this compound, supported by general experimental protocols and conceptual signaling pathway diagrams.
Introduction
This compound has been utilized in clinical practice for the management of mild sleep disturbances, irritability, and nervousness[1]. The sedative effect is reported to be approximately double that expected from its bromine content alone, suggesting a synergistic interplay between calcium and bromide ions[1]. This document aims to provide an in-depth exploration of the putative mechanism of action of this compound, focusing on the individual and combined contributions of its ionic components to neuronal inhibition.
Proposed Mechanism of Action
The sedative and anxiolytic effects of this compound are primarily attributed to the depressant action of the bromide ion on the central nervous system, a process that is likely potentiated by the presence of calcium ions. The proposed mechanism involves two key pathways: enhancement of GABAergic inhibition by bromide and modulation of neuronal excitability by calcium.
Bromide-Mediated Enhancement of GABAergic Inhibition
The primary mechanism underlying the sedative effects of bromide salts is their ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain[2]. Bromide ions are thought to act as a positive allosteric modulator of GABA-A receptors.
-
GABA-A Receptor Interaction: GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission[3][4].
-
Potentiation of GABA Effect: Bromide ions, being halides like chloride, can also pass through the GABA-A receptor channel. More importantly, they are believed to enhance the affinity of GABA for its receptor and increase the frequency or duration of channel opening in response to GABA binding. This leads to a greater influx of negative ions and a more pronounced inhibitory effect[2][5].
Caption: Hypothesized interaction of bromide ions with the GABA-A receptor.
Calcium-Mediated Modulation of Neuronal Excitability
Calcium ions play a critical role in regulating neuronal excitability and neurotransmitter release[6][7][8][9][10][11]. The sedative properties of this compound may be enhanced by the influence of calcium on neuronal membrane potential and neurotransmitter dynamics.
-
Stabilization of Membrane Potential: Extracellular calcium ions can influence the voltage threshold for action potential firing. Elevated extracellular calcium can stabilize the neuronal membrane, making it less excitable[6]. This effect would complement the hyperpolarizing action of bromide at GABA-A receptors.
-
Modulation of Neurotransmitter Release: Calcium influx into the presynaptic terminal is essential for the release of neurotransmitters[9][10]. While this is a complex process, alterations in calcium homeostasis can impact the release of both excitatory and inhibitory neurotransmitters. It is plausible that the calcium component of this compound contributes to a net inhibitory state, although the precise mechanism for this is not yet elucidated.
-
Interaction with Calcium Channels: Various sedative and anesthetic drugs are known to interact with voltage-gated calcium channels (VGCCs)[12][13][14][15]. It is conceivable that the calcium and/or bromide ions from this compound could modulate the activity of these channels, leading to a reduction in neuronal firing and neurotransmitter release.
Caption: The role of calcium ions in modulating neuronal excitability.
Quantitative Data
| Parameter | Description | Hypothetical Value |
| GABA-A Receptor Binding Affinity (Ki) | The inhibition constant, indicating the affinity of bromide for the GABA-A receptor. | 1-5 mM |
| EC50 for GABA Potentiation | The concentration of this compound that produces 50% of the maximal potentiation of the GABA response. | 0.5-2 mM |
| IC50 for VGCC Inhibition | The concentration of this compound that causes 50% inhibition of specific voltage-gated calcium channels. | >10 mM |
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are generalized protocols that could be adapted for this purpose.
In Vitro: Electrophysiological Recordings
-
Objective: To measure the effect of this compound on GABA-A receptor function.
-
Methodology:
-
Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing recombinant GABA-A receptors.
-
Perform whole-cell patch-clamp recordings to measure ionic currents across the cell membrane.
-
Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of this compound to determine its effect on the GABA-evoked current.
-
Analyze the data to determine changes in current amplitude, frequency, and duration of channel opening.
-
In Vitro: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the components of this compound to the GABA-A receptor complex.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine (B76468) site).
-
Add increasing concentrations of non-radiolabeled this compound to compete with the radioligand for binding.
-
Measure the amount of bound radioactivity at each concentration of the competitor.
-
Calculate the Ki value to determine the binding affinity.
-
In Vivo: Behavioral Assays for Sedation
-
Objective: To assess the sedative effects of this compound in a whole-animal model.
-
Methodology:
-
Administer this compound or a vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Use standardized behavioral tests to measure sedative-hypnotic effects, such as:
-
Open Field Test: To assess locomotor activity and exploratory behavior. A decrease in movement is indicative of sedation.
-
Elevated Plus Maze: To measure anxiety-like behavior. An increase in time spent in the open arms suggests an anxiolytic effect.
-
Loss of Righting Reflex: To determine the hypnotic dose. The dose at which a certain percentage of animals lose their ability to right themselves is recorded.
-
-
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. crecompany.com [crecompany.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alprazolam - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of calcium in regulating primary sensory neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Calcium’s Vital Role in Neurotransmission [brainfacts.org]
- 10. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 12. Calcium channels. Interactions with ethanol and other sedative-hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium channels are involved in the hypnotic-anesthetic action of dexmedetomidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
The Sedative Potential of Calcium Bromolactobionate: A Review of a Historical Pharmaceutical Agent
For Researchers, Scientists, and Drug Development Professionals
Calcium bromolactobionate, a double salt of calcium lactobionate (B10762962) and calcium bromide, has been historically recognized for its sedative and anxiolytic properties.[1][2] This technical guide synthesizes the available pharmacological information on this compound, focusing on its profile as a sedative. While contemporary in-depth experimental data is sparse in publicly accessible literature, this document collates historical claims and contextualizes them with the known mechanisms of its constituent ions to provide a foundational understanding for modern research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33659-28-8 | [1][2] |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ | [1][2] |
| Molecular Weight | 954.5 g/mol | [1][2] |
| Appearance | White crystalline, odorless solid | [3] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [4] |
| Stability | Stable under ordinary conditions of use and storage. | [3] |
Pharmacological Profile: A Synergistic Sedative Action
Historical and manufacturer literature suggests that the sedative effect of this compound is approximately double what would be anticipated from its bromine content alone, indicating a synergistic interaction between the calcium and bromide ions.[1][2][5] This compound was historically used for the adjunctive treatment of mild sleep disturbances, irritability, and nervousness.[1][2] The presence of calcium is also purported to mitigate the risk of "bromide rashes," a common side effect associated with alkali bromides.[5]
Mechanism of Action
While specific signaling pathways for this compound have not been elucidated in the available literature, the sedative effects can be inferred from the individual actions of its constituent ions on the central nervous system.
Bromide Ion: The sedative and anticonvulsant properties of bromide have been known since the 19th and early 20th centuries. The primary mechanism is believed to involve the bromide ion's competition with chloride ions at the neuronal membrane. This competition can lead to a state of hyperpolarization, thereby depressing neuronal excitability and resulting in a sedative effect.
Calcium Ion: Calcium ions play a critical role in neuronal signaling, particularly in neurotransmitter release. Alterations in extracellular calcium concentration can significantly impact neuronal excitability. While the precise synergistic mechanism with bromide in this compound is not detailed, it is plausible that the calcium component contributes to the overall sedative effect by modulating neuronal membrane stability and neurotransmission.
A proposed, though not experimentally verified, logical relationship for the sedative action is depicted in the following diagram.
Caption: Hypothesized mechanism of sedative action.
Experimental Protocols
Detailed experimental protocols for the sedative effects of this compound are not available in the reviewed contemporary literature. A 1936 publication from the Journal of Research of the National Bureau of Standards references clinical tests published in foreign journals, specifically mentioning articles by Winterseel in Medizinische Klinik and E. Blum on the synergistic action of bromide and calcium in neurology.[5] These historical studies reportedly investigated its use in conditions such as epilepsy, hyperthyroidism, and neurasthenia.[5] However, the specific methodologies of these early clinical investigations could not be retrieved.
For modern preclinical evaluation of sedative properties, a generalized experimental workflow would typically involve the following stages:
Caption: Generalized preclinical experimental workflow.
Quantitative Data
The search of available literature did not yield specific quantitative data regarding the sedative efficacy (e.g., ED₅₀), dose-response relationships, or pharmacokinetic parameters for this compound. Similarly, toxicological data such as the LD₅₀ are not available.[3][4]
Conclusion and Future Directions
This compound is a historical sedative agent with a purported synergistic action between its calcium and bromide components. While its use has largely been superseded by modern pharmaceuticals, the concept of ion-based synergistic activity in neuromodulation may warrant further investigation. The lack of detailed, modern pharmacological data presents a significant knowledge gap. Future preclinical studies would be necessary to validate the historical claims of its enhanced sedative properties and to establish a comprehensive pharmacological and toxicological profile. Such research should focus on elucidating the precise molecular mechanisms underlying the synergistic effects of calcium and bromide, and on generating robust quantitative data on its efficacy, pharmacokinetics, and safety.
References
An In-Depth Technical Guide to the Historical Development and Synthesis of Calcium Bromolactobionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, synthesis, and physicochemical properties of calcium bromolactobionate. The document delves into the seminal electrolytic synthesis method, presenting a detailed experimental protocol and quantitative data. While alternative synthetic routes are mentioned in the literature, specific protocols and comparative quantitative data remain scarce. This guide also addresses the known physicochemical characteristics of the compound and discusses the likely mechanism of its sedative action, which is attributed to the effects of its constituent bromide and calcium ions. Notably, specific signaling pathways for the intact molecule are not detailed in existing scientific literature. This guide aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this historical pharmaceutical agent.
Historical Development
This compound, a double salt of calcium lactobionate (B10762962) and calcium bromide, emerged as a medicinal agent with sedative properties. Its development was a result of early 20th-century research into the therapeutic applications of organic calcium salts and bromides.
The initial preparation of this double salt was conducted at the National Bureau of Standards.[1] A key figure in its early development was Horace S. Isbell, who was granted patents in the 1930s for the process of preparing calcium lactobionate and the crystalline calcium lactobionate-calcium bromide double salt.[2] The primary motivation for developing this compound was to combine the sedative effects of the bromide ion with the therapeutic benefits of calcium, while also creating a non-hygroscopic and stable salt that would be more convenient for medicinal use than calcium bromide alone.
Early clinical tests suggested that the sedative action of this compound was nearly double what would be expected from its bromine content alone, with the added benefit of a reduced risk of "bromide rashes" often associated with alkali bromides.[1] This synergistic effect was attributed to the presence of calcium.[3] The compound was historically used for the adjunctive treatment of mild sleep disturbances, irritability, and nervousness.[3]
Synthesis of this compound
Electrolytic Oxidation of Lactose (B1674315)
The electrolytic method, pioneered by Horace S. Isbell, provides a robust and high-yielding pathway to crystalline this compound.[5] This process involves the oxidation of lactose in the presence of a bromide salt and a neutralizing agent, typically calcium carbonate.
A detailed experimental protocol based on the work of Isbell is as follows:[5]
-
Reaction Setup: A 20-liter crock is equipped with a mechanical stirrer and eight graphite (B72142) electrodes (3 dm long and 2.3 cm in diameter).
-
Reagents: 1 kg of precipitated calcium carbonate and 3.6 kg of lactose hydrate (B1144303) are dissolved in 10 liters of water within the crock.
-
Initiation: While stirring the solution vigorously, 0.8 kg of bromine is added. Foaming may occur and can be controlled by the addition of a few milliliters of n-butyl or hexyl alcohol.
-
Electrolysis: After the initial reaction of bromine subsides (indicated by a decrease in the evolution of carbon dioxide), a direct current of 10 amperes is passed through the solution. The electrodes are arranged with alternating anodes and cathodes. With an immersion depth of 2 dm, a voltage of approximately 6 volts is required, resulting in a current density of about 1.7 amp/dm² of anode surface.
-
Reaction Monitoring and Completion: The electrolysis is continued for approximately 28 hours, or until all the lactose has been oxidized.
-
Post-Electrolysis: The electric current is stopped, but stirring is continued until the evolution of carbon dioxide ceases. This ensures the conversion of any lactobionic lactone intermediate into calcium lactobionate.
-
Isolation and Crystallization: The solution is filtered and then concentrated under reduced pressure to a syrup. From this syrup, nearly pure this compound-calcium bromide crystallizes.
-
Purification: The crystalline product is separated from the mother liquor using a centrifugal machine and washed with a high-purity calcium lactobionate-calcium bromide syrup. The mother liquors can be recycled into subsequent batches. For further purification, the salt can be recrystallized by dissolving three parts of the salt in two parts of boiling water, adding a small amount of decolorizing carbon, filtering, and then seeding the solution with powdered crystalline calcium lactobionate-calcium bromide. Slow cooling with constant agitation yields large crystals.[5] The final product is washed with a small amount of a saturated aqueous solution of the product and then with an aqueous alcohol solution (approximately 50% alcohol).
Caption: Workflow for the Electrolytic Synthesis of this compound.
Quantitative Data
The electrolytic synthesis method is reported to be highly efficient.
| Parameter | Value | Reference |
| Yield | > 90% | [5] |
| Current Density | ~1.7 amp/dm² | [5] |
| Electrolysis Time | ~28 hours | [5] |
| Purity | High, crystalline product | [6][5] |
Note: Comparative quantitative data for alternative synthesis methods are not well-documented in publicly available scientific literature.
Physicochemical and Characterization Data
This compound is a white, crystalline solid.[7] It is non-hygroscopic and possesses a mild taste.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ (for the anhydrous form) | [2] |
| Molecular Weight | 954.54 g/mol | [2] |
| Appearance | White crystalline solid | [7] |
| Solubility | Freely soluble in water (~100 mg/mL) | [3][4] |
| Flash Point | 319 °C | [7] |
| Decomposition | Decomposes at high temperature, emitting hydrogen bromide gas, carbon oxides, and calcium oxide. | [7] |
Mechanism of Action
A specific signaling pathway for the entire this compound molecule has not been elucidated. Its therapeutic effect as a sedative is understood to be a result of the pharmacological actions of its constituent ions: bromide and calcium.
Bromide Ion
The sedative and anticonvulsant properties of the bromide ion have been recognized since the 19th century.[8][9] The primary mechanism of action is believed to be its interaction with the central nervous system, specifically by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][9] Bromide ions can pass through GABA-A receptor-mediated chloride channels more readily than chloride ions, leading to hyperpolarization of the neuronal membrane.[9] This hyperpolarization makes it more difficult for neurons to fire, resulting in a depressant effect on the central nervous system.
Caption: Proposed Sedative Mechanism of the Bromide Ion.
Calcium Ion
Calcium ions play a crucial role in neuronal function, including neurotransmitter release and neuronal excitability. While the precise synergistic role of calcium in the context of this compound's sedative effect is not fully detailed, it is known that calcium homeostasis is vital for proper nervous system function. It has been suggested that the presence of calcium enhances the sedative effect of the bromide and may mitigate some of the side effects associated with alkali bromides.[3]
Applications
The primary historical application of this compound was as a sedative and hypnotic agent.[3][10] More contemporary sources also list its use as a food additive (thickener or stabilizer), in cosmetic preparations (moisturizer and stabilizer), and in biomedical research as a carrier for cell culture or drug delivery.[4]
Conclusion
This compound is a pharmaceutical compound with a well-documented history and a defined electrolytic synthesis process that is both efficient and high-yielding. While it has largely been superseded by more modern sedatives, a comprehensive understanding of its synthesis and properties remains valuable from a historical and chemical perspective. The lack of detailed, publicly available characterization data and comparative studies of alternative synthetic routes represents a gap in the current body of knowledge. Future research could focus on filling these gaps to provide a more complete scientific profile of this compound. This guide serves as a foundational resource, consolidating the available historical and technical information for the scientific community.
References
- 1. crecompany.com [crecompany.com]
- 2. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 7. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 8. Potassium bromide - Wikipedia [en.wikipedia.org]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. What is Calcium bromide used for? [synapse.patsnap.com]
Chemical and physical properties of Calcium bromolactobionate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological mechanisms of Calcium Bromolactobionate. The information is intended to support research, development, and application of this compound in the pharmaceutical and biomedical fields.
Chemical and Physical Properties
This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[] It is primarily recognized for its sedative and anxiolytic properties.[2][3] The presence of both calcium and bromide ions is believed to contribute synergistically to its therapeutic effects.[2]
Quantitative Data
The chemical and physical properties of this compound are summarized in the table below. It is important to note that some variations in molecular formula and weight have been reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 33659-28-8 | [4][5] |
| Molecular Formula | C24H42Br2Ca2O24 | [2][4] |
| C24H38Br2Ca2O24 | [][5] | |
| C12H24Br2Ca2O12 | [6] | |
| Molecular Weight | 954.5 g/mol | [2][4] |
| 950.504 g/mol | [][5] | |
| 600.28 g/mol | [6] | |
| Appearance | White crystalline, odorless solid | [3][7] |
| Solubility | Soluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][6] |
| Flash Point | 319 °C | [3][7] |
| Stability | Stable under ordinary conditions of use and storage. | [3] |
| Decomposition | Emits toxic fumes of hydrogen bromide, carbon oxides, and calcium oxide when heated to decomposition. | [3] |
Experimental Protocols
The primary method for the synthesis of this compound is the electrolytic oxidation of lactose (B1674315) in the presence of a calcium salt and a bromide source.
Synthesis of this compound via Electrolytic Oxidation
This protocol is based on the methods described by Isbell (1934) and further detailed in subsequent publications.[8][9][10]
Objective: To synthesize crystalline this compound from lactose.
Materials:
-
Lactose
-
Calcium Carbonate (CaCO3)
-
Bromine (Br2) or Calcium Bromide (CaBr2)
-
Graphite (B72142) electrodes
-
Electrolytic cell
-
Mechanical stirrer
-
Decolorizing carbon
-
Ethyl alcohol
Procedure:
-
Preparation of Electrolyte: Dissolve lactose and either calcium bromide or bromine and calcium carbonate in water within the electrolytic cell. For example, a solution can be prepared with 180g of lactose and 40g of bromine in 1 liter of water, with 75g of calcium carbonate added before electrolysis.[9]
-
Electrolytic Oxidation: Pass a direct current through the solution using graphite electrodes. The bromine reacts with lactose to form lactobionic lactone and hydrobromic acid. The calcium carbonate then neutralizes these to form calcium lactobionate and calcium bromide.[9] The electrolysis is continued until all the lactose is oxidized.[9]
-
Crystallization:
-
Purification:
-
Drying: The purified crystals are dried, for instance, at 40°C in air.[9]
Biological Activity and Proposed Mechanism
This compound is used as a sedative and anxiolytic agent.[2][3] Its therapeutic action is attributed to the combined effects of calcium and bromide ions. The sedative action is suggested to be approximately double what would be expected from the bromine content alone, indicating a synergistic relationship with calcium.[2] This combination may also mitigate the risk of adverse effects sometimes associated with alkali bromides.[2] While the precise signaling pathways have not been fully elucidated in the available literature, a general mechanism can be proposed.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 2. globalcalcium.com [globalcalcium.com]
- 3. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]
- 4. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium bromo lactobionate | 33659-28-8 - BuyersGuideChem [buyersguidechem.com]
- 6. chembk.com [chembk.com]
- 7. Calcium Bromo Lactobionate Manufacturers [anmol.org]
- 8. researchgate.net [researchgate.net]
- 9. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Synergistic Sedative Effect of Calcium and Bromide in Calcium Bromolactobionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bromolactobionate, a complex salt containing calcium, bromide, and lactobionate, has been historically noted for its sedative properties. This technical guide delves into the core of its pharmacological action, focusing on the synergistic sedative effect proposed to arise from the interplay of its constituent ions, calcium and bromide. While direct modern quantitative studies on this specific synergy are limited, this document synthesizes established principles of neuropharmacology and experimental methodologies to provide a comprehensive understanding of the potential mechanisms at play. We will explore the individual roles of bromide and calcium in neuronal excitability, detail relevant experimental protocols for assessing sedative effects, and present a hypothesized signaling pathway for their synergistic action.
Introduction
The sedative effects of bromide salts have been recognized since the 19th century, with their primary mechanism attributed to the enhancement of GABAergic inhibition in the central nervous system[1][2][3][4]. Calcium ions, on the other hand, are crucial intracellular messengers that play a complex role in regulating neuronal excitability and neurotransmitter release[5][6]. The formulation of this compound is claimed to leverage a synergistic interaction between these two ions, reportedly producing a sedative effect "approximately double that to be expected from the bromine content" alone. This guide aims to provide a detailed technical examination of this proposed synergy.
Pharmacological Basis of Sedation
The Role of Bromide in Sedation
The sedative and anticonvulsant properties of the bromide ion (Br-) are primarily mediated through its effects on the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain[7].
-
Mechanism of Action: Bromide ions are halides, similar to chloride ions (Cl-). The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of Cl- into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect. Bromide ions can pass through the GABA-A receptor channel more readily than chloride ions, enhancing the hyperpolarizing current and potentiating the inhibitory effect of GABA[7].
The Role of Calcium in Neuronal Excitability and Sedation
Calcium ions (Ca2+) are pivotal in a multitude of neuronal processes, and their influence on sedation is multifaceted, involving the modulation of ion channels and neurotransmitter release.
-
Modulation of GABA-A Receptors: Intracellular calcium has been shown to potentiate the function of GABA-A receptors. An increase in intracellular Ca2+ concentration can augment the GABA-activated chloride current, thereby enhancing inhibitory neurotransmission[5]. This potentiation is thought to be mediated by calcium-dependent signaling pathways, such as the activation of CaM kinase II[5].
-
Regulation of Neurotransmitter Release: Calcium influx at the presynaptic terminal is the primary trigger for the release of neurotransmitters. Modulation of presynaptic calcium channels can, therefore, influence the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters.
-
Direct Effects on Neuronal Excitability: Extracellular calcium levels can influence the voltage threshold for action potential generation.
Proposed Synergistic Mechanism of Calcium and Bromide
The synergistic sedative effect of calcium and bromide in this compound is hypothesized to result from their convergent actions on neuronal inhibition, primarily centered around the GABA-A receptor.
-
Enhanced GABA-A Receptor Permeability: Bromide ions directly increase the inhibitory current through the GABA-A receptor channel due to their higher permeability compared to chloride ions.
-
Calcium-Mediated Potentiation: The presence of calcium can further enhance the function of the GABA-A receptor. An influx of calcium or the release of calcium from intracellular stores can activate intracellular signaling cascades that positively modulate the GABA-A receptor, increasing its sensitivity to GABA and the overall inhibitory tone.
This dual action—direct enhancement of the inhibitory current by bromide and the potentiation of the receptor's function by calcium—is the likely basis for the observed synergistic sedative effect.
Quantitative Data and Experimental Protocols
Thiopental-Induced Sleeping Time Test
This is a classic method to evaluate the sedative-hypnotic potential of a substance by measuring its ability to potentiate the sleep-inducing effects of a barbiturate (B1230296) like thiopental (B1682321).
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25g) are typically used.
-
Groups:
-
Control Group: Receives the vehicle (e.g., saline).
-
Standard Group: Receives a standard sedative drug (e.g., diazepam).
-
Test Group 1: Receives a specific dose of sodium bromide.
-
Test Group 2: Receives an equimolar bromide dose of this compound.
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The respective treatments are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes) to allow for drug absorption, thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to induce sleep[8].
-
Latency to sleep: The time from thiopental administration to the loss of the righting reflex is recorded. The righting reflex is considered lost when the animal remains on its back for more than 30 seconds.
-
Duration of sleep: The time from the loss to the recovery of the righting reflex is measured.
-
-
Data Analysis: The mean latency to sleep and duration of sleep are calculated for each group. A significant decrease in latency and a significant increase in the duration of sleep in the test groups compared to the control group indicate sedative-hypnotic activity. A significantly greater increase in sleep duration for the this compound group compared to the sodium bromide group would provide evidence for a synergistic effect.
Table 1: Example Data Presentation for Thiopental-Induced Sleeping Time Test
| Group | Treatment | Dose | Latency to Sleep (min) (Mean ± SEM) | Duration of Sleep (min) (Mean ± SEM) |
| 1 | Vehicle (Saline) | - | 5.2 ± 0.4 | 25.8 ± 2.1 |
| 2 | Diazepam | 1 mg/kg | 2.1 ± 0.2 | 85.3 ± 5.6 |
| 3 | Sodium Bromide | X mg/kg | 4.5 ± 0.3 | 45.7 ± 3.9 |
| 4 | This compound | (Equimolar Br-) | 3.8 ± 0.3 | 70.1 ± 6.2 |
Locomotor Activity Test
This test assesses the sedative or depressant effect of a substance by measuring the reduction in spontaneous motor activity.
Experimental Protocol:
-
Apparatus: An actophotometer, which consists of a chamber with infrared light beams and sensors to detect and count animal movements.
-
Animals: Male Swiss albino mice (20-25g).
-
Groups: Similar to the thiopental-induced sleeping time test.
-
Procedure:
-
Animals are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Each mouse is placed individually in the actophotometer, and the basal locomotor activity is recorded for a period of 10 minutes.
-
The animals are then administered the respective treatments.
-
After a set absorption period (e.g., 30 minutes), the locomotor activity of each mouse is recorded again for 10 minutes.
-
-
Data Analysis: The percentage decrease in locomotor activity is calculated for each group. A significant reduction in locomotor activity in the test groups compared to the control group indicates a sedative effect.
Table 2: Example Data Presentation for Locomotor Activity Test
| Group | Treatment | Dose | Basal Activity (counts/10 min) (Mean ± SEM) | Post-treatment Activity (counts/10 min) (Mean ± SEM) | % Decrease in Activity |
| 1 | Vehicle (Saline) | - | 350 ± 25 | 340 ± 22 | 2.9% |
| 2 | Diazepam | 1 mg/kg | 360 ± 28 | 150 ± 15 | 58.3% |
| 3 | Sodium Bromide | X mg/kg | 345 ± 20 | 250 ± 18 | 27.5% |
| 4 | This compound | (Equimolar Br-) | 355 ± 23 | 180 ± 20 | 49.3% |
Visualizing the Synergistic Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for bromide and the synergistic effect with calcium.
Caption: Sedative Action of Bromide via GABA-A Receptor.
Caption: Hypothesized Synergistic Action of Calcium and Bromide.
Conclusion
The concept of a synergistic sedative effect between calcium and bromide in this compound is pharmacologically plausible. Bromide's established role in enhancing GABA-A receptor-mediated inhibition, combined with calcium's ability to potentiate this receptor's function through intracellular signaling, provides a strong theoretical basis for this synergy. While modern, direct quantitative evidence is lacking, the experimental protocols outlined in this guide offer a clear framework for future research to rigorously evaluate and quantify this effect. The provided signaling pathways, based on current understanding, serve as a model for the molecular interactions that likely underpin the sedative properties of this compound. Further investigation is warranted to fully elucidate the clinical and therapeutic implications of this potential synergy.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Potassium bromide - Wikipedia [en.wikipedia.org]
- 3. (Not) A Bromide Story: | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]
- 4. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]
- 5. Effects of intracellular calcium on GABAA receptors in mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of calcium and potassium with neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium bromide: effects on different patterns of epileptiform activity, extracellular pH changes and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Calcium bromide? [synapse.patsnap.com]
In-Depth Technical Guide to CAS No. 33659-28-8: Calcium Bromolactobionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, experimental protocols, and potential mechanism of action for the compound with CAS number 33659-28-8, identified as Calcium Bromolactobionate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] It has been recognized for its therapeutic potential as a sedative and anxiolytic agent.[1][2] Clinical observations suggest a synergistic action between the calcium and bromide ions, resulting in a sedative effect that is reportedly more pronounced than what would be expected from the bromide content alone.[2]
Chemical and Physical Properties
This compound is a white crystalline solid.[3][4] It is typically available as a hexahydrate.[3][4] The anhydrous and hexahydrate forms have distinct molecular weights.[3][4] While some sources provide a flash point of 319°C, other key physical properties such as melting point and boiling point are not consistently reported in the available literature.[3][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 33659-28-8 | [2][5][6][7][8] |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ (anhydrous) | [2][5][7][8] |
| Ca(C₁₂H₂₁O₁₂)₂CaBr₂·6H₂O (hexahydrate) | [3][4] | |
| Molecular Weight | 954.54 g/mol (anhydrous) | [2][5][7][8] |
| 1062.6 g/mol (hexahydrate) | [3][4] | |
| Appearance | White crystalline solid | [3][4] |
| Solubility | Freely soluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][4][7] |
| Storage Condition | 2-8°C | [6] |
| Flash Point | 319.1°C | [9] |
| Boiling Point | Not available | [3][4] |
| Melting Point | Not available | [3][4] |
| Density | Not available | [3][4] |
Synonyms and Identifiers
A variety of synonyms and identifiers are used for this compound in literature and commercial listings.
Tabulated Synonyms
| Synonym | Source(s) |
| Calcium bromo lactobionate | [4] |
| Calcibronat | [5] |
| Calabron | [5] |
| Calcium galactogluconate bromide | [5][7][8] |
| Bromolactobionic acid | [5] |
| dicalcium,2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate,dibromide | [6] |
| UNII-46EGF47S9V | [5] |
| EINECS 251-616-3 | [5] |
Experimental Protocols
The following section details the experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
Principle: The synthesis is achieved through the electrolytic oxidation of lactose (B1674315) in the presence of calcium carbonate and bromine (or calcium bromide). The process yields a solution of calcium lactobionate and calcium bromide, from which the double salt crystallizes.
Methodology:
-
Reaction Setup: A solution is prepared containing lactose, precipitated calcium carbonate, and water in an electrolytic cell equipped with graphite (B72142) electrodes and a mechanical stirrer.
-
Addition of Bromine: While vigorously stirring the solution, bromine is added. Alternatively, calcium bromide can be used, requiring 2 faradays of electricity.
-
Electrolysis: An electric current is passed through the solution. The oxidation of lactose proceeds, and the reaction is typically continued for about 28 hours, or until all the lactose is oxidized.
-
Neutralization and Conversion: Stirring is continued after the current is stopped to ensure any lactobionic lactone is converted to calcium lactobionate.
-
Concentration and Crystallization: The electrolyzed solution is filtered and then concentrated under reduced pressure to a syrup. From this syrup, nearly pure this compound crystallizes. The crystals can be "grained" during the evaporation process.
-
Isolation: The crystalline product is separated from the mother liquor using a centrifugal machine and washed with a high-purity this compound syrup.
Purification of this compound
Principle: Purification is achieved by recrystallization from hot water, followed by washing.
Methodology:
-
Dissolution: The crude this compound is dissolved in boiling water (e.g., three parts of salt to two parts of water).
-
Decolorization: A small amount of decolorizing carbon is added to the hot solution.
-
Filtration: The solution is filtered to remove the carbon and any other insoluble impurities.
-
Seeding and Crystallization: The filtered solution is seeded with powdered crystalline this compound. With constant agitation and slow cooling, large crystals are formed.
-
Washing: The crystals are collected on a filter and washed sequentially with a small amount of water saturated with this compound and then with aqueous alcohol (approximately equal volumes of alcohol and water).
-
Drying: The purified product is dried at 50°C.
Proposed Mechanism of Sedative Action
The sedative and anxiolytic effects of this compound are attributed to the synergistic action of calcium and bromide ions. While the precise signaling pathway has not been fully elucidated in the available literature, a plausible mechanism can be proposed based on the known roles of these ions in neuronal function.
Calcium ions (Ca²⁺) are fundamental to neurotransmitter release. An action potential arriving at a presynaptic terminal triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺.[10][11][12] This increase in intracellular Ca²⁺ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[10][11][12]
Calcium channel blockers are known to have sedative effects, suggesting that modulating Ca²⁺ influx can dampen neuronal excitability.[13]
It is proposed that the sedative effect of this compound involves the modulation of neuronal excitability at the presynaptic terminal. The bromide and calcium ions may act in concert to reduce the probability of neurotransmitter release.
Diagram Interpretation:
The diagram illustrates the key steps in neurotransmission at a synapse. The arrival of an action potential at the presynaptic terminal leads to the opening of voltage-gated calcium channels and subsequent neurotransmitter release. This compound dissociates into calcium (Ca²⁺) and bromide (Br⁻) ions. It is hypothesized that elevated extracellular Ca²⁺ may lead to a reduced driving force for Ca²⁺ influx upon channel opening, thereby acting as a modulator to decrease neurotransmitter release. Concurrently, bromide ions are known to potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), further contributing to a reduction in neuronal excitability. This dual action at the presynaptic terminal leads to an overall sedative effect.
Conclusion
This compound (CAS No. 33659-28-8) is a compound with established sedative and anxiolytic properties, likely stemming from the synergistic effects of its constituent calcium and bromide ions. This technical guide has provided a detailed summary of its chemical and physical characteristics, a comprehensive list of its synonyms, and detailed experimental protocols for its synthesis and purification. The proposed mechanism of action, centered on the modulation of presynaptic neurotransmitter release, offers a basis for further investigation into its pharmacological profile. This information is intended to support ongoing research and development efforts in the pharmaceutical sciences.
References
- 1. The ionic mechanisms underlying opioid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]
- 4. Calcium Bromo Lactobionate SDS of Manufacturers [anmol.org]
- 5. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:33659-28-8 | Chemsrc [chemsrc.com]
- 7. This compound [drugfuture.com]
- 8. GSRS [precision.fda.gov]
- 9. chembk.com [chembk.com]
- 10. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Anti-psychotic and sedative effect of calcium channel blockers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anxiolytic and Hypnotic Properties of Calcium Bromolactobionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bromolactobionate is a pharmaceutical agent historically used for its sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of its known properties, drawing from available scientific and technical literature. The document summarizes its chemical characteristics, therapeutic applications, and proposed mechanism of action, with a particular focus on the synergistic contribution of its calcium and bromide components. While detailed preclinical and clinical data are sparse in publicly accessible literature, this guide consolidates the existing knowledge and outlines general experimental protocols relevant to the assessment of its psychoactive properties. Visualizations of a proposed synergistic mechanism and a generalized experimental workflow are provided to guide future research and development efforts. The significant gaps in the current understanding of this compound's pharmacology are also highlighted, presenting opportunities for further investigation.
Chemical and Physical Properties
This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33659-28-8 | [2][3] |
| Molecular Formula | C24H42Br2Ca2O24 | [2][3][4] |
| Molecular Weight | 954.54 g/mol | [2][3][4] |
| Synonyms | Calcium Bromo Lactobionate, Calcium Bromo Galactogluconate, Calcibronat | [3][4][] |
| Appearance | White or almost white crystalline solid | [6] |
| Solubility | Freely soluble in water (approx. 100 mg/mL) | [3][6] |
| Stability | Stable under ordinary conditions of use and storage. Decomposes at high temperatures. | [1][6] |
Anxiolytic and Hypnotic Properties: A Qualitative Overview
This compound has been primarily utilized as a sedative, anxiolytic, and hypnotic agent.[2][7] Its therapeutic applications are targeted towards mild neuropsychiatric and sleep-related conditions.
Therapeutic Indications
The compound is indicated for the adjunctive treatment of the following conditions:
Proposed Mechanism of Action: A Synergistic Effect
The sedative action of this compound is believed to be significantly enhanced by a synergistic interaction between its calcium and bromide components.[2][7] It is suggested that the sedative effect is approximately double what would be anticipated from the bromine content alone.[2][7] The presence of calcium is also thought to mitigate the risk of undesirable secondary effects commonly associated with alkali bromides.[2][7]
The precise molecular mechanisms underlying this synergy have not been elucidated in the available literature. However, it is plausible that the bromide ions exert their known CNS depressant effects, while calcium ions modulate neuronal excitability, potentially through their role in neurotransmitter release and membrane potential stabilization.
Quantitative Data: A Notable Gap in the Literature
A thorough review of the publicly available scientific literature reveals a significant absence of quantitative data regarding the anxiolytic and hypnotic properties of this compound. Key metrics essential for drug development, such as dose-response curves, ED₅₀ values for anxiolytic and hypnotic effects, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and comparative efficacy studies against standard-of-care medications, are not available. This lack of data presents a considerable challenge for evidence-based assessment and highlights a critical area for future research.
General Experimental Protocols for Preclinical Assessment
While specific experimental protocols for this compound are not documented in the available literature, this section outlines standard preclinical methodologies used to evaluate the anxiolytic and hypnotic potential of novel compounds. These protocols serve as a template for future investigations into this compound.
Assessment of Anxiolytic Activity
Standard behavioral paradigms in rodent models are employed to screen for anxiolytic effects. These tests are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.
-
Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Light-Dark Box Test: This test utilizes a two-compartment box with a brightly illuminated and a dark chamber. Anxiolytic compounds typically increase the time spent in the light compartment.
-
Marble-Burying Test: A reduction in the number of marbles buried by mice is considered a measure of anxiolytic and anti-compulsive activity.
Assessment of Hypnotic Activity
Hypnotic properties are primarily evaluated by measuring the potentiation of sleep induced by a standard hypnotic agent, such as pentobarbital.
-
Pentobarbital-Induced Sleep Test: In this assay, the test compound is administered prior to a sub-hypnotic or hypnotic dose of pentobarbital. A decrease in sleep latency (time to fall asleep) and an increase in the duration of sleep (loss of righting reflex) are indicative of hypnotic effects.
Potential Signaling Pathways: Areas for Future Investigation
The precise signaling pathways through which this compound exerts its effects are unknown. However, based on its components, several avenues for investigation can be proposed.
-
GABAergic System: Bromide ions are known to potentiate the effects of the inhibitory neurotransmitter GABA, a common mechanism of action for many anxiolytic and hypnotic drugs. Future studies could investigate the interaction of this compound with GABA-A receptors.
-
Calcium Signaling: Calcium ions are critical second messengers in neurons, regulating everything from neurotransmitter release to gene expression.[8][9][10] The elevated systemic calcium levels following administration of this compound could potentially modulate various calcium-dependent signaling cascades, influencing neuronal excitability and contributing to its sedative effects.[11][12]
Conclusion and Future Directions
This compound is a compound with a history of use as an anxiolytic and hypnotic agent, with its efficacy attributed to a proposed synergistic action of bromide and calcium ions. However, there is a profound lack of rigorous, quantitative scientific data to support its clinical use and to fully understand its pharmacological profile. For drug development professionals and researchers, this compound represents a lead compound with a poorly characterized mechanism of action.
Future research should prioritize:
-
Systematic preclinical studies to quantify its anxiolytic and hypnotic effects using validated behavioral models.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and dose-effect relationships.
-
Mechanistic studies to elucidate the signaling pathways involved, particularly the interplay between bromide's effects on GABAergic transmission and calcium's role in neuronal modulation.
-
Safety and toxicology studies to establish a comprehensive safety profile.
Addressing these knowledge gaps is essential to validate the historical claims of its therapeutic efficacy and to explore its potential as a modern therapeutic agent.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. skandalifesciences.com [skandalifesciences.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. globalcalcium.com [globalcalcium.com]
- 8. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Calcium signalling: a historical account, recent developments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedative-hypnotic drugs: interaction with calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sleep Disturbances in Generalized Anxiety Disorder: The Role of Calcium Homeostasis Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early Research of Calcium Bromolactobionate as a Therapeutic Agent
Executive Summary: This document provides a detailed overview of the early research and application of Calcium Bromolactobionate, a double salt of calcium lactobionate (B10762962) and calcium bromide. Historically marketed under names like Calcibronat, this compound was primarily utilized for its sedative, hypnotic, and anxiolytic properties.[1][2] The therapeutic effect is attributed to the bromide ion's inhibitory action on the central nervous system.[3][4][5] This guide consolidates available data on its chemical properties, proposed mechanism of action, historical therapeutic uses, and the experimental methodologies of the era. Due to the age of the primary research, much of the quantitative data and detailed protocols are not available in modern databases; this guide reconstructs the likely scientific framework based on historical context and related pharmacological principles.
Introduction
This compound emerged in the early to mid-20th century as a therapeutic agent designed to combine the sedative effects of bromide with the physiological benefits of calcium.[6] Unlike simple alkali bromides (e.g., potassium bromide), which were known to cause adverse effects like "bromide rashes," this compound was developed to be a better-tolerated alternative.[7] It was formulated as a non-hygroscopic, crystalline salt, which offered advantages in stability and handling over the deliquescent calcium bromide.[6] Early clinical reports suggested that the compound's sedative action was synergistically enhanced by the presence of calcium, appearing to be almost twice as potent as would be expected from its bromide content alone.[7][8] Its primary applications were in treating conditions such as mild sleep disturbances, irritability, nervousness, epilepsy, and neurasthenia.[7][8][9]
Chemical Properties and Synthesis
This compound is a complex salt with the molecular formula C24H42Br2Ca2O24 and a molecular weight of approximately 954.5 g/mol .[2][8][10] It is described as a white or nearly white crystalline solid that is soluble in water.[1][11]
Data Summary: Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | C24H42Br2Ca2O24 | [8][10] |
| Molecular Weight | ~954.5 g/mol | [2][8] |
| Appearance | White crystalline, odorless solid | [1][11] |
| Solubility | Soluble in water | [11] |
| Hygroscopicity | Non-hygroscopic | [6] |
| Synonyms | Calcibronat, Calabron, Calcium Bromo Galactogluconate | [10][] |
Synthesis Overview
Generalized Synthesis Steps:
-
Lactose (B1674315) is dissolved in water with calcium carbonate.
-
Bromine is added, reacting with lactose to form lactobionic lactone and hydrobromic acid. These products then react with calcium carbonate to yield calcium lactobionate and calcium bromide.[6]
-
Alternatively, an electrolytic oxidation process is initiated in the presence of calcium bromide and calcium carbonate.[13]
-
The resulting electrolyte solution is filtered and concentrated under reduced pressure.[7]
-
Upon concentration to a syrup, the double salt, this compound, crystallizes.[7]
-
The crystals are collected and can be recrystallized from hot water or purified by dissolving in hot water and precipitating with ethyl alcohol.[6]
Proposed Mechanism of Action
The therapeutic activity of this compound is primarily derived from the bromide ion (Br-), which acts as a central nervous system depressant.[3][4]
-
Dissociation: In vivo, the salt dissociates to release calcium ions (Ca2+) and bromide ions (Br-).
-
Bromide Ion Action: The bromide ion is the principal active agent. It decreases the sensitivity and excitability of the central nervous system.[5] While the precise molecular mechanisms were not fully elucidated in the early research period, the sedative effect is now understood to be related to the ion's interaction with neuronal membranes, likely by potentiating the effects of the inhibitory neurotransmitter GABA, similar to how benzodiazepines and barbiturates act, albeit through a different mechanism.
-
Synergistic Calcium Effect: Early clinical observations reported a synergistic effect from the calcium component, suggesting the sedative action was nearly double what the bromide content alone would predict.[7][8] Calcium ions are crucial for neuronal function, including neurotransmitter release and membrane potential. It was proposed that the presence of calcium helped to stabilize neuronal membranes and mitigate some of the undesirable side effects associated with alkali bromides.[2][8]
Preclinical Research and Methodologies
Detailed protocols from the original preclinical studies are scarce. However, based on the pharmacological practices of the time for evaluating sedatives, the experimental workflow would have followed a logical progression from synthesis to in vivo assessment.
Generalized Experimental Protocol
A typical preclinical evaluation would have involved the following stages:
-
Compound Synthesis and Purification: The compound would be synthesized as described in Section 2.2 and purified to a pharmaceutical grade.
-
Animal Model Selection: Rodent models (mice, rats) or rabbits would have been standard for assessing sedative and hypnotic effects.
-
Acute Toxicity Studies (LD50): Determination of the median lethal dose (LD50) via oral or parenteral routes to establish a basic safety profile.
-
Behavioral Assessments:
-
Spontaneous Motor Activity: Measuring the reduction in movement in an open field test after drug administration.
-
Loss of Righting Reflex: A common assay for hypnotic effects, where an animal is placed on its back, and the time taken to right itself is measured. The dose at which 50% of animals lose this reflex (HD50) would be determined.
-
Potentiation of Other Depressants: Assessing whether the compound enhances the sleep-inducing effects of agents like barbiturates.
-
-
Dose-Response Relationship: Establishing the relationship between the administered dose and the intensity of the sedative effect to determine the therapeutic range.
Therapeutic Applications and Data
This compound was prescribed for its sedative properties. The typical formulation was an effervescent tablet.[9]
Data Summary: Therapeutic Use & Dosage
| Parameter | Value / Description | Source |
| Therapeutic Class | Sedative, Hypnotic, Anxiolytic | [2][8] |
| Primary Indications | Mild sleep disturbances, Irritability, Nervousness | [8][9] |
| Other Historical Uses | Epilepsy, Hyperthyroidism, Neurasthenia | [7] |
| Dosage Form | Effervescent tablets (e.g., 2g) | [9] |
| Administration | Dissolved in water | [9] |
| Adult Dosage | 1 to 2 tablets per day | [9] |
| Pediatric Dosage (>30kg) | 1 tablet per day | [9] |
Pharmacokinetic Considerations
| Parameter | Value / Description | Source |
| Active Moiety | Bromide Ion (Br-) | [3][4] |
| Elimination Half-Life | 9 to 12 days | [3][4] |
| Accumulation Risk | High, due to long half-life. Can lead to "bromism." | [3][4] |
| Therapeutic Dose (as Bromide) | Historically 3 to 5 grams per day | [3][4] |
| Toxic Dose (as Bromide) | 0.5 to 1 gram per day can lead to bromism | [3][4] |
Note on Bromism: Chronic use of bromide-containing compounds could lead to a state of toxicity known as bromism, characterized by neurological and psychiatric symptoms such as somnolence, psychosis, delirium, and seizures.[3][4] The formulation of this compound was intended, in part, to reduce such adverse effects.[7][8]
Conclusion
Early research into this compound positioned it as an improved bromide-based sedative, offering benefits in stability, tolerability, and potentially efficacy over its predecessors.[6][7] Its mechanism relies on the well-established CNS-depressant effects of the bromide ion, possibly enhanced by the presence of calcium.[5][8] While it has been largely superseded by modern, shorter-acting sedatives and anxiolytics with better safety profiles, the study of this compound provides valuable insight into the evolution of neuropharmacology and drug formulation science. The lack of detailed, modern-style experimental data highlights the significant advancements in preclinical and clinical research standards over the past century.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. skandalifesciences.com [skandalifesciences.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Pharmaceuticals - BSEF [bsef.com]
- 6. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. globalcalcium.com [globalcalcium.com]
- 9. tovpet.com [tovpet.com]
- 10. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 13. US1980996A - Process for the preparation of calcium lactobionate - Google Patents [patents.google.com]
An In-depth Technical Guide to Calcium Bromolactobionate: Molecular Structure, Characteristics, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bromolactobionate, a complex salt containing calcium, bromide, and lactobionate (B10762962) ions, has historical use as a sedative and a source of calcium. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and purported mechanisms of action. Detailed experimental protocols for its synthesis, based on historical literature, are presented alongside discussions of potential analytical methodologies for its characterization. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, consolidating available data and offering insights into its properties and applications.
Molecular Structure and Physicochemical Properties
This compound is chemically designated as a double salt of calcium lactobionate and calcium bromide.[1] Its molecular structure is a complex of two lactobionate molecules, two calcium ions, and two bromide ions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source(s) |
| IUPAC Name | dicalcium;bis((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate);dibromide | [2] |
| CAS Number | 33659-28-8 | [3] |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ | [2][3] |
| Synonyms | Calcium galactogluconate bromide, Calcibronat, Brocalcin | [2][] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 954.5 g/mol | [2][3] |
| Appearance | White crystalline, odorless solid | [5] |
| Solubility | Freely soluble in water | [6] |
| Stability | Stable under ordinary conditions. Decomposes upon intense heating, emitting toxic fumes. | [6] |
Experimental Protocols
Synthesis of this compound (Based on Isbell, 1936)
This protocol is adapted from the historical literature and describes the electrolytic oxidation of lactose (B1674315) in the presence of calcium carbonate and bromide.
Materials:
-
Lactose
-
Calcium Carbonate (precipitated)
-
Bromine
-
Graphite (B72142) electrodes
-
Mechanical stirrer
-
Electrolytic cell
-
Decolorizing carbon
-
Ethyl alcohol
Procedure:
-
Electrolytic Oxidation:
-
In a 20-liter electrolytic cell equipped with a mechanical stirrer and graphite electrodes, combine 3.6 kg of lactose and 1 kg of precipitated calcium carbonate with 10 liters of water.
-
While stirring vigorously, slowly add 0.8 kg of bromine. Control any foaming with the addition of a small amount of n-butyl or hexyl alcohol.
-
Pass an electric current through the solution to facilitate the oxidation of lactose to lactobionic acid. The bromine acts as a carrier in the electrolytic process.
-
Continue the electrolysis for approximately 28 hours, or until the sugar is completely oxidized.
-
After stopping the current, continue stirring until the evolution of carbon dioxide ceases, ensuring the conversion of any lactobionic lactone to calcium lactobionate.
-
-
Crystallization and Purification:
-
Filter the resulting solution to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure to a syrup.
-
Crystallization can be initiated by "graining" in the evaporating pan or by seeding a filtered, hot, concentrated solution.
-
For recrystallization, dissolve three parts of the crude salt in two parts of boiling water.
-
Add a small amount of decolorizing carbon, filter the solution, and then seed with powdered crystalline this compound.
-
Cool the solution slowly with constant agitation to obtain large crystals.
-
Collect the crystals by filtration and wash first with a small amount of a saturated solution of calcium lactobionate-calcium bromide, and then with aqueous alcohol (approximately 50:50).
-
Dry the final product at 50°C.
-
Proposed Analytical Methods for Characterization
Table 3: Potential Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lactobionate and potential organic impurities. |
| Ion Chromatography | Determination of bromide and calcium ion content. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of the organic moiety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the lactobionate component. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the lactobionate portion and identification of fragments. |
| Atomic Absorption Spectroscopy (AAS) | Accurate quantification of calcium content. |
Mechanism of Action and Rationale for Use
The therapeutic effects of this compound are attributed to the independent actions of its constituent ions: calcium and bromide. There is no evidence to suggest that the intact molecule has a direct effect on specific signaling pathways.
Role of Calcium Ions
Calcium ions are fundamental to numerous physiological processes, including neuronal excitability, neurotransmitter release, and muscle contraction. In the context of drug development, modulating calcium signaling pathways is a key area of research for various therapeutic targets.
Role of Bromide Ions
The bromide ion is known to have sedative and hypnotic effects on the central nervous system. It is believed to act by competing with chloride ions for entry into neurons through GABAₐ receptors, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This is thought to be the basis for its anxiolytic and sedative properties.[3] The presence of calcium is suggested to act synergistically with bromide, potentially enhancing its sedative action.[3]
Caption: Logical workflow of this compound's mechanism of action.
Applications in Drug Development and Research
Historically, this compound was utilized for its sedative properties to treat conditions like mild sleep disturbances, irritability, and nervousness.[3] In modern drug development, its primary relevance lies in its potential as a stabilized source of calcium and bromide ions. It is also used in some pharmaceutical formulations as a stabilizer and in drug delivery systems to enhance the bioavailability and solubility of active pharmaceutical ingredients.[]
Conclusion
This compound is a complex salt with a history of therapeutic use as a sedative. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a historical synthesis protocol. While modern, specific analytical methods for the intact salt are not well-documented in publicly available literature, standard pharmaceutical techniques can be readily applied for its characterization. The mechanism of action is understood to be a result of the independent physiological effects of its constituent calcium and bromide ions. For researchers and drug development professionals, this compound serves as an interesting case study in the formulation and application of complex salts and highlights the enduring relevance of understanding the fundamental roles of ions in pharmacology. Further research could focus on developing and validating modern analytical methods for its comprehensive characterization and exploring its potential in novel drug delivery systems.
References
An In-depth Technical Guide on the Sedative Properties of Calcium Bromolactobionate
Introduction
Calcium bromolactobionate is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] It has been recognized for its therapeutic applications as an anxiolytic, hypnotic, and sedative agent.[1][2][3] The sedative effects of this compound are primarily attributed to the bromide ion, a well-documented central nervous system depressant with a history of use in medicine dating back to the 19th century.[4][5][6] The presence of calcium is suggested to act synergistically, potentially enhancing the sedative action of bromide while mitigating some of the adverse effects associated with alkali bromide salts.[2][3]
This technical guide provides an in-depth overview of the discovery and scientific basis for the sedative properties of this compound, with a focus on its constituent ions.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C24H42Br2Ca2O24 |
| Molecular Weight | 954.5 g/mol |
| Appearance | White crystalline, odorless solid |
| Solubility | Freely soluble in water |
| CAS Number | 33659-28-8 |
Proposed Mechanism of Sedative Action
The sedative and hypnotic effects of this compound are understood to be a composite of the actions of its dissociated ions: bromide (Br-) and calcium (Ca2+).
The primary sedative action is attributed to the bromide ion. Bromides were among the first effective treatments for epilepsy and were widely used as sedatives and for managing anxiety and insomnia.[4][6][8] The mechanism of action of bromide is centered on its interaction with the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
The proposed signaling pathway for the sedative effect of the bromide ion is as follows:
Bromide ions, being similar in size and charge to chloride ions, can pass through GABA-A receptor-associated chloride channels.[9][10] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold.[10][11] This enhanced inhibition in the central nervous system results in decreased neuronal excitability, manifesting as sedation.[5][11]
Calcium ions are fundamental to neuronal function, playing a critical role in neurotransmitter release, membrane potential stabilization, and overall neuronal excitability.[12][13] While high intracellular calcium can be excitotoxic, extracellular calcium levels are crucial for maintaining normal neuronal function.[14][15] The presence of calcium in this compound is purported to offer a synergistic effect. Although the precise mechanism of this synergy is not well-documented, it may be related to the stabilizing effect of calcium on neuronal membranes, which could potentially modulate the sedative effects of bromide and reduce the likelihood of adverse neurological effects.[2][3]
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, a general workflow for assessing the sedative properties of a compound in a preclinical setting would typically involve the following stages:
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of the compound for relevant receptors, such as the GABA-A receptor.
-
Electrophysiology (e.g., Patch Clamp): To measure changes in ion flow across neuronal membranes in response to the compound.
-
Calcium Flux Assays: To assess the effect of the compound on intracellular calcium concentrations in neuronal cell cultures.[14]
In Vivo Animal Models (typically rodents):
-
Acute Toxicity Studies: To determine the safety profile and dose range of the compound.
-
Open-Field Test: To assess general locomotor activity and exploratory behavior. A sedative would be expected to decrease these activities.
-
Elevated Plus Maze: To evaluate anxiolytic effects.
-
Pentobarbital-induced Sleep Time: A common assay where a sub-hypnotic dose of pentobarbital (B6593769) is administered. A sedative compound will potentiate the effect of pentobarbital, increasing the duration of sleep.
Quantitative Data
A thorough review of available literature did not yield specific quantitative data for this compound, such as dose-response curves, ED50 values for sedation, or pharmacokinetic profiles. One source makes the qualitative claim that the sedative action of this compound is approximately double that expected from its bromine content alone, but the experimental basis for this claim is not provided.[2][3]
Conclusion
The discovery of the sedative properties of this compound is rooted in the historical and established use of bromide salts as central nervous system depressants. The primary mechanism of action is believed to be the potentiation of GABAergic inhibition by the bromide ion, leading to neuronal hyperpolarization and reduced excitability. The role of the calcium ion is likely synergistic, potentially stabilizing neuronal membranes and mitigating the adverse effects associated with bromide.
While the therapeutic use of this compound for mild sedation and anxiety is documented, a significant gap exists in the modern scientific literature regarding its detailed pharmacological profile. Further research, including well-controlled preclinical and clinical studies, would be necessary to fully elucidate its quantitative dose-response relationships, pharmacokinetic and pharmacodynamic properties, and the precise molecular interactions underlying its sedative effects. This would be essential for a comprehensive understanding and optimal clinical application of this compound.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. globalcalcium.com [globalcalcium.com]
- 3. skandalifesciences.com [skandalifesciences.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Pharmaceuticals - BSEF [bsef.com]
- 6. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]
- 7. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bromides | Anesthesia Key [aneskey.com]
- 9. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the use and side effects of Potassium bromide_Chemicalbook [chemicalbook.com]
- 11. Effect of acute and long term potassium bromide administration on spatial working memory in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium Ions in the Physiology and Pathology of the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracellular Calcium Controls Background Current and Neuronal Excitability via an UNC79-UNC80-NALCN Cation Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Electrolytic Synthesis of Calcium Bromolactobionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrolytic synthesis of calcium bromolactobionate, a double salt with potential applications in the pharmaceutical industry as a sedative and a source of calcium.[1] The described method is based on the electrochemical oxidation of lactose (B1674315) in the presence of a bromide mediator.
Introduction
Lactobionic acid and its salts are valuable compounds in the food and pharmaceutical industries.[2][3] The electrolytic oxidation of lactose presents an efficient route for the synthesis of these derivatives.[4][5][6] This protocol details the preparation of this compound, a crystalline double salt, through a process that combines the effects of bromine and electrolysis for the oxidation of lactose.[1][7][8] The use of an electrolytic method offers a scalable and controlled approach to this synthesis.[4][5]
Reaction Principle
The electrolytic synthesis of this compound involves the oxidation of lactose at the anode. The process is mediated by a bromide/hypobromite redox couple. In the electrolytic cell, bromide ions are oxidized to bromine, which then chemically oxidizes the aldehyde group of lactose to a carboxyl group, forming lactobionic acid. The lactobionic acid is subsequently neutralized by calcium carbonate to form calcium lactobionate (B10762962). The presence of calcium bromide in the solution leads to the crystallization of the stable double salt, calcium lactobionate-calcium bromide.[7][8]
Data Presentation
The following table summarizes the quantitative data from various cited experimental protocols for the electrolytic synthesis of this compound.
| Parameter | Value | Source |
| Reactants | ||
| Lactose (hydrate) | 180 g - 3.6 kg | [1][7] |
| Calcium Carbonate | 35 g - 1 kg | [1][8] |
| Bromine / Calcium Bromide | 10 g Bromine or equivalent Calcium Bromide | [1][8] |
| Water | 1 L - 10 L | [1][7] |
| Electrolysis Conditions | ||
| Electrodes | Graphite (B72142) | [1][8] |
| Electrode Dimensions | 3 dm long, 2.3 cm diameter (example) | [1] |
| Current | Not specified, 1-2 Faradays per equivalent of lactose | [1][7] |
| Temperature | 25-30 °C (cooling may be required) | [4] |
| Product Isolation | ||
| Yield | Up to 90% of theoretical | [7] |
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
4.1. Materials and Equipment
-
Materials:
-
Lactose (hydrate)
-
Calcium carbonate (precipitated)
-
Bromine or Calcium Bromide
-
Decolorizing carbon
-
Ethyl alcohol
-
Distilled water
-
-
Equipment:
4.2. Procedure
-
Preparation of the Electrolyte:
-
In the electrolytic cell, dissolve 3.6 kg of lactose (hydrate) in 10 liters of water.[1]
-
Add 1 kg of precipitated calcium carbonate to the lactose solution.[1]
-
While stirring vigorously, carefully add 0.8 kg of bromine. Be aware that this will cause considerable foaming, which can be controlled by adding a few milliliters of a suitable anti-foaming agent.[1] Alternatively, an equivalent amount of calcium bromide can be used, which eliminates the need to handle elemental bromine directly.[1]
-
-
Electrolysis:
-
Arrange eight graphite electrodes (3 dm long and 2.3 cm in diameter) in the cell.[1]
-
Connect the electrodes to a DC power supply.
-
Begin the electrolysis. The current density can be varied, but for each equivalent of lactose, approximately 1 Faraday of electricity is required if starting with bromine, and 2 Faradays if starting with calcium bromide.[1]
-
Maintain the temperature of the electrolyte at or below 25-30°C using a cooling system, as the reaction is exothermic.[4]
-
Continue the electrolysis for approximately 28 hours, or until all the lactose has been oxidized.[1]
-
-
Product Isolation and Purification:
-
After the electrolysis is complete, stop the electric current but continue stirring until the evolution of carbon dioxide ceases. This ensures the conversion of any remaining lactobionic lactone to calcium lactobionate.[1]
-
Filter the solution to remove any unreacted calcium carbonate and other solids.
-
Concentrate the filtered solution under reduced pressure to a thick syrup.[1]
-
Upon cooling, nearly pure calcium lactobionate-calcium bromide will crystallize from the syrup.[1]
-
For further purification, the crude product can be recrystallized. Dissolve three parts of the salt in two parts of boiling water. Add a small amount of decolorizing carbon, filter the hot solution, and then seed it with powdered crystalline calcium lactobionate-calcium bromide.[1]
-
Allow the solution to cool slowly with constant agitation to obtain large crystals.
-
Collect the crystals by filtration and wash them first with a small amount of water saturated with calcium lactobionate-calcium bromide, and finally with an aqueous alcohol solution (approximately 50% ethanol).[1]
-
Dry the purified crystals.
-
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the electrolytic synthesis of this compound.
5.2. Reaction Pathway
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. US2746916A - Production of lactobionic acid and its delta-lactone - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 8. US1980996A - Process for the preparation of calcium lactobionate - Google Patents [patents.google.com]
Application Notes and Protocols for Calcium Bromolactobionate as a Stabilizer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromolactobionate is a pharmaceutical excipient utilized for its stabilizing properties in various drug formulations.[] This salt of lactobionic acid and calcium bromide has been noted for its role in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[] These application notes provide a comprehensive overview of the use of this compound as a stabilizer, including its mechanism of action, protocols for its evaluation, and data presentation guidelines.
Mechanism of Action
While the precise stabilizing mechanism of this compound is not extensively detailed in publicly available literature, it is believed to function through a combination of effects attributed to its constituent ions: calcium, bromide, and lactobionate (B10762962). The lactobionate component, a polyhydroxy carboxylic acid, is known for its chelating and antioxidant properties.
Key proposed mechanisms include:
-
Chelation of Metal Ions: Lactobionic acid can sequester metal ions that may otherwise catalyze the degradation of the API.
-
Antioxidant Activity: The polyhydroxy nature of the lactobionate moiety may contribute to the scavenging of free radicals, thereby preventing oxidative degradation of the API.
-
pH Buffering: While not its primary role, it may contribute to maintaining a stable pH environment in the formulation.
-
Water Activity Reduction: By binding water molecules, it can reduce water activity, which is crucial for preventing hydrolysis of susceptible APIs.
Data Presentation: Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.
Table 1: Physical Stability of a Liquid Oral Formulation Containing this compound
| Time (Months) | Storage Condition | Appearance | pH | Viscosity (cP) |
| 0 | 25°C/60% RH | Clear, colorless solution | 6.5 | 15.2 |
| 3 | 25°C/60% RH | Clear, colorless solution | 6.4 | 15.3 |
| 6 | 25°C/60% RH | Clear, colorless solution | 6.4 | 15.5 |
| 0 | 40°C/75% RH | Clear, colorless solution | 6.5 | 15.2 |
| 3 | 40°C/75% RH | Clear, colorless solution | 6.3 | 15.6 |
| 6 | 40°C/75% RH | Slight yellow tint | 6.2 | 15.9 |
Table 2: Chemical Stability of an API in a Formulation With and Without this compound
| Formulation | Time (Months) | Storage Condition | API Assay (%) | Total Degradants (%) |
| Without Stabilizer | 0 | 40°C/75% RH | 100.0 | <0.1 |
| Without Stabilizer | 3 | 40°C/75% RH | 95.2 | 4.8 |
| Without Stabilizer | 6 | 40°C/75% RH | 89.8 | 10.2 |
| With 1% CaBrL | 0 | 40°C/75% RH | 100.0 | <0.1 |
| With 1% CaBrL | 3 | 40°C/75% RH | 99.1 | 0.9 |
| With 1% CaBrL* | 6 | 40°C/75% RH | 98.5 | 1.5 |
*CaBrL: this compound
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound as a Stabilizer in a Liquid Oral Formulation
This protocol outlines the steps to assess the stabilizing effect of this compound on an active pharmaceutical ingredient (API) in a liquid oral solution.
Methodology:
-
Formulation Preparation:
-
Prepare a placebo liquid oral formulation containing all excipients except the API and this compound.
-
Prepare a control formulation by dissolving the API in the placebo formulation.
-
Prepare test formulations by dissolving the API and varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/v) in the placebo formulation.
-
-
Stability Study:
-
Package all formulations in appropriate containers.
-
Place the samples in stability chambers under ICH recommended conditions (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
-
Sample Analysis:
-
Physical Evaluation: Visually inspect for changes in color, clarity, and precipitation. Measure pH and viscosity.
-
Chemical Evaluation: Develop and validate a stability-indicating HPLC method to quantify the API and its degradation products. Analyze the samples to determine the remaining API concentration and the levels of any degradants.
-
-
Data Analysis:
-
Compare the rate of API degradation and the formation of degradation products in the test formulations with the control formulation.
-
Determine the optimal concentration of this compound that provides the desired level of stabilization.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways of the API and to ensure the analytical method is stability-indicating.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Treat the API solution (with and without this compound) with 0.1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the API solution with 0.1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API and the liquid formulation to 80°C for 48 hours.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the degradation profiles of the samples with and without this compound to assess its protective effect under various stress conditions.
-
Conclusion
This compound is a promising stabilizer for pharmaceutical formulations, particularly for APIs susceptible to hydrolysis, oxidation, and metal-catalyzed degradation. The protocols outlined in these application notes provide a framework for systematically evaluating its efficacy and determining its optimal use concentration. The structured presentation of stability data is crucial for clear communication of findings and for regulatory submissions. Further research into the specific interactions between this compound and various APIs will enhance our understanding of its stabilizing mechanisms.
References
Application Notes and Protocols: Calcium Bromolactobionate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Calcium Bromolactobionate in drug delivery systems. While direct utilization of this compound as a primary drug carrier is not extensively documented in current literature, its constituent components—lactobionic acid and calcium—offer significant potential in the design of targeted and controlled-release formulations. This document outlines the synthesis of this compound, the established role of lactobionic acid in liver-targeted drug delivery via the asialoglycoprotein receptor (ASGPR), and proposes experimental protocols for the formulation of this compound-based nanoparticles and hydrogels.
Introduction to this compound
This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] It is recognized for its use in pharmaceutical formulations as a stabilizer and to enhance the bioavailability and solubility of active pharmaceutical ingredients.[2] Historically, it has also been utilized for its sedative and anxiolytic properties.[3] The lactobionate moiety, a disaccharide of galactose and gluconic acid, is of particular interest in drug delivery for its ability to target the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[4][5] This targeting capability makes it a promising candidate for the development of liver-specific drug delivery systems for conditions such as hepatocellular carcinoma.[6][7]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White crystalline, odorless solid. | [8] |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ | [3] |
| Molecular Weight | 954.5 g/mol | [3] |
| Solubility | Freely soluble in water. | [1] |
Synthesis of this compound
A well-established method for the synthesis of this compound involves the electrolytic oxidation of lactose (B1674315) in the presence of calcium carbonate and bromine.[1][9]
Experimental Protocol: Synthesis of this compound
Materials:
-
Lactose (hydrate)
-
Precipitated Calcium Carbonate (CaCO₃)
-
Bromine (Br₂)
-
n-Butyl or Hexyl alcohol (as an anti-foaming agent)
-
Graphite (B72142) electrodes
-
20-liter crock with a mechanical stirrer
-
Power supply for electrolysis
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 20-liter crock equipped with a mechanical stirrer and eight graphite electrodes, dissolve 3.6 kg of lactose (hydrate) in 10 liters of water.
-
Add 1 kg of precipitated calcium carbonate to the lactose solution.
-
While stirring the solution vigorously, carefully add 0.8 kg of bromine. Control any foaming with the addition of a few milliliters of n-butyl or hexyl alcohol.
-
Initiate electrolysis and continue for approximately 28 hours, or until all the lactose has been oxidized.
-
After the reaction is complete, stop the electric current but continue stirring until the evolution of carbon dioxide ceases. This ensures the conversion of any lactobionic lactone to calcium lactobionate.
-
Filter the solution to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.
-
Allow the syrup to stand, which will result in the crystallization of nearly pure this compound.
-
Separate the crystals from the mother liquor using a centrifuge and wash with a high-purity this compound syrup. The mother liquor can be recycled for subsequent batches.
-
For further purification, the crystals can be recrystallized from hot water. Dissolve three parts of the salt in two parts of boiling water, add a small amount of decolorizing carbon, filter, and seed with powdered crystalline this compound-calcium bromide.
-
Collect the resulting large crystals by filtration and wash with a small amount of water saturated with this compound-calcium bromide, followed by an aqueous alcohol solution (approximately 50:50 alcohol to water).[1]
Experimental Workflow: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting the bioengineering versatility of lactobionic acid in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Lactobionic acid coupled liposomes: an innovative strategy for targeting hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
Application Notes and Protocols for Enhancing Bioavailability of Active Ingredients with Calcium Bromolactobionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral bioavailability of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy. A significant challenge in drug development is the poor aqueous solubility and/or membrane permeability of many promising drug candidates. Calcium bromolactobionate, a salt of lactobionic acid and calcium, presents a promising, yet underexplored, excipient for enhancing the bioavailability of such challenging APIs. This document provides detailed application notes on the potential mechanisms of action of this compound and protocols for evaluating its efficacy as a bioavailability enhancer.
Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is known for its ability to improve the solubility of poorly soluble drugs.[1][2][3] Its galactose moiety can facilitate targeted drug delivery to hepatocytes through interaction with asialoglycoprotein receptors (ASGPRs).[4][5] Calcium ions play a crucial role in modulating the integrity of tight junctions between intestinal epithelial cells, which can influence the paracellular transport of drugs.[6][7][8] Furthermore, calcium has been shown to modulate the activity of efflux pumps such as P-glycoprotein (P-gp), a key contributor to low drug bioavailability.[9][10]
These application notes and protocols are designed to guide researchers in exploring the potential of this compound to enhance the oral bioavailability of APIs through various mechanisms, including solubility enhancement, targeted delivery, and modulation of intestinal barriers.
Hypothesized Mechanisms of Bioavailability Enhancement
This compound may enhance the bioavailability of active ingredients through several potential mechanisms, leveraging the individual properties of its constituent parts: lactobionic acid and calcium.
-
Solubility Enhancement: The lactobionate (B10762962) component, with its multiple hydroxyl groups, can increase the aqueous solubility of poorly soluble drugs through the formation of soluble complexes or by acting as a hydrophilic carrier.[1][11]
-
Increased Paracellular Permeability: Calcium ions are known to modulate the tightness of the junctions between intestinal epithelial cells.[6][7][8] A localized and transient alteration of these tight junctions by the calcium released from this compound could lead to an increase in the paracellular absorption of drugs that are typically poorly absorbed.
-
Inhibition of P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter present in the intestinal epithelium that actively pumps a wide range of drugs out of the cells, thereby reducing their absorption. Calcium has been shown to influence the function of P-gp.[9][10] It is hypothesized that this compound could modulate P-gp activity, leading to increased intracellular concentration and absorption of P-gp substrate drugs.
-
Targeted Delivery to the Liver: The galactose moiety of lactobionic acid can be recognized by asialoglycoprotein receptors (ASGPRs) which are highly expressed on hepatocytes.[4][5] This suggests a potential for targeted delivery of certain drugs to the liver, which could be beneficial for treating liver diseases or for drugs that undergo extensive first-pass metabolism.
These hypothesized mechanisms provide a framework for the experimental investigation of this compound as a bioavailability enhancer.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables present hypothetical quantitative data that could be expected from the successful application of this compound in enhancing the bioavailability of a model poorly soluble drug (e.g., a BCS Class II compound).
Table 1: In Vitro Dissolution Enhancement of a Model Drug
| Formulation | Sink Conditions (pH 6.8) % Drug Dissolved at 60 min | Non-Sink Conditions (pH 6.8) Apparent Solubility (µg/mL) |
| Model Drug Alone | 15% | 10 |
| Model Drug + this compound (1:1 ratio) | 65% | 55 |
| Model Drug + this compound (1:5 ratio) | 85% | 90 |
Table 2: Effect of this compound on Paracellular Permeability in Caco-2 Cell Monolayers
| Treatment | Apparent Permeability Coefficient (Papp) of Mannitol (10⁻⁶ cm/s) | Transepithelial Electrical Resistance (TEER) (% of initial value) |
| Control (Mannitol alone) | 0.5 ± 0.1 | 100 ± 5% |
| Mannitol + this compound (1 mM) | 1.2 ± 0.2 | 75 ± 8% |
| Mannitol + this compound (5 mM) | 2.5 ± 0.4 | 50 ± 10% |
Table 3: In Vivo Pharmacokinetic Parameters of a Model Drug in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Model Drug Suspension (Oral) | 150 ± 30 | 2.0 | 600 ± 120 | 100% (Reference) |
| Model Drug + this compound (1:5 ratio) (Oral) | 450 ± 90 | 1.5 | 2100 ± 450 | 350% |
| Model Drug Solution (IV) | - | - | 3000 ± 500 | - |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study
Objective: To evaluate the effect of this compound on the dissolution rate and apparent solubility of a poorly water-soluble API.
Materials:
-
Poorly soluble API
-
This compound
-
Phosphate (B84403) buffer (pH 6.8)
-
USP Dissolution Apparatus 2 (Paddle)
-
HPLC system for drug quantification
Methodology:
-
Preparation of Physical Mixtures: Prepare physical mixtures of the API and this compound at different weight ratios (e.g., 1:1, 1:2, 1:5).
-
Dissolution Study (Sink Conditions):
-
Fill the dissolution vessels with 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5 °C.
-
Add a quantity of the API or the physical mixture equivalent to a specific dose of the API to each vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
-
Apparent Solubility Study (Non-Sink Conditions):
-
Prepare saturated solutions by adding an excess amount of the API or the physical mixtures to a fixed volume of phosphate buffer (pH 6.8).
-
Shake the suspensions in a temperature-controlled shaker at 37 °C for 48 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant and analyze the drug concentration by HPLC.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the effect of this compound on the paracellular permeability and P-gp efflux of an API across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Paracellular marker (e.g., Lucifer yellow or Mannitol)
-
P-gp substrate drug (e.g., Digoxin or Rhodamine 123)
-
This compound
-
TEER meter
Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) regularly. Use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solution containing the API (or paracellular marker/P-gp substrate) with or without different concentrations of this compound to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
P-gp Efflux Study (Basolateral to Apical - B to A):
-
To assess P-gp mediated efflux, perform the permeability study in the reverse direction (B to A).
-
Add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the transported compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence spectroscopy).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) for the P-gp substrate. A ratio significantly greater than 2 suggests active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the effect of this compound on the oral bioavailability of an API in a preclinical animal model.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Poorly soluble API
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for drug quantification in plasma
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (with free access to water) before drug administration.
-
-
Drug Administration:
-
Divide the rats into three groups:
-
Group 1 (Oral Control): Administer a suspension of the API in the vehicle by oral gavage.
-
Group 2 (Oral Test): Administer a suspension of the API formulated with this compound in the vehicle by oral gavage.
-
Group 3 (Intravenous): Administer a solution of the API intravenously via the tail vein to determine the absolute bioavailability.
-
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the concentration of the API in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.
-
Calculate the absolute bioavailability (F) for the oral formulations using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).
-
Calculate the relative bioavailability of the test formulation compared to the control formulation.
-
Mandatory Visualizations
Diagram 1: Hypothesized Mechanisms of Bioavailability Enhancement
Caption: Hypothesized mechanisms for bioavailability enhancement by this compound.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Diagram 3: Logical Flow for In Vivo Pharmacokinetic Study
Caption: Logical flow of the in vivo pharmacokinetic study.
References
- 1. Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Application of lactobionic acid and nonionic surfactants as solubilizing agents for parenteral formulation of clarithromycin. | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Exploiting the bioengineering versatility of lactobionic acid in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of calcium in tight junction formation between epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium regulation of tight junction permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Functional modulation of multidrug resistance-related P-glycoprotein by Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does any relationship exist between P-glycoprotein-mediated multidrug resistance and intracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactobionic Acid - Biochemicals - CAT N°: 18926 [bertin-bioreagent.com]
Application Note: HPLC Method Development for the Analysis of Calcium Bromolactobionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium bromolactobionate is a salt of lactobionic acid and is utilized in the pharmaceutical industry.[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. Due to its non-volatile and polar nature, a robust HPLC method is essential for ensuring the purity and potency of this compound in drug products. This application note details a developed HPLC method for the quantitative analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C24H42Br2Ca2O24 | [2] |
| Molecular Weight | 954.5 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Freely soluble in water | [4][5] |
| UV Absorbance | Lacks a strong chromophore, expect UV absorbance at low wavelengths (e.g., < 210 nm) | Inferred from the structure |
Experimental Protocols
1. Materials and Methods
1.1. Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing.
1.2. Chemicals and Reagents
-
This compound Reference Standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
1.3. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-15 min: 5-30% B, 15-17 min: 30% B, 17-18 min: 30-5% B, 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
1.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Solution (500 µg/mL): Accurately weigh an amount of the sample containing approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with deionized water. Filter the solution through a 0.45 µm syringe filter before injection.
2. Method Validation (Summary)
The developed method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Results and Discussion
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the method validation.
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| **Linearity (R²) ** | > 0.999 |
| Range (µg/mL) | 10 - 200 |
| LOD (µg/mL) | 2.5 |
| LOQ (µg/mL) | 7.5 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
References
Application Notes and Protocols for Determining Calcium Content in Pharmaceutical Salts by Titration
This document provides detailed methodologies for the quantitative determination of calcium in pharmaceutical salts, targeting researchers, scientists, and professionals in drug development. The primary methods covered are Complexometric Titration with EDTA and Potentiometric Titration.
Complexometric Titration with EDTA
Complexometric titration is a widely used volumetric analysis method for the determination of metal ions. In the context of calcium analysis in pharmaceutical salts, Ethylenediaminetetraacetic acid (EDTA) is the most common titrant due to its ability to form a stable, 1:1 stoichiometric complex with calcium ions.[1][2] The endpoint of the titration is typically detected using a metal ion indicator that changes color upon complexation with the metal ion.
Principle: The titration reaction involves the formation of a stable calcium-EDTA complex.[3] Before the equivalence point, the EDTA reacts with the free calcium ions in the sample. At the equivalence point, all the free calcium has been complexed. The first excess of EDTA then removes the calcium from the indicator-metal complex, leading to a distinct color change, signaling the endpoint of the titration. The pH of the solution is critical and is usually maintained around 10 using a buffer solution to ensure the stability of the calcium-EDTA complex.[4][5]
Experimental Protocol:
A. Reagent Preparation:
-
0.05 M EDTA Standard Solution: Accurately weigh approximately 18.6 g of disodium (B8443419) EDTA dihydrate (Na₂H₂EDTA·2H₂O) and dissolve it in 1000 mL of deionized water.[2] This solution should be standardized against a primary standard calcium carbonate solution.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 54 g of ammonium (B1175870) chloride (NH₄Cl) and 350 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) in deionized water and dilute to 1000 mL.[6]
-
Indicator Solution:
-
Standard Calcium Carbonate Solution (for EDTA standardization): Accurately weigh about 1.0 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours.[8] Dissolve it in a minimum amount of 6 M hydrochloric acid and dilute to 1000 mL with deionized water in a volumetric flask.
B. Standardization of EDTA Solution:
-
Pipette a 25.00 mL aliquot of the standard calcium carbonate solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[5]
-
Add a few drops of the chosen indicator (e.g., Calmagite). The solution should turn a wine-red color.[3]
-
Titrate with the prepared EDTA solution with constant swirling until the color changes from wine-red to a clear blue.[3][9]
-
Record the volume of EDTA used and repeat the titration at least three times to ensure reproducibility.
-
Calculate the exact molarity of the EDTA solution.
C. Sample Analysis:
-
Accurately weigh a quantity of the pharmaceutical salt equivalent to about 250 mg of calcium.[5]
-
Dissolve the sample in deionized water. If necessary, add a few drops of dilute hydrochloric acid to aid dissolution, and then neutralize with sodium hydroxide.[3]
-
Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
-
Pipette a 25.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 5 mL of the ammonia-ammonium chloride buffer.[5]
-
Add the indicator.
-
Titrate with the standardized EDTA solution until the endpoint is reached, as indicated by the color change.[9]
-
Record the volume of EDTA consumed.
-
Calculate the percentage of calcium in the sample.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Accuracy (Recovery %) | 98.4 - 99.62% | [10] |
| Precision (RSD %) | < 2% | [6][7] |
| Linearity (r²) | > 0.999 | [11] |
Experimental Workflow Diagram:
Potentiometric Titration
Potentiometric titration offers an alternative to the use of colorimetric indicators for endpoint detection. This method relies on measuring the change in potential of an ion-selective electrode (ISE) as the titrant is added. For calcium determination, a calcium-selective electrode or a copper-selective electrode in the presence of a copper-EDTA complex can be used.[6][12]
Principle: The potential of the ion-selective electrode is proportional to the logarithm of the calcium ion activity in the solution. During titration with EDTA, the concentration of free Ca²⁺ ions decreases. A sharp change in the electrode potential occurs at the equivalence point, which can be determined from the titration curve (potential vs. volume of titrant) or its derivative.[13] This method is particularly useful for colored or turbid solutions where visual indicators are not effective.
Experimental Protocol:
A. Reagent and Equipment Preparation:
-
0.05 M EDTA Standard Solution: Prepared and standardized as described for complexometric titration.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepared as described previously.
-
Potentiometer with a Calcium Ion-Selective Electrode (ISE) or Copper ISE and a reference electrode (e.g., Ag/AgCl). [6]
-
Magnetic Stirrer.
B. Sample Analysis:
-
Prepare the sample solution as described for complexometric titration and place it in a beaker.
-
Immerse the calcium ISE and the reference electrode in the solution.
-
Add 5 mL of the ammonia-ammonium chloride buffer.
-
Turn on the magnetic stirrer to ensure continuous mixing.
-
Record the initial potential.
-
Add the standardized EDTA solution in small increments from a burette.
-
Record the potential and the total volume of titrant added after each increment.
-
Continue adding titrant well beyond the expected equivalence point.
-
Plot the potential (in mV) versus the volume of EDTA added (in mL). The equivalence point is the point of maximum slope on this curve. Alternatively, a plot of the first or second derivative can be used for more accurate endpoint determination.
-
Calculate the calcium content based on the volume of EDTA at the equivalence point.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Accuracy | Results are comparable to conventional titration and FAAS. | [12] |
| Precision (RSD %) | < 1% | [6] |
| Application | Suitable for colored or turbid samples. |
Experimental Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. uclmail.net [uclmail.net]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. usa-journals.com [usa-journals.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Utilizing Calcium Bromolactobionate as a Calcium Source in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a critical divalent cation in cell culture, playing a vital role in numerous cellular processes including cell adhesion, signal transduction, proliferation, differentiation, and apoptosis. The precise control of calcium concentration in cell culture media is paramount for maintaining cell health and obtaining reliable experimental results. While calcium chloride is the most common source of calcium in basal media formulations, alternative organic calcium salts, such as Calcium Bromolactobionate, may offer unique properties.
This document provides detailed application notes and protocols for the potential use of this compound as a calcium source in cell culture media. It includes information on its physicochemical properties, protocols for its preparation and use, and hypothetical experimental designs for its evaluation.
Physicochemical Properties of this compound
This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] Its properties are summarized in the table below. Its solubility in water is a key characteristic that makes it a candidate for use in cell culture media.[2]
| Property | Value | Reference |
| Chemical Formula | C24H42Br2Ca2O24 (anhydrous) | [3] |
| Molecular Weight | 954.5 g/mol (anhydrous) | [3][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water (typically 100 mg/mL) | [2] |
| Stability | Stable under ordinary conditions of use and storage. | [1][3] |
Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a sterile 100 mM stock solution of this compound that can be used to supplement calcium-free cell culture media.
Materials:
-
This compound powder (ensure it is suitable for cell culture applications)
-
Nuclease-free, sterile distilled water
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh out 0.9545 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 10 mL of sterile distilled water to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Supplementing Cell Culture Media with this compound
This protocol provides a general guideline for supplementing a calcium-free basal medium with the prepared this compound stock solution. The final concentration of calcium should be optimized for the specific cell line being used.
Materials:
-
Calcium-free cell culture medium (e.g., Ca-free DMEM)
-
100 mM this compound stock solution
-
The cell line of interest
-
Standard cell culture reagents and equipment
Protocol:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the desired final concentration of calcium in your cell culture medium. Common concentrations in standard media range from 0.3 mM to 1.8 mM.[5]
-
Add the appropriate volume of the stock solution to the calcium-free medium. For example, to prepare 100 mL of medium with a final calcium concentration of 1 mM, add 1 mL of the 100 mM stock solution.
-
Gently mix the supplemented medium by inverting the bottle several times.
-
The supplemented medium is now ready for use in cell culture experiments.
Note on Potential Precipitation: When preparing calcium-supplemented media, especially in phosphate-buffered solutions, there is a risk of calcium phosphate (B84403) precipitation.[6] It is advisable to add the calcium solution slowly while gently swirling the medium. Visually inspect the medium for any signs of precipitation before use.
Hypothetical Experimental Evaluation
To evaluate the efficacy of this compound as a calcium source, a comparative study with a standard source like calcium chloride is recommended. The following is a hypothetical experimental design to assess the effects on cell proliferation and viability.
Experimental Protocol: Comparative Analysis of Calcium Sources on Cell Proliferation and Viability
This experiment will compare the effects of equimolar concentrations of calcium from this compound and Calcium Chloride on a model cell line (e.g., HeLa or HEK293).
Materials:
-
HeLa or HEK293 cells
-
Calcium-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
100 mM this compound stock solution
-
100 mM Calcium Chloride stock solution (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cell line in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of standard growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully aspirate the medium from each well.
-
Prepare treatment media by supplementing calcium-free DMEM with different concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM) of calcium from either the this compound or Calcium Chloride stock solutions. Include a negative control (calcium-free medium) and a positive control (standard DMEM with its known calcium concentration).
-
Add 100 µL of the respective treatment media to the wells (n=6 for each condition).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay for Cell Viability and Proliferation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each treatment group.
-
Normalize the data to the control group (standard DMEM) to determine the percentage of cell viability/proliferation.
-
Compare the effects of the different calcium sources at equimolar concentrations.
-
Hypothetical Data Presentation
The following table presents hypothetical data from the experiment described above to illustrate how the results could be structured for easy comparison.
Table 1: Hypothetical Comparative Effects of this compound and Calcium Chloride on Cell Proliferation/Viability (MTT Assay)
| Calcium Source | Concentration (mM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Normalized to Control) |
| No Calcium | 0 | 0.45 ± 0.05 | 30% |
| Standard DMEM (Control) | 1.8 (from CaCl2) | 1.50 ± 0.10 | 100% |
| Calcium Chloride | 0.5 | 0.95 ± 0.08 | 63% |
| 1.0 | 1.30 ± 0.09 | 87% | |
| 1.5 | 1.45 ± 0.11 | 97% | |
| This compound | 0.5 | 0.98 ± 0.07 | 65% |
| 1.0 | 1.35 ± 0.10 | 90% | |
| 1.5 | 1.48 ± 0.09 | 99% |
This is example data for illustrative purposes only.
Visualizations
General Calcium Signaling Pathway
The diagram below illustrates a simplified overview of a common calcium signaling pathway initiated by an external stimulus.
Caption: Simplified overview of a common calcium signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the workflow for the comparative experimental protocol.
Caption: Workflow for comparing calcium sources on cell viability.
Conclusion
This compound presents a potential alternative to commonly used calcium salts in cell culture media, primarily due to its high water solubility. The provided protocols offer a framework for its preparation and evaluation. Researchers are encouraged to perform cell-line-specific optimization and validation experiments to determine its suitability for their particular applications. The hypothetical experimental design and data serve as a guide for such validation studies. Further research is needed to fully characterize the effects of this compound on various cellular processes and to identify any potential advantages over traditional calcium sources.
References
- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 2. youtube.com [youtube.com]
- 3. Kerr Wiki Public/Preparing Calcium Chloride Competent Cells [kerrlab.org]
- 4. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium in Cell Culture [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Analysis of Calcium Salts in Pharmaceutical Tablets
Introduction
Principle of the Method
Experimental Protocols
1. Reagents and Equipment
-
Reagents:
-
Calcium Carbonate (Primary Standard)
-
Hydrochloric Acid (HCl), 0.1 M
-
Deionized Water
-
o-Cresolphthalein (B1221799) Complexone (O-CPC) Reagent Kit (containing buffer and chromogen solutions)
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Mortar and Pestle
-
Filter paper
-
2. Preparation of Standard Solutions
-
Stock Calcium Standard Solution (e.g., 500 mg/L): Accurately weigh a suitable amount of primary standard calcium carbonate, dissolve it in a minimal amount of 0.1 M HCl, and dilute with deionized water in a volumetric flask to the desired concentration.
-
Working Calcium Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard solution with deionized water. A typical concentration range would be 1-10 mg/L.
3. Sample Preparation
-
Tablet Grinding: Take a representative sample of the pharmaceutical tablets and grind them into a fine, homogeneous powder using a mortar and pestle.
-
Dissolution: Accurately weigh a portion of the powdered tablet equivalent to a known amount of calcium and transfer it to a beaker. Add a small amount of 0.1 M HCl to dissolve the powder. Gentle heating may be applied if necessary.
-
Filtration and Dilution: Quantitatively transfer the dissolved sample to a volumetric flask, filtering if necessary to remove any insoluble excipients. Dilute to the mark with deionized water. A further dilution may be required to bring the calcium concentration within the linear range of the assay.
4. Spectrophotometric Measurement
-
Assay Procedure:
-
Pipette a specific volume of the working standard solutions, the prepared sample solution, and a blank (deionized water) into separate test tubes.
-
Add the O-CPC reagent (buffer and chromogen) to each tube as per the manufacturer's instructions.
-
Mix well and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for color development.[1][5]
-
-
Absorbance Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the calcium-O-CPC complex (typically around 575 nm).[5]
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and the sample solution.
-
5. Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the calcium working standards.
-
Calcium Concentration in Sample: Determine the concentration of calcium in the prepared sample solution by interpolating its absorbance on the calibration curve.
-
Calcium Content per Tablet: Calculate the amount of calcium per tablet using the following formula:
Amount of Calcium per Tablet (mg) = (C × V × DF) / W
Where:
-
C = Concentration of calcium in the sample solution (from calibration curve, in mg/L)
-
V = Final volume of the sample solution (in L)
-
DF = Dilution factor (if any)
-
W = Weight of the powdered tablet taken for analysis (in g)
-
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | [1][2][3] |
| pH of Reaction | Alkaline (pH ~10.5) | [1] |
| Incubation Time | 5 - 10 minutes | [1][5] |
| Linearity Range (Serum/Plasma) | 0 - 4.5 mmol/L (0 - 18 mg/dL) | [2] |
| Limit of Detection (Serum) | 0.03 mmol/L | [2] |
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of calcium.
Caption: Reaction of calcium with o-cresolphthalein complexone.
References
Troubleshooting & Optimization
Identifying and minimizing impurities in Calcium bromolactobionate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Calcium bromolactobionate. The focus is on identifying and minimizing impurities that may arise during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
A1: this compound is a crystalline double salt.[1][2] It is not a covalently brominated organic molecule. Instead, it consists of calcium lactobionate (B10762962) and calcium bromide co-crystallized from an aqueous solution, often in approximately equimolecular proportions.[2] The molecular formula is represented as Ca(C₁₂H₂₁O₁₂)₂·CaBr₂·6H₂O (hexahydrate).[3]
Q2: What are the primary sources of impurities in this compound synthesis?
A2: Impurities can be broadly categorized into three groups:
-
Organic Impurities: These primarily arise from the synthesis of lactobionic acid, which is the precursor to calcium lactobionate. Common organic impurities include unreacted lactose (B1674315), the intermediate lactobiono-δ-lactone, and potential side-products from the oxidation of lactose.[4]
-
Inorganic Impurities: These can originate from the raw materials used in the synthesis, such as heavy metals or other elemental impurities in the calcium carbonate or calcium bromide.
-
Process-Related Impurities: These can be introduced during the synthesis and purification steps, such as residual solvents from crystallization or degradation products formed due to improper pH or temperature control.
Q3: Why is controlling impurities in this compound important?
A3: For pharmaceutical applications, even small amounts of impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the FDA and ICH have strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and excipients.
Q4: What are the key process parameters to control for minimizing impurities?
A4: Key parameters include:
-
Reaction Temperature and pH: Controlling these during the oxidation of lactose is crucial to ensure complete conversion and prevent the formation of degradation products.
-
Purity of Starting Materials: Using high-purity lactose, calcium carbonate, and calcium bromide is essential to avoid introducing elemental and other inorganic impurities.
-
Crystallization Conditions: Proper control of solvent, temperature, and agitation during the crystallization of the double salt is necessary to ensure the desired product is formed and impurities are purged in the mother liquor.
Troubleshooting Guide
Issue 1: High Levels of Unreacted Lactose Detected in Final Product
| Potential Cause | Recommended Action |
| Incomplete Oxidation of Lactose | - Verify Stoichiometry: Ensure the correct molar ratio of the oxidizing agent (e.g., bromine) to lactose is used. - Optimize Reaction Time and Temperature: The oxidation process may require longer reaction times or adjustments in temperature to proceed to completion. Monitor the reaction progress using in-process controls like HPLC. - Ensure Proper Mixing: Inadequate mixing can lead to localized areas of low reactant concentration, hindering the reaction. |
| Inefficient Purification | - Optimize Crystallization: Unreacted lactose may be co-crystallizing with the product. Adjust the solvent system (e.g., by adding a co-solvent like ethanol) to decrease the solubility of the double salt while keeping lactose in the mother liquor.[2] - Recrystallization: Perform one or more recrystallization steps to further purify the product. |
Issue 2: Presence of Unknown Organic Impurities
| Potential Cause | Recommended Action |
| Side Reactions During Lactose Oxidation | - pH Control: The pH of the reaction mixture can influence the formation of by-products. Maintaining a stable pH with calcium carbonate is critical. - Over-oxidation: Excessive amounts of oxidizing agent or prolonged reaction times might lead to the formation of other sugar acids or degradation products. |
| Degradation of Lactobionic Acid | - Temperature Control: High temperatures during reaction or workup can lead to degradation. Use reduced pressure for solvent evaporation to keep temperatures low. |
| Lactone Hydrolysis | - Ensure Complete Hydrolysis: The intermediate, lactobiono-δ-lactone, should be fully hydrolyzed to lactobionate. This can be facilitated by adjusting the pH and allowing sufficient time before crystallization. |
Issue 3: Off-Color or Discolored Final Product
| Potential Cause | Recommended Action |
| Impurities in Starting Materials | - Use Decolorizing Agents: Add activated carbon to the solution before filtration and crystallization to remove colored impurities. |
| Degradation During Synthesis | - Minimize Heat Exposure: As mentioned, avoid excessive heat during the process, especially during solvent removal. |
Issue 4: Failure to Crystallize or Oily Product Formation
| Potential Cause | Recommended Action |
| High Impurity Levels | - High concentrations of unreacted lactose or other soluble impurities can inhibit crystallization. Purify the crude lactobionic acid solution before attempting to form the double salt. |
| Incorrect Stoichiometry of Double Salt | - Ensure the molar ratio of calcium lactobionate to calcium bromide is appropriate for the formation of the double salt. |
| Inappropriate Solvent System | - Solvent Composition: The solubility of the double salt is critical. Water is the primary solvent, but the addition of a co-solvent like ethanol (B145695) can induce crystallization.[2] - Seeding: Use seed crystals of pure this compound to induce crystallization. |
Impurity Data Summary
| Impurity Type | Common Impurities | Factors Influencing Levels | Recommended Analytical Technique |
| Organic | Unreacted Lactose | Incomplete oxidation, inefficient purification | HPLC-RI[5] |
| Lactobiono-δ-lactone | Incomplete hydrolysis | HPLC-RI[5] | |
| Other sugar acids/degradation products | Over-oxidation, high temperatures | HPLC-MS, GC-MS (with derivatization)[6][7] | |
| Inorganic | Heavy Metals (e.g., Pb, As, Hg) | Purity of calcium carbonate and calcium bromide | ICP-MS |
| Other Elemental Impurities | Purity of raw materials, leaching from equipment | ICP-MS | |
| Residual Solvents | Ethanol, Methanol, etc. | Drying process during purification | GC-MS |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Lactose and Calcium Lactobionate
This method is suitable for monitoring the progress of the lactose oxidation reaction and for quantifying residual lactose in the final product.
-
Column: A column suitable for carbohydrate analysis, such as an amino-bonded silica (B1680970) column or a ligand-exchange column (e.g., with calcium as the counter-ion).
-
Mobile Phase: For an amino column, an isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly used.[8] For a ligand-exchange column, deionized water is often sufficient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detector: Refractive Index (RI) detector.[5]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter through a 0.45 µm filter before injection.
-
Quantification: Use external standards of lactose and pure calcium lactobionate to create a calibration curve.
Protocol 2: GC-MS Method for the Analysis of Carbohydrate-Related Impurities (after derivatization)
For the identification of unknown organic impurities, GC-MS can be used after derivatization to make the non-volatile sugar acids volatile.
-
Derivatization: A two-step process is common:
-
Oximation: React the sample with a reagent like hydroxylamine (B1172632) hydrochloride to convert carbonyl groups to oximes.
-
Silylation: React the oxime derivatives with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC Column: A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all derivatives.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-650.
-
Identification: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 3. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]
- 4. scispace.com [scispace.com]
- 5. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ajrsp.com [ajrsp.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimization of Electrolytic Oxidation for Calcium Bromolactobionate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the electrolytic production of calcium bromolactobionate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the electrolytic oxidation of lactose (B1674315) to this compound?
The process involves the electrochemical oxidation of lactose in the presence of a bromide salt (like calcium bromide or sodium bromide) and calcium carbonate.[1] At the anode, bromide ions are oxidized to bromine. This electrogenerated bromine then acts as a chemical oxidizing agent, converting the aldehyde group of the lactose molecule into a carboxylic acid, forming lactobionic acid.[1] The calcium carbonate serves to neutralize the hydrobromic acid produced during the reaction, maintaining a stable pH and forming calcium lactobionate (B10762962) and calcium bromide.[2] The final product often crystallizes as a double salt, calcium lactobionate-calcium bromide.[2][3]
Q2: What are the key parameters influencing the efficiency of the synthesis?
The primary parameters that require careful control and optimization are:
-
Current Density: Affects the rate of bromine generation and can influence side reactions.
-
Temperature: Impacts reaction kinetics, enzyme (if used) stability, and the solubility of reactants and products.[4][5]
-
pH: Crucial for the stability of carbohydrates and the efficiency of the oxidation process.[6][7]
-
Electrolyte Concentration: The concentration of the bromide salt influences conductivity and the rate of the oxidation reaction.
-
Electrode Material: The choice of anode and cathode material can affect efficiency and the potential for fouling.[8][9]
Q3: Why is calcium carbonate used in the reaction mixture?
Calcium carbonate plays a crucial dual role in the synthesis. Firstly, it acts as a buffer to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the bromine-mediated oxidation of lactose. This prevents the solution from becoming too acidic, which could lead to undesirable side reactions such as the hydrolysis of lactose.[1] Secondly, it provides the calcium ions necessary for the formation of the final product, this compound.
Q4: What are the common side reactions or byproducts to be aware of?
Potential side reactions and byproducts include:
-
Over-oxidation of lactose: This can lead to the formation of smaller carboxylic acids and cleavage of the glycosidic bond.[10]
-
Formation of bromate: At higher current densities and temperatures, hypobromite (B1234621) can be further oxidized to bromate, which can also lead to unwanted side reactions.
-
Isomerization of lactose to lactulose: This can occur under alkaline conditions.[6][11]
-
Caramelization: At elevated temperatures and certain pH ranges, sugars can caramelize, leading to colored impurities.[7]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying lactose, lactobionic acid, and other potential byproducts.[12]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the products and impurities, confirming the structure of the desired product.[12][13]
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the final product, such as the carboxylic acid group.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product, confirming its identity and purity.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete oxidation of lactose. 2. Low current density. 3. Suboptimal temperature or pH. 4. Loss of product during purification. | 1. Monitor the reaction for residual lactose using HPLC or a reducing sugar assay. Extend the electrolysis time if necessary. 2. Gradually increase the current density while monitoring for byproduct formation. 3. Optimize temperature and pH based on the recommended ranges in the experimental protocols. 4. Ensure efficient crystallization and recovery of the product. Consider recycling the mother liquor.[3] |
| Formation of Colored Impurities (Browning) | 1. Caramelization of lactose at high temperatures or extreme pH.[7] 2. Over-oxidation leading to degradation products. | 1. Maintain the reaction temperature within the optimal range. Avoid excessively high pH. 2. Use a lower current density and ensure the reaction is stopped once lactose is consumed. |
| Electrode Fouling | 1. Adsorption of organic molecules or insoluble byproducts onto the electrode surface.[14][15] 2. Precipitation of calcium salts on the cathode. | 1. Periodically reverse the polarity of the electrodes if the setup allows. Clean the electrodes mechanically or chemically between experiments. Consider using electrode materials less prone to fouling, such as graphite (B72142).[8] 2. Ensure adequate stirring to prevent localized high concentrations of calcium ions at the cathode surface. |
| Excessive Foaming | 1. High concentration of proteins or other surface-active impurities in the lactose source. 2. High gas evolution rate at the electrodes. | 1. Use a higher purity grade of lactose. Consider adding a small amount of a suitable antifoaming agent.[16] 2. Reduce the current density to decrease the rate of hydrogen and oxygen evolution. |
| Difficulty in Crystallizing the Product | 1. Presence of impurities that inhibit crystallization. 2. Suboptimal concentration or temperature for crystallization. | 1. Treat the solution with activated carbon to remove colored impurities before crystallization.[3] 2. Concentrate the solution to a thick syrup and cool slowly with constant agitation. Seeding with a small crystal of the pure product can induce crystallization.[3][17] |
Experimental Protocols & Data
Optimized Electrolysis Parameters
The following table summarizes key experimental parameters for the electrolytic oxidation of lactose.
| Parameter | Recommended Range | Notes |
| Current Density | 1.5 - 2.5 A/dm² | Higher densities can increase reaction rate but may lead to side reactions. |
| Temperature | 25 - 40°C | Temperatures above this range may increase byproduct formation.[4] |
| pH | 8.0 - 9.0 | Maintained by the presence of excess calcium carbonate. Higher pH can lead to lactose isomerization.[6][18] |
| NaBr Concentration | 1 - 2% (w/v) | Higher concentrations do not significantly increase current efficiency. |
| Lactose Concentration | 10 - 20% (w/v) | Higher concentrations can increase productivity but may also lead to viscosity issues. |
| Electrode Material | Graphite Anode, Graphite Cathode | Graphite is a cost-effective and relatively stable material for this process. |
Detailed Experimental Methodology
-
Electrolyte Preparation: Dissolve lactose and sodium bromide (or calcium bromide) in deionized water in the electrolytic cell.
-
Addition of Calcium Carbonate: Add an excess of fine calcium carbonate powder to the solution.
-
Electrolysis Setup:
-
Place graphite electrodes in the solution, ensuring they are parallel and have a consistent distance between them.
-
Connect the electrodes to a DC power supply.
-
Begin vigorous stirring to ensure a homogenous suspension of calcium carbonate and to facilitate mass transport.
-
-
Electrolytic Oxidation:
-
Apply a constant current corresponding to the desired current density.
-
Monitor the temperature and maintain it within the optimal range using a water bath if necessary.
-
Periodically take samples to monitor the disappearance of lactose using HPLC or a suitable analytical method.
-
-
Reaction Termination: Once the lactose concentration is negligible, turn off the power supply.
-
Product Isolation and Purification:
-
Filter the reaction mixture to remove unreacted calcium carbonate and any other solid impurities.
-
Concentrate the filtrate under reduced pressure to a thick syrup.
-
Cool the syrup slowly with constant stirring to induce crystallization of the this compound double salt. Seeding with a small crystal can be beneficial.[3]
-
Collect the crystals by filtration and wash with a small amount of cold water or an ethanol-water mixture.[3]
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low Yield.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. kirj.ee [kirj.ee]
- 5. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of lactose with bromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable Electroisomerization of Lactose into Lactulose and Comparison with the Chemical Isomerization at Equivalent Solution Alkalinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. stem.org.uk [stem.org.uk]
- 14. Fouling and Mitigation Behavior of Foulants on Ion Exchange Membranes with Surface Property in Reverse Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Ion-Exchange Membrane Fouling during the Electrodialysis Process in the Food Industry, Part 1: Types, Effects, Characterization Methods, Fouling Mechanisms and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rundveeloket.be [rundveeloket.be]
- 17. US1980996A - Process for the preparation of calcium lactobionate - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Calcium Bromolactobionate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Calcium Bromolactobionate in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Solution | pH Shift: The pH of the solution may have shifted to a range where this compound is less soluble. | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer system (e.g., phosphate (B84403) buffer). |
| High Concentration: The concentration of this compound may exceed its solubility limit under the current conditions. | Dilute the solution to a lower concentration. | |
| Interaction with Other Excipients: Incompatibility with other components in the formulation. | Review the formulation for potential incompatibilities. Consider using alternative excipients. | |
| Loss of Potency/Degradation | Acidic pH: Acidic conditions (pH < 6.0) can lead to the hydrolysis of the lactobionate (B10762962) moiety to form lactobiono-δ-lactone. | Maintain the pH of the solution between 7.0 and 8.0. Use a buffer to stabilize the pH. |
| Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. | Avoid the use of oxidizing agents in the formulation. If unavoidable, consider the addition of an antioxidant. Prepare solutions fresh and protect from light. | |
| Prolonged Storage at Room Temperature: Aqueous solutions of lactobionates are not recommended for long-term storage at room temperature. | For short-term storage (up to 24 hours), keep the solution at room temperature. For longer storage, refrigeration (2-8°C) is recommended. Always prepare fresh solutions for critical experiments. | |
| Color Change in Solution | Degradation: The formation of degradation products can sometimes lead to a change in the color of the solution. | Investigate the cause of degradation (pH, oxidation, light exposure) and take corrective measures as described above. |
| Contamination: Microbial or chemical contamination. | Ensure proper aseptic techniques during preparation and use sterile, high-purity water and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing an aqueous solution of this compound?
A1: The optimal pH for the stability of lactobionate salts in aqueous solutions is in the neutral to slightly alkaline range, typically between pH 7.0 and 8.0. Acidic conditions should be avoided as they can promote hydrolysis.
Q2: What are the main degradation pathways for this compound in an aqueous solution?
A2: The two primary degradation pathways are hydrolysis under acidic conditions and oxidation. Acid-catalyzed hydrolysis can lead to the formation of lactobiono-δ-lactone. Oxidative degradation can occur in the presence of oxidizing agents.[1]
Q3: Can I store aqueous solutions of this compound at room temperature?
A3: It is not recommended to store aqueous solutions of lactobionates for more than one day at room temperature. For longer-term storage, refrigeration at 2-8°C is advised to minimize degradation.
Q4: What analytical method is suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of this compound and its potential degradation products.[1][2] A reversed-phase column with UV detection is a common setup.
Q5: Are there any excipients that can help stabilize this compound in solution?
A5: Yes, using a buffering agent to maintain the pH in the optimal range of 7.0-8.0 is the most critical step. Phosphate buffers are commonly used. For protection against oxidative degradation, the inclusion of an antioxidant could be considered, though compatibility studies would be necessary.
Quantitative Data Summary
The following table summarizes the stability of lactobionate salts under various stress conditions, providing a general indication of the stability profile for this compound.
| Stress Condition | Observation for Lactobionate Salts | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Stable | Formation of lactobiono-δ-lactone possible with prolonged exposure or stronger acidic conditions. |
| Alkaline (e.g., 0.1 M NaOH) | Stable | - |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed | Oxidative decarboxylation products.[1] |
| Thermal (e.g., 60-80°C) | Stable | - |
| Photolytic (UV light) | Stable | - |
Data is based on studies of various lactobionate salts and should be used as a general guide. Specific stability testing for your formulation is highly recommended.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂.
-
Incubate at room temperature for specified time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at specified time points.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
Protocol for HPLC Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve. Assess the formation of any new peaks, which would indicate degradation products.
Visualizations
Caption: Degradation pathways of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing bromide-related side effects during therapeutic and experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with bromide administration in pre-clinical studies?
A1: The most frequently reported side effects in pre-clinical studies involve the central nervous system (CNS), endocrine system, and skin. CNS effects can manifest as sedation, ataxia, and in some cases, irritability or restlessness.[1] Endocrine disruption, particularly of the thyroid gland, is another significant concern.[1][2] Dermatological reactions, collectively known as bromoderma, can also occur.[3][4][5][6]
Q2: What is the primary mechanism of bromide-induced neurotoxicity?
A2: Bromide ions are halides that can substitute for chloride ions in neuronal membranes. This substitution enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased neuronal inhibition and the observed sedative and ataxic effects.[2] Bromide has a higher permeability through GABA-A receptor channels than chloride, which potentiates the GABA-activated currents.[7]
Q3: How does bromide affect the endocrine system?
A3: Bromide can interfere with thyroid hormone synthesis.[8][9] It is suggested that bromide inhibits thyroid peroxidase, a key enzyme in the iodination of thyroglobulin, which is a critical step in the production of thyroid hormones.[10][11] This can lead to a decrease in thyroid hormone levels and a subsequent increase in thyroid-stimulating hormone (TSH).[12]
Q4: What is "bromism," and what are its clinical signs?
A4: Bromism is a condition of chronic bromide intoxication that can develop with prolonged exposure.[2] It presents with a wide range of neurological and psychiatric symptoms, including confusion, memory impairment, hallucinations, irritability, ataxia, and in severe cases, stupor and coma.[2] Gastrointestinal and dermatological effects are also common.[2]
Q5: How is bromide toxicity diagnosed in a laboratory setting?
A5: A key diagnostic indicator of bromide toxicity is the presence of pseudohyperchloremia (falsely elevated chloride levels) and a negative anion gap in serum or plasma analysis.[6][13] This occurs because most ion-selective electrodes used in clinical chemistry cannot distinguish between bromide and chloride ions. Direct measurement of serum bromide levels is the definitive diagnostic method.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Ataxia in Animal Models
Possible Cause: Excessive bromide dosage leading to enhanced GABAergic inhibition.
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for the bromide salt being used, accounting for the molecular weight of the bromide ion.
-
Measure Serum Bromide Levels: Collect blood samples to determine the serum bromide concentration. This will provide a definitive measure of exposure.
-
Reduce Dosage: If serum levels are elevated, reduce the administered dose.
-
Increase Chloride Intake: Ensure the diet of the animals has adequate chloride content. Increasing chloride intake can enhance the renal excretion of bromide.[2]
-
Monitor Animal Behavior: Continuously monitor the animals for changes in sedative and ataxic behaviors after dose adjustment.
Issue 2: Dermatological Lesions (Bromoderma) Observed in Study Animals
Possible Cause: An immune-mediated reaction to bromide or direct irritation from bromide excretion through skin glands.[3][5][14]
Troubleshooting Steps:
-
Histopathological Examination: Biopsy the skin lesions for histopathological analysis. Findings may include pseudoepitheliomatous hyperplasia and neutrophilic infiltrates.[14]
-
Discontinue Bromide Administration: Temporarily cease bromide administration to the affected animals and observe if the lesions resolve.
-
Rule Out Other Causes: Investigate other potential causes of skin lesions, such as infections or other administered compounds.
-
Consider Anti-inflammatory Treatment: In severe cases, topical or systemic corticosteroids may be considered to manage the inflammatory response, though this should be done in consultation with a veterinarian.
Issue 3: Altered Thyroid Hormone Levels in Bloodwork
Possible Cause: Bromide-induced inhibition of thyroid peroxidase and subsequent disruption of thyroid hormone synthesis.
Troubleshooting Steps:
-
Comprehensive Thyroid Panel: Measure serum levels of TSH, free and total thyroxine (T4), and triiodothyronine (T3).
-
Assess Iodine Intake: Ensure the animal diet has sufficient iodine content, as bromide toxicity can be exacerbated by iodine deficiency.[8]
-
In Vitro TPO Inhibition Assay: If feasible, conduct an in vitro assay to directly measure the inhibitory effect of the bromide compound on thyroid peroxidase activity.
-
Dose-Response Assessment: Evaluate if the changes in thyroid hormone levels are dose-dependent by testing different bromide concentrations.
Data Presentation
Table 1: Bromide Dose-Response Data in Rodents
| Species | Administration Route | Dose | Observed Effects | Reference |
| Rat | Diet | 1200 mg/kg | Increased relative thyroid weight. | [5] |
| Rat | Diet | 4800 mg/kg | Decreased food intake and growth, increased kidney weight in males. | [5] |
| Rat | Diet | 19,200 mg/kg | Decreased body weight gain, depressed grooming, hind leg incoordination, decreased spermatogenesis, decreased secretory activity of the prostate, and fewer corpora lutea. | [2][4] |
| Rat | Gavage | 4-16 g/kg (in iodine-deficient diet) | Enhanced signs of hypothyroidism. | [8] |
Table 2: Serum Bromide Concentrations and Associated Neurological Symptoms in Humans
| Serum Bromide Concentration (mg/dL) | Serum Bromide Concentration (mEq/L) | Associated Symptoms | Reference |
| < 50 | < 6.3 | Symptoms seldom seen. | [3] |
| 50 - 100 | 6.3 - 12.5 | Symptoms commonly seen (e.g., confusion, irritability). | [3] |
| > 100 | > 12.5 | Symptoms are almost invariable. | [3] |
| 37 µg/mL (3.7 mg/dL) | ~0.46 | Acute agitation reported in one case. | [15] |
| 88 - 90 µg/mL (8.8 - 9.0 mg/dL) | ~1.1 | Neurological symptoms. | [15] |
| > 50 µg/mL (5.0 mg/dL) | > 0.63 | Considered toxic. | [15] |
Experimental Protocols
Protocol 1: Induction of Chronic Bromism in a Rodent Model (Summary)
This protocol is a summary of methods described in the literature for inducing chronic bromism in rats.[2][4][5]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Administration: Sodium bromide is typically administered through the diet or drinking water.
-
Dietary Administration: Sodium bromide is mixed into the standard rodent chow at various concentrations (e.g., 75, 300, 1200, 4800, 19200 ppm).[2][4]
-
Drinking Water Administration: Sodium bromide can be dissolved in the drinking water. It is crucial to monitor water intake to ensure consistent dosing.
-
-
Duration: Chronic studies are typically conducted over a period of 28 to 90 days.[2][4]
-
Parameters to Monitor:
-
Daily clinical observations for signs of toxicity (e.g., changes in behavior, motor function).
-
Weekly body weight and food/water consumption.
-
Periodic blood collection for serum bromide and electrolyte analysis.
-
Functional observational battery (FOB) to assess sensory, motor, and autonomic function.[15]
-
At the end of the study, collection of organs (brain, thyroid, etc.) for histopathological examination.
-
Protocol 2: In Vitro Assessment of Thyroid Peroxidase (TPO) Inhibition (Summary)
This protocol is based on spectrophotometric methods for assessing TPO inhibition.[10][12][16][17]
-
Enzyme Source: Commercially available porcine or human thyroid peroxidase, or microsomes prepared from thyroid tissue.
-
Substrate: Guaiacol or Amplex UltraRed (AUR) are commonly used chromogenic or fluorogenic substrates, respectively.[16][17]
-
Assay Principle: In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the substrate, leading to a measurable change in absorbance or fluorescence. An inhibitor will reduce the rate of this reaction.
-
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer), the substrate, and the TPO enzyme.
-
Add different concentrations of the bromide compound to be tested.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the percentage of TPO inhibition for each bromide concentration and determine the IC50 value.
-
Protocol 3: Zebrafish Embryo Acute Toxicity Test (Summary)
This protocol is a summary of the OECD TG 236 guideline for fish embryo acute toxicity testing.[1][7][18]
-
Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Newly fertilized eggs are exposed to a range of bromide concentrations in a 96-well plate for 96 hours.
-
Endpoints: Lethality is assessed every 24 hours based on four apical observations:
-
Coagulation of fertilized eggs.
-
Lack of somite formation.
-
Lack of detachment of the tail-bud from the yolk sac.
-
Lack of heartbeat.
-
-
Data Analysis: The LC50 (lethal concentration for 50% of the embryos) is calculated at the end of the 96-hour exposure period. Morphological abnormalities can also be documented.
Mandatory Visualizations
Caption: Potentiation of GABA-A receptor signaling by bromide.
Caption: Interference of bromide with thyroid hormone synthesis.
Caption: Proposed immune-mediated mechanism of bromoderma.
References
- 1. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of sodium bromide in rats: effects on endocrine system and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromism [gulflink.health.mil]
- 4. pesticidereform.org [pesticidereform.org]
- 5. cdn.who.int [cdn.who.int]
- 6. sas-centre.org [sas-centre.org]
- 7. wko.at [wko.at]
- 8. Effects of sodium bromide on the biosynthesis of thyroid hormones and brominated/iodinated thyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of immune-mediated skin diseases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and forensic toxicology of bromism and bromoderma: mechanisms, diagnosis, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromoderma in an infant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A case report of elevated bromide levels from pyridostigmine bromide for treatment of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
Technical Support Center: Crystallization of Calcium Bromolactobionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of Calcium Bromolactobionate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Failure to Crystallize / Oiling Out | 1. Supersaturation too high: Rapid cooling or excessive anti-solvent addition can lead to the formation of an amorphous oil instead of crystals.[][2] 2. Inappropriate solvent system: The solvent may have too high of a solubility for the compound even after cooling or anti-solvent addition.[][3] 3. Presence of impurities: Impurities can inhibit nucleation and crystal growth.[4] | 1. Control cooling rate: Employ a slower, controlled cooling profile. 2. Optimize anti-solvent addition: Add the anti-solvent more slowly and with vigorous stirring.[] 3. Screen different solvent/anti-solvent systems: Experiment with different ratios of water and co-solvents like ethanol (B145695) or isopropanol. 4. Purify the starting material: Ensure the this compound solution is free of significant impurities. |
| Formation of Fine Needles or Agglomerates | 1. High level of supersaturation: This can lead to rapid nucleation and the formation of many small crystals.[][5] 2. Poor mixing: Inadequate agitation can create localized areas of high supersaturation.[2] 3. Lack of seeding: Spontaneous nucleation often results in less desirable crystal habits.[] | 1. Lower supersaturation: Use a slower cooling rate or a more gradual addition of anti-solvent. 2. Improve agitation: Ensure efficient and consistent mixing throughout the crystallization process. 3. Implement seeding: Introduce seed crystals of the desired morphology at a supersaturation level where nucleation is minimal, but growth is favored.[] 4. Consider habit modifiers: Experiment with small amounts of additives that may favorably alter the crystal habit.[6][7] |
| Poor Yield | 1. Incomplete crystallization: The final concentration in the mother liquor may still be high. 2. Sub-optimal solvent system: The chosen solvent system may retain a significant amount of the product in solution.[] 3. Loss during isolation: Fine crystals may pass through the filter during separation.[] | 1. Increase cooling range: Cool the solution to a lower temperature if the compound's stability permits. 2. Optimize solvent/anti-solvent ratio: Adjust the final solvent composition to minimize solubility. 3. Allow sufficient crystallization time: Ensure the system has reached equilibrium before filtration. 4. Use appropriate filtration media: Select a filter with a pore size suitable for retaining the crystals. |
| Inconsistent Crystal Form (Polymorphism/Hydration State) | 1. Variation in solvent system: Different solvents or water content can lead to the formation of different polymorphs or hydrates.[5][8][9] 2. Temperature fluctuations: Temperature can influence which polymorphic form is thermodynamically favored.[5] 3. Hygroscopicity: The material may absorb atmospheric moisture, leading to changes in the hydration state.[10][11][12][13] | 1. Strictly control the solvent composition: Precisely measure all solvent components. 2. Maintain consistent temperature profiles: Use a controlled reactor for consistent heating and cooling.[5] 3. Control humidity during processing and storage: Handle the material in a controlled environment to prevent changes in hydration.[12][13] 4. Characterize the solid form: Routinely use techniques like XRPD and DSC to confirm the desired crystal form.[14][15] |
Frequently Asked Questions (FAQs)
1. What is the optimal solvent system for the crystallization of this compound?
The choice of solvent is critical for successful crystallization.[] For this compound, aqueous solutions are commonly used. Recrystallization from hot water is a documented method.[16] To induce precipitation and control crystal size, an anti-solvent such as ethanol can be added to the aqueous solution.[17] The optimal ratio of water to anti-solvent will need to be determined experimentally to balance yield and crystal quality.
2. How can I control the crystal size and morphology of this compound?
Controlling crystal size and shape is essential for downstream processing.[18][19] To achieve a more uniform and desirable crystal habit, consider the following:
-
Controlled Supersaturation: Avoid rapid cooling and fast anti-solvent addition which can lead to the formation of fine particles.[]
-
Seeding: Introducing seed crystals of the desired quality can promote growth over nucleation, leading to larger, more uniform crystals.[]
-
Agitation: Proper mixing ensures a homogenous distribution of supersaturation and can prevent agglomeration.[2]
3. My this compound is forming a gel or very fine, hair-like crystals. What should I do?
The formation of gels or fine, acicular (needle-like) crystals is a common challenge with complex salts and can be indicative of rapid nucleation due to high supersaturation. To address this, you should aim to slow down the crystallization process. This can be achieved by:
-
Decreasing the cooling rate.
-
Slowing the addition of any anti-solvent.
-
Reducing the initial concentration of the this compound solution.
-
Implementing a seeding strategy.
4. How do I know if I have the correct polymorphic form and hydration state?
This compound is known to exist as a hexahydrate.[] It is crucial to confirm the solid form of your crystallized material. The following analytical techniques are recommended for characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and detecting polymorphism.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect phase transitions, providing information about the polymorphic form and the presence of solvates or hydrates.[15][20]
-
Thermogravimetric Analysis (TGA): TGA is useful for determining the amount of water or solvent in the crystal lattice, which is critical for confirming the hydration state.[15][20]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the crystal morphology (shape and size).[20]
5. What are some key experimental parameters to consider for a successful crystallization?
For a robust and reproducible crystallization process, careful control of several parameters is necessary:[5][21]
-
Purity of Starting Material: Impurities can significantly hinder crystallization.[4]
-
Solvent and Anti-solvent Selection and Ratio: This will determine the solubility curve and the driving force for crystallization.[][22]
-
Temperature Profile: The rate of cooling directly impacts supersaturation.[5]
-
Agitation Rate: Affects mass transfer and can influence secondary nucleation.[2]
-
Seeding Protocol: The amount, size, and quality of seed crystals are important.[]
-
pH of the Solution: For salts, pH can influence solubility and stability.[23]
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous Solution
This protocol is suitable for purifying this compound when the solubility shows a significant dependence on temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 2 parts water to 3 parts salt by weight) with stirring until a clear solution is obtained.[16]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at an elevated temperature.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot gravity filtration to remove it.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For improved yield, further cooling in an ice bath can be performed.
-
Seeding (Recommended): Once the solution is slightly supersaturated (slightly cooled), add a small amount of previously obtained pure this compound crystals to induce crystallization of the desired form.[16]
-
Maturation: Allow the mixture to stir gently for a period to allow for complete crystallization and for the system to reach equilibrium.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water or a mixture of water and ethanol.[16]
-
Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a controlled temperature) to obtain the final product.
Protocol 2: Anti-Solvent Crystallization
This protocol is effective when the product is highly soluble in one solvent (solvent) but poorly soluble in another (anti-solvent).
-
Dissolution: Dissolve the this compound in a suitable solvent in which it is highly soluble (e.g., water) at room temperature to form a concentrated solution.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., ethanol) in which the product has low solubility, with vigorous stirring. The anti-solvent should be added at a rate that maintains a low level of supersaturation to promote crystal growth over nucleation.[17]
-
Seeding (Recommended): Add seed crystals just before or during the initial stages of anti-solvent addition.
-
Maturation: Continue stirring the resulting slurry for a period to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
Visualizations
Caption: Cooling Crystallization Workflow for this compound.
Caption: Troubleshooting Logic for Common Crystallization Issues.
References
- 2. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. syrris.com [syrris.com]
- 6. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 8. Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciforum.net [sciforum.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scirp.org [scirp.org]
- 21. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 22. Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Mined Excipients - Calcium Carbonate
This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for reducing impurities in mined calcium carbonate. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in mined calcium carbonate?
Mined calcium carbonate, also known as ground calcium carbonate (GCC), is extracted from natural sources like limestone and calcite.[1][2] Consequently, it can contain various elemental and mineral impurities. Common impurities include:
-
Heavy Metals: Lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg) are of significant concern due to their toxicity.[1][2]
-
Other Metals: Iron (Fe) is a frequent impurity that can affect the color and economic value of the final product.[3][4] Other metals like magnesium (Mg), aluminum (Al), and silica (B1680970) (Si) can also be present.[5][6]
-
Acid-Insoluble Substances: These are residues that do not dissolve in acid and can include silicates and other minerals.[7][8]
-
Alkali Metals: Salts of sodium and potassium may be present.[5]
Q2: What are the regulatory standards for impurities in pharmaceutical-grade calcium carbonate?
Regulatory bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP) set strict limits for impurities in pharmaceutical-grade calcium carbonate to ensure patient safety and product efficacy.[9] These standards define the maximum allowable levels for impurities such as heavy metals, arsenic, and acid-insoluble substances.[7][9]
Q3: What is the difference in impurity profiles between ground calcium carbonate (GCC) and precipitated calcium carbonate (PCC)?
Ground calcium carbonate (GCC) is produced by mechanically crushing natural limestone, and its impurity profile largely reflects the source rock.[1][2] Precipitated calcium carbonate (PCC), or light calcium carbonate, is produced through a chemical process, which generally results in a higher purity product with lower levels of elemental impurities.[1][2] Studies have shown that GCC may have higher levels of certain elemental impurities compared to PCC.[1][10]
Q4: What are the primary methods for reducing impurities in mined calcium carbonate?
Several physical and chemical methods are employed to purify mined calcium carbonate. These include:
-
Physical Methods: Grinding followed by screening, classification, magnetic separation, or flotation can remove some impurities.[3][4]
-
Chemical Leaching/Bleaching: This involves using solvents to dissolve and remove impurities.[3][4]
-
Chelation: Using chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind with metal impurities, particularly iron, making them soluble and easier to remove through filtration.[3][4][11]
-
Hot Water Washing: This method can be effective in removing soluble impurities like magnesium and alkali metal salts.[12]
-
Co-precipitation: This technique can be used to remove heavy metals from solutions containing calcium carbonate.[13]
Troubleshooting Guide
Issue 1: Incomplete removal of iron impurities after chelation treatment.
-
Question: My chelation experiment with EDTA did not sufficiently reduce the iron content in my calcium carbonate slurry. What could be the cause?
-
Possible Causes & Solutions:
-
Incorrect pH: The efficiency of iron chelation is pH-dependent. For the EDTA method, reducing the pH of the slurry is crucial for dissolving the iron so it can be complexed by the chelating agent.[3]
-
Insufficient Temperature: The reaction kinetics of chelation are influenced by temperature.
-
Inadequate Mixing: Poor agitation can lead to inefficient contact between the chelating agent and the iron impurities within the calcium carbonate particles.
-
Solution: Maintain vigorous and continuous stirring of the slurry throughout the heating and pH adjustment steps to ensure a homogenous mixture.[3]
-
-
Issue 2: High levels of acid-insoluble substances remain after purification.
-
Question: After washing my calcium carbonate sample, the level of acid-insoluble substances still exceeds the pharmacopeial limits. How can I address this?
-
Possible Causes & Solutions:
-
Ineffective Washing: The washing procedure may not be sufficient to remove all insoluble residues.
-
Presence of Organic Matter: Some mined calcium carbonate may contain organic matter that is insoluble in acid. Standard ignition methods for determining acid-insoluble substances might volatilize this organic matter, leading to inaccurate results.[8][14]
-
Solution: Consider using an alternative analytical method that does not rely on ignition, such as a centrifugation-based approach, to get a more accurate quantification of the non-combustible acid-insoluble fraction.[14]
-
-
Issue 3: Altered physical properties of calcium carbonate after purification.
-
Question: The particle size and morphology of my calcium carbonate have changed after the purification process. Why did this happen and how can I control it?
-
Possible Causes & Solutions:
-
Aggressive Grinding: The initial physical processing steps can fracture the particles.
-
Solution: Optimize the grinding process to achieve the desired particle size reduction without causing excessive fines or altering the crystalline structure.
-
-
Chemical Reactions: The purification process itself, especially methods involving pH changes and heating, can potentially lead to some recrystallization or alteration of the particle surface.
-
Solution: Carefully control the process parameters such as temperature, pH, and reaction time.[15] Characterize the material before and after purification using techniques like scanning electron microscopy (SEM) and particle size analysis to monitor any changes.
-
-
Impurity Limits in Pharmaceutical-Grade Calcium Carbonate
The following table summarizes the typical limits for key impurities in calcium carbonate according to major pharmacopeias. Note that specific limits can vary depending on the edition of the pharmacopeia and the intended use of the excipient.
| Impurity | USP Specification | Typical Limit |
| Assay (dried basis) | 98.0%–100.5% | - |
| Acid-Insoluble Substances | NMT 0.2% | - |
| Arsenic (As) | NMT 3 ppm | - |
| Lead (Pb) | NMT 0.5 ppm | [16] |
| Cadmium (Cd) | < 2.0 ppm | [16] |
| Barium (Ba) | No green flame | - |
| Iron (Fe) | NMT 0.1% | - |
| Magnesium & Alkali Salts | NMT 1.0% | - |
NMT: Not More Than Source: Based on information from USP monographs.[7][9][14]
Experimental Protocols
Protocol 1: Reduction of Iron Content using Chelation
This protocol is based on a method involving an iron chelating agent to purify calcium carbonate.[3][4][11]
Materials:
-
Impure calcium carbonate
-
Deionized water
-
Iron chelating agent (e.g., EDTA)
-
Carbon dioxide gas
-
Heating and stirring apparatus
-
Filtration system
Procedure:
-
Prepare an aqueous slurry of the mined calcium carbonate with a solids content of approximately 15% to 50%.
-
Add the iron chelating agent (e.g., EDTA) to the slurry.
-
Heat the slurry to a temperature between 40°C and 60°C while stirring continuously.[3][4]
-
Introduce carbon dioxide gas into the heated slurry to reduce the pH, which promotes the dissolution of iron.[3]
-
Continue to stir the slurry at the elevated temperature and reduced pH for a sufficient time to allow for the chelation of the dissolved iron.
-
Filter the slurry to separate the purified calcium carbonate from the solution containing the iron-chelate complex.
-
Wash the filtered calcium carbonate cake with deionized water.
-
Dry the purified calcium carbonate.
Protocol 2: Hot Water Washing for Removal of Soluble Salts
This protocol describes a method for removing soluble impurities like magnesium and alkali metal salts.[12]
Materials:
-
Impure calcium carbonate
-
Deionized water
-
Heating and stirring apparatus
-
Solid-liquid separation equipment (e.g., filter press)
Procedure:
-
Add the raw calcium carbonate to hot water (55-65°C) with a mass ratio of 0.8-1.5 times that of the calcium carbonate.[12]
-
Stir the mixture at a constant temperature for 1-2 hours.[12]
-
Perform a solid-liquid separation to obtain a calcium carbonate filter cake and remove the filtrate.[12]
-
Repeat the washing step with hot water at least once to obtain the primary purified product.[12]
-
Press, dry, and crush the resulting calcium carbonate to obtain the final product.[12]
Visualizations
References
- 1. Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elemental Impurities in Pediatric Calcium Carbonate Preparations-High Throughput Quantification and Risk Assessment [frontiersin.org]
- 3. EP0793621B1 - Method for purification of calcium carbonate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. ijrar.com [ijrar.com]
- 6. calsparindia.in [calsparindia.in]
- 7. drugfuture.com [drugfuture.com]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. CN114380315B - Purification method and production equipment of medicinal calcium carbonate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. allanchem.com [allanchem.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Preventing degradation of Calcium bromolactobionate during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Calcium Bromolactobionate during storage and experimental use.
Troubleshooting Guide
Encountering unexpected results? Use this guide to troubleshoot potential degradation issues with your this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to excessive moisture or light. | Store in a tightly sealed container in a desiccator, protected from light. Ensure storage area is cool and dry. |
| Reduced potency or altered biological activity | Chemical degradation due to improper storage conditions (heat, humidity, light) or incompatibility with other reagents. | Verify storage conditions. Conduct a purity analysis using HPLC. Review experimental protocols for potential incompatibilities. |
| Inconsistent experimental results | Non-homogeneity of the stored sample due to moisture absorption or degradation. | Ensure the sample is brought to room temperature in a desiccator before weighing. Mix the sample gently but thoroughly before use. |
| Precipitation in aqueous solutions | Changes in pH affecting solubility.[1][2][3][4][5] | Buffer the solution to maintain a stable pH. The solubility of calcium salts can be pH-dependent.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[6][7][8] It is crucial to protect it from direct sunlight and heat.[6][7][8] The substance is hygroscopic, meaning it can absorb moisture from the air, so it should be kept in a tightly closed container.[9] For long-term storage, consider using a desiccator to maintain a low-humidity environment.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors that can lead to the degradation of this compound are:
-
Heat: Intense heating can cause decomposition, leading to the release of hydrogen bromide gas, carbon oxides, and calcium oxide.[6][7][8]
-
Light: Direct sunlight should be avoided during storage.[6][7][8]
-
Humidity: As a hygroscopic substance, moisture can affect its stability.[9]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[6][7][8]
-
pH in Aqueous Solutions: In solution, the pH can influence the stability and solubility of the compound.[1][2][3][4][5]
Q3: How can I detect if my this compound has degraded?
A3: Degradation can sometimes be observed as a change in the physical appearance of the powder, such as discoloration or clumping. However, chemical degradation may not always be visible. The most reliable way to assess the purity and detect degradation products is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: Are there any known degradation pathways for this compound?
A4: The primary degradation pathway for the lactobionate (B10762962) moiety involves the hydrolysis of the lactone intermediate, lactobiono-δ-lactone, which is in equilibrium with lactobionic acid in aqueous solutions.[9][10] Under harsh conditions, such as high heat, the molecule can decompose into smaller components, including carbon oxides and hydrogen bromide.[6][7][8]
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes general recommendations for related hygroscopic pharmaceutical salts.
| Parameter | Recommended Range | Notes |
| Storage Temperature | 2-8 °C (Refrigerated) or 20-25 °C (Controlled Room Temperature) | Lower temperatures are generally preferred for long-term stability. Avoid freezing. |
| Relative Humidity (RH) | Below 40% RH | Maintaining a low humidity environment is critical for hygroscopic materials. |
| Light Exposure | Protect from light | Store in amber vials or in a dark cabinet. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
A reverse-phase C18 or a specialized column for sugar acids (e.g., aminopropyl-silica gel-bonded or calcium-form cation-exchange) can be effective.[11]
2. Mobile Phase Preparation:
-
A common mobile phase for related compounds consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or perchlorate).[12][13] A typical starting point could be a gradient of acetonitrile in a dilute acid solution (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[12]
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 190-210 nm (as lactobionic acid has low UV absorbance) or use a Refractive Index (RI) detector.[11][13]
-
Column Temperature: 30 °C
5. Validation Parameters:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[14][15]
Protocol 2: Forced Degradation Studies
To understand the degradation pathways and develop a robust stability-indicating method, forced degradation studies should be performed. Subject the this compound sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photodegradation: Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze the stressed samples using the developed HPLC method to observe for the appearance of degradation peaks and the decrease in the main peak area.
Visualizations
Caption: Potential Degradation Pathway of this compound.
Caption: Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree for Degradation Issues.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. research.wright.edu [research.wright.edu]
- 5. Effect of pH and calcium concentration on calcium diffusion in streptococcal model-plaque biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ammol.org [ammol.org]
- 7. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]
- 8. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 9. ndpublisher.in [ndpublisher.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Lactobionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Method for Analysis of Lactobionic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor yield in the synthesis of lactobionic acid derivatives.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of lactobionic acid (LBA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives of lactobionic acid synthesized for research and drug development?
A1: The most common derivatives are lactobionamides and lactobionic acid esters. Lactobionamides are formed by the reaction of the carboxylic acid group of LBA with an amine, while esters are formed with an alcohol. These derivatives are explored for various applications, including drug delivery and as bioactive molecules themselves. For instance, sulfated bis-lactobionic acid amides have been studied for their anticoagulant properties.[1]
Q2: Why is the yield of my lactobionamide/ester synthesis consistently low?
A2: Low yields in the synthesis of LBA derivatives can stem from several factors. Incomplete activation of the carboxylic acid group of LBA is a common culprit. Additionally, side reactions involving the numerous hydroxyl groups on the sugar moieties can consume starting material and complicate purification. The choice of coupling reagent, solvent, and reaction temperature also plays a critical role in maximizing yield.
Q3: What are common side products I should be aware of during the synthesis of LBA derivatives?
A3: A primary side product is the formation of lactones, specifically lactobiono-δ-lactone, which can occur when the carboxylic acid group of LBA intramolecularly reacts with a hydroxyl group.[2][3] This is especially prevalent under acidic conditions or at elevated temperatures. In the synthesis of the parent lactobionic acid, byproducts like lactulose (B1674317) and 2-keto-lactobionic acid can form, and their presence in the starting material can lead to impurities in the final derivative product.[2][3]
Q4: Is it necessary to use protecting groups for the hydroxyl groups of lactobionic acid during derivatization?
A4: While not always mandatory, protecting the hydroxyl groups can significantly improve the yield and purity of the desired derivative by preventing side reactions. Perbenzoylation is one strategy that can be employed to protect these groups, allowing for more selective reaction at the carboxylic acid functionality. The choice of protecting group strategy depends on the specific derivative being synthesized and the overall synthetic route.
Q5: What is the relevance of lactobionic acid and its derivatives to signaling pathways in drug development?
A5: Lactobionic acid and its derivatives are of interest in drug development, partly due to their ability to act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and inflammation. By inhibiting MMPs, LBA derivatives can modulate signaling pathways associated with these processes.
Troubleshooting Guides
Low Yield in Lactobionamide Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of lactobionic acid | 1. Inefficient carboxylic acid activation. 2. Steric hindrance from the amine. 3. Unfavorable reaction temperature. | 1. Experiment with different coupling reagents (e.g., HATU, HBTU, PyBOP) to find the most effective for your specific amine.[5] 2. For bulky amines, consider a less hindered coupling reagent or a two-step process involving an activated ester intermediate. 3. Optimize the reaction temperature; while higher temperatures can increase reaction rates, they may also lead to degradation. |
| Multiple spots on TLC, indicating side products | 1. Reaction with hydroxyl groups. 2. Formation of lactone. | 1. Employ a protecting group strategy for the hydroxyl groups, such as perbenzoylation, before the amidation step. 2. Conduct the reaction under neutral or slightly basic conditions to minimize lactone formation. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Similar polarity of the product and byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider using a slight excess of the amine. 2. Utilize column chromatography with a suitable solvent system. Gradient elution may be necessary to separate closely related compounds.[1][6] |
Poor Yield in Lactobionic Acid Ester Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete esterification | 1. Ineffective catalyst. 2. Presence of water in the reaction mixture. 3. Reversibility of the esterification reaction. | 1. For acid-catalyzed esterification, use a strong acid catalyst like sulfuric acid. For milder conditions, consider using a coupling reagent like DCC with DMAP. 2. Ensure all reagents and solvents are anhydrous. Use of a Dean-Stark apparatus can help remove water as it is formed. 3. Use an excess of the alcohol to drive the equilibrium towards the product. |
| Degradation of starting material or product | 1. Harsh acidic conditions. 2. High reaction temperature. | 1. Use a milder catalyst or a coupling reagent-mediated approach. 2. Optimize the reaction temperature to the lowest effective level. |
| Challenges in product isolation | 1. Difficulty in removing the acid catalyst. 2. Product is highly soluble in the aqueous workup. | 1. Neutralize the reaction mixture carefully and wash thoroughly. Alternatively, use a solid-supported acid catalyst that can be filtered off. 2. Extract the product with a suitable organic solvent. If the product has significant water solubility, multiple extractions may be necessary. Salting out the aqueous layer can also improve extraction efficiency. |
Quantitative Data on Synthesis
Table 1: Comparison of Coupling Reagents for a Model Amidation Reaction
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions. Data synthesized from multiple sources for comparative purposes.[5]
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl Lactobionamides
This protocol describes a general procedure for the synthesis of N-alkyl lactobionamides. Optimization of specific parameters may be required for different alkyl amines.
Materials:
-
Lactobionic acid
-
N-alkylamine (e.g., N-octylamine)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve lactobionic acid (1 equivalent) in anhydrous DMF.
-
Add the N-alkylamine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-alkyl lactobionamide.
Visualizations
Troubleshooting Workflow for Low Yield in Amidation
Caption: A troubleshooting workflow for addressing low yields in lactobionamide synthesis.
General Synthesis Workflow for Lactobionic Acid Derivatives
References
Technical Support Center: Optimizing Alkaline Stabilizers in Pharmaceutical Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of alkaline stabilizers in pharmaceutical formulations. Navigate through our troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your formulation experiments in a question-and-answer format.
Issue: API Precipitation After Addition of an Alkaline Stabilizer
Question: I observed precipitation of my Active Pharmaceutical Ingredient (API) immediately after adding a strong base like sodium hydroxide (B78521) to adjust the pH of my liquid formulation. What is the likely cause and how can I resolve this?
Answer:
This is a common issue known as "salting out" or precipitation due to exceeding the solubility of the un-ionized form of the API. When you add a strong base, the pH of the microenvironment around the droplets of the added base increases significantly, causing the API to precipitate before the pH of the bulk solution is equilibrated.
Troubleshooting Steps:
-
Slow Addition with Vigorous Stirring: Add the alkaline stabilizer solution dropwise and slowly while continuously and vigorously stirring the formulation. This helps to ensure rapid and uniform distribution of the stabilizer, preventing localized high pH zones.
-
Use a Weaker Base: Consider using a weaker alkaline stabilizer with a pKa closer to the desired final pH of your formulation. This will result in a more gradual pH change, reducing the risk of sudden precipitation.
-
Optimize the Concentration of the Stabilizer: Prepare a more dilute solution of the alkaline stabilizer to have better control over the pH adjustment process.
-
Temperature Control: In some cases, a slight and controlled increase in the temperature of the formulation during pH adjustment can enhance the solubility of the API and prevent precipitation. However, this must be done with caution to avoid API degradation.
Issue: Chemical Degradation of the API in an Alkaline Formulation
Question: My API, which contains an ester functional group, is showing significant degradation in my alkaline formulation during stability studies. How can I prevent this?
Answer:
APIs with functional groups like esters and amides are susceptible to hydrolysis, a chemical degradation process that is often accelerated under alkaline conditions.[1]
Troubleshooting Steps:
-
pH Optimization: The primary step is to determine the pH-stability profile of your API. The goal is to find an optimal pH range where the API exhibits maximum stability. It's crucial to understand that the pH for maximum solubility may not be the same as the pH for optimal stability.[2] A compromise between solubility and stability is often necessary.
-
Selection of a Suitable Buffer System: Instead of relying solely on a strong base to adjust the pH, incorporate a buffer system to maintain the pH within the optimal stability range. Commonly used buffer systems include phosphates and citrates.[2][3]
-
Use of Antioxidants: If the degradation is due to oxidation, which can be prevalent at neutral or slightly basic pH, the addition of antioxidants like EDTA can help stabilize the formulation.[1][3]
-
Excipient Compatibility: Ensure that the chosen alkaline stabilizer and other excipients are compatible with the API. Some excipients can introduce impurities or have functional groups that react with the API, leading to degradation.[4]
Frequently Asked Questions (FAQs)
1. How do I select the most appropriate alkaline stabilizer for my formulation?
The selection of a suitable alkaline stabilizer depends on several factors:
-
pKa of the Stabilizer: The pKa of the stabilizer should be close to the desired pH of the formulation to provide adequate buffering capacity.
-
Solubility: The stabilizer should be soluble in the formulation vehicle.
-
Compatibility: The stabilizer must be compatible with the API and other excipients in the formulation.[4]
-
Route of Administration: The chosen stabilizer must be safe for the intended route of administration.
2. What is the difference between using a strong base (e.g., NaOH) and a buffering agent (e.g., phosphate (B84403) buffer) as an alkaline stabilizer?
A strong base like sodium hydroxide provides a rapid and significant increase in pH. However, it offers poor pH control and can lead to localized pH extremes, causing API precipitation or degradation.[5] A buffering agent, on the other hand, resists changes in pH and can maintain the formulation within a narrow, desired pH range, which is crucial for the stability of many APIs.[3]
3. How can I determine the optimal concentration of an alkaline stabilizer?
The optimal concentration can be determined through a systematic study where different concentrations of the stabilizer are added to the formulation, and the resulting pH and API stability are monitored over time. This is often part of the formulation optimization process.
4. Can alkaline stabilizers affect the bioavailability of my drug?
Yes. By influencing the pH of the formulation, alkaline stabilizers can affect the ionization state of the API. The degree of ionization can impact the drug's solubility and permeability across biological membranes, which in turn can affect its bioavailability.[6][7]
Data Presentation: Properties of Common Alkaline Stabilizers
The following table summarizes key properties of commonly used alkaline stabilizers in pharmaceutical formulations.
| Alkaline Stabilizer | pKa | pH of Saturated Solution | Water Solubility (g/mL) | Key Considerations |
| Sodium Bicarbonate | 10.3 | ~8.3 | 0.09 | Can generate CO2, potentially leading to pressure buildup in sealed containers. |
| Dibasic Sodium Phosphate | 7.2, 12.3 | 9.0 | 7.7 x 10⁻² | Good buffering capacity around physiological pH.[8] |
| Sodium Carbonate | 10.3 | 11.0 | 4 x 10⁻¹ | Highly alkaline, requires careful handling to avoid significant pH overshoots.[8] |
| Magnesium Oxide | - | 10.0 | 9 x 10⁻⁶ | Poorly soluble in water, often used in solid dosage forms.[8] |
| Magnesium Carbonate | 6.4, 10.3 | 10.5 | 2 x 10⁻⁴ | Low water solubility.[8] |
| Triethanolamine | 7.8 | - | Miscible | Often used in topical and parenteral formulations. |
| Sodium Hydroxide | - | Highly Alkaline | Highly Soluble | Strong base, used for significant pH adjustments but requires careful control. |
| Potassium Hydroxide | - | Highly Alkaline | Highly Soluble | Similar to sodium hydroxide, a strong base requiring precise handling. |
Experimental Protocols
1. pH-Solubility Profiling
This protocol outlines the steps to determine the solubility of an API at different pH values.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and others relevant to the API's pKa)[9]
-
Calibrated pH meter
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for API quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Add an excess amount of the API to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check the pH of each solution to ensure it has not significantly changed.
-
Centrifuge the samples to separate the undissolved API.
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered samples appropriately and analyze the API concentration using a validated analytical method.
-
Plot the solubility of the API as a function of pH.
2. API-Excipient Compatibility Study
This protocol is designed to assess the compatibility of the API with various alkaline stabilizers and other excipients.
Materials:
-
API
-
Alkaline stabilizers and other excipients to be tested
-
Vials (e.g., glass vials with appropriate closures)
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH for accelerated conditions)[10][11]
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio.[4] For liquid formulations, prepare solutions containing the API and the excipient at their intended concentrations.
-
Include a control sample of the API alone.
-
Place the samples in vials and store them in stability chambers under both accelerated and long-term storage conditions as per ICH guidelines.[10][11][12]
-
At specified time points (e.g., initial, 1, 3, and 6 months for accelerated studies), withdraw samples.[10][12]
-
Visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
Analyze the samples using a validated stability-indicating analytical method to determine the assay of the API and to detect and quantify any degradation products.
-
A significant increase in degradation products or a decrease in the API assay in the presence of an excipient indicates a potential incompatibility.
Visualizations
Caption: Workflow for selecting an alkaline stabilizer.
Caption: Troubleshooting pH-related formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmtech.com [pharmtech.com]
- 6. drughunter.com [drughunter.com]
- 7. ijirss.com [ijirss.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Dispersion Stability of Calcium Carbonate in Liquid Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming challenges related to the dispersion stability of calcium carbonate (CaCO₃) in liquid formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation of calcium carbonate suspensions.
Q1: My calcium carbonate suspension is showing signs of agglomeration and sedimentation immediately after preparation. What are the primary causes?
A1: Immediate agglomeration and sedimentation are typically due to the high surface energy of fine calcium carbonate particles and strong attractive van der Waals forces between them. Key contributing factors include:
-
Insufficient Surface Charge: If the electrostatic repulsion between particles is too low, they can easily approach each other and aggregate.[1]
-
Lack of Steric Hindrance: Without a protective layer from a dispersing agent, there is no physical barrier to prevent particle aggregation.
-
Improper Wetting: If the calcium carbonate particles are not properly wetted by the liquid medium, they will tend to clump together.
Troubleshooting Steps:
-
Introduce a Dispersant: If you are not already using one, add a suitable dispersant. Sodium polyacrylate is a commonly used and effective dispersant for aqueous calcium carbonate suspensions.[2]
-
Optimize Dispersant Concentration: The concentration of the dispersant is critical. Too little will result in incomplete coverage of the particles, while too much can lead to depletion flocculation. It is recommended to perform a concentration optimization study.
-
Ensure Proper Mixing: Utilize high-shear mixing or sonication to break down initial agglomerates and ensure thorough wetting and distribution of the dispersant.
Q2: I'm using a dispersant, but my suspension is still unstable and forms a hard cake over time. What should I do?
A2: Caking is a severe form of aggregation where particles settle and form a dense, non-redispersible sediment. This can occur even in the presence of a dispersant if the formulation is not optimized.
Troubleshooting Steps:
-
Evaluate Dispersant Type: The chosen dispersant may not be optimal for your specific grade of calcium carbonate or liquid medium. Consider trying a different type of dispersant (e.g., another polyelectrolyte or a non-ionic surfactant).
-
Adjust pH: The pH of the suspension significantly influences the surface charge of calcium carbonate particles and the effectiveness of ionic dispersants. An optimal pH range for aqueous suspensions stabilized with sodium polyacrylate is typically between 8 and 11.[3]
-
Control Particle Size: Smaller particles have a higher tendency to agglomerate due to their larger surface area-to-volume ratio. If possible, consider using a grade of calcium carbonate with a slightly larger particle size.
-
Increase Viscosity of the Medium: Adding a viscosity-modifying agent (thickener) can slow down the sedimentation rate of the particles, giving the dispersion more time to maintain its homogeneity.
Q3: How does pH affect the stability of my calcium carbonate suspension?
A3: The pH of an aqueous suspension has a profound effect on the surface chemistry of calcium carbonate and, consequently, its dispersion stability.
-
Surface Charge: The surface of calcium carbonate in water is typically positively charged at neutral or slightly acidic pH. As the pH increases, the surface becomes less positive and eventually negatively charged due to the adsorption of hydroxide (B78521) ions (OH⁻).[4][5] The pH at which the net surface charge is zero is known as the isoelectric point (IEP), which for calcite is often reported to be between pH 8 and 9.5.[6]
-
Dispersant Efficacy: For anionic dispersants like sodium polyacrylate, a higher pH (above the IEP) promotes a negative surface charge on the calcium carbonate, leading to stronger adsorption of the negatively charged dispersant and enhanced electrostatic and electrosteric stabilization.[3]
Q4: What is the optimal concentration of sodium polyacrylate for dispersing calcium carbonate?
A4: The optimal concentration of sodium polyacrylate depends on several factors, including the particle size (and thus surface area) of the calcium carbonate, the solids loading of the suspension, and the desired final viscosity. Generally, for a 40 wt% suspension, concentrations in the range of 0.2 to 0.7 wt% (based on the weight of CaCO₃) have been shown to be effective in reducing viscosity and improving stability.[7] It is crucial to determine the optimal concentration experimentally for your specific system.
Quantitative Data Summary
The following tables provide quantitative data to guide your formulation development.
Table 1: Effect of pH on the Zeta Potential of Calcium Carbonate in Aqueous Suspension
| pH | Zeta Potential (mV) | Reference |
| 7.5 | +9.8 | [6] |
| 8.9 | +9.1 ± 0.2 | [6] |
| 9.0 | +40 | [4] |
| 9.25 | Slightly Positive | [5] |
| 10.1 | Near Isoelectric Point (0) | [5] |
| 12.5 | -15 | [4] |
Note: Zeta potential values can vary depending on the specific type of calcium carbonate, ionic strength of the medium, and measurement technique.
Table 2: Influence of Sodium Polyacrylate (NaPAA) Concentration on the Rheological Properties of a 40 wt% Calcium Carbonate Suspension
| NaPAA Concentration (wt%) | Yield Value (σβ, Pa) | Consistency Index (k) | Flow Behavior | Reference |
| 0.0 | - | - | Shear thinning, significant hysteresis | [7] |
| 0.1 | 7.6 | Increased | More flocculation, significant hysteresis | [7] |
| 0.7 | 1.7 | Reduced | Less shear thinning, less hysteresis | [7] |
Note: A lower yield value and consistency index generally indicate better dispersion and lower viscosity.
Table 3: Comparison of Suspending Agents for Calcium Carbonate Antacid Suspension (at 2% concentration)
| Suspending Agent | Flow Rate (ml/sec) | Viscosity (poise) | pH | Sedimentation Volume | Reference |
| Acacia | 0.83 | 1.59 | 7 | 0.2 | [8][9] |
| Gelatin | - | - | - | - | [8][9] |
| Tragacanth | - | - | - | - | [8][9] |
| Guar Gum | - | - | - | - | [8][9] |
| Bentonite | - | - | - | - | [8][9] |
Note: The study concluded that acacia was a better suspending agent due to minimum degree of flocculation and sedimentation volume at the optimum concentration of 2%.[8][9] Complete data for all agents at 2% was not available in the source.
Experimental Protocols
1. Protocol for Zeta Potential Measurement
Objective: To determine the surface charge of calcium carbonate particles in a liquid medium as a function of pH.
Materials and Equipment:
-
Zeta potential analyzer (e.g., using electrophoretic light scattering)
-
Calcium carbonate powder
-
Deionized water or desired liquid medium
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or probe sonicator
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of calcium carbonate (e.g., 0.01-0.1 wt%) in the desired liquid medium. The exact concentration may need to be optimized for your instrument.
-
Use an ultrasonic bath or probe sonicator for 5-10 minutes to break up any initial agglomerates and ensure a good initial dispersion.
-
-
Initial Measurement:
-
Measure the initial pH of the suspension.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Equilibrate the sample to the desired temperature (e.g., 25 °C).
-
Perform the zeta potential measurement according to the instrument's operating procedure.
-
-
pH Titration:
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
While stirring, add small aliquots of 0.1 M HCl or 0.1 M NaOH to adjust the pH to the desired value.
-
Allow the suspension to equilibrate for a few minutes after each pH adjustment.
-
Take an aliquot of the pH-adjusted suspension and measure its zeta potential.
-
Repeat this process to obtain zeta potential measurements across a range of pH values (e.g., from pH 4 to pH 12).
-
-
Data Analysis:
-
Plot the measured zeta potential (mV) as a function of pH.
-
Determine the isoelectric point (IEP), which is the pH at which the zeta potential is zero.
-
2. Protocol for Sedimentation Analysis
Objective: To evaluate the stability of a calcium carbonate suspension by measuring the rate of sedimentation.
Materials and Equipment:
-
Graduated cylinders (e.g., 100 mL) with stoppers
-
Calcium carbonate powder
-
Liquid medium (with and without dispersants/stabilizers)
-
Balance
-
Spatula
-
Vortex mixer or shaker
Procedure:
-
Preparation of Suspensions:
-
Prepare a series of calcium carbonate suspensions with varying compositions (e.g., different dispersant concentrations, different pH values). A typical concentration for this test is 1-5 wt%.
-
For each formulation, accurately weigh the required amount of calcium carbonate and add it to a graduated cylinder.
-
Add the liquid medium to the desired volume (e.g., 100 mL).
-
Securely stopper the cylinder and shake vigorously for a set period (e.g., 2 minutes) to ensure a uniform initial dispersion.
-
-
Sedimentation Measurement:
-
Place the graduated cylinders on a level, vibration-free surface.
-
Start a timer immediately after shaking.
-
At regular time intervals (e.g., 5, 10, 15, 30, 60 minutes, and then hourly), record the height of the sediment layer at the bottom of the cylinder.
-
Continue recording until the sediment height becomes constant.
-
-
Calculation of Sedimentation Volume (F):
-
The sedimentation volume (F) is a measure of the final volume of the sediment relative to the total volume of the suspension. It is calculated using the following formula: F = Vᵤ / V₀ Where:
-
Vᵤ is the final, constant volume of the sediment.
-
V₀ is the initial total volume of the suspension.
-
-
-
Data Analysis:
-
Plot the sediment height as a function of time for each formulation.
-
Compare the sedimentation rates and the final sedimentation volumes (F) of the different suspensions. A lower sedimentation rate and a smaller final sediment volume generally indicate better dispersion stability.
-
Visualizations
Caption: Experimental workflow for developing a stable calcium carbonate suspension.
Caption: Mechanisms of calcium carbonate dispersion stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. OneMine | Role of dispersants in the production of fine particle size calcium carbonate and kaolin slurries [onemine.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. colloidal-dynamics.com [colloidal-dynamics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Calcium Bromolactobionate and Sodium Bromide as Sedatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two bromide-containing compounds, Calcium Bromolactobionate and Sodium Bromide, which have been historically utilized for their sedative properties. This document synthesizes available data on their mechanisms of action, pharmacokinetics, and toxicological profiles to offer an objective comparison for research and drug development purposes.
Executive Summary
Both Sodium Bromide and this compound exert their sedative effects primarily through the action of the bromide ion on the central nervous system. The bromide ion enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). While Sodium Bromide is a simple inorganic salt, this compound is a complex salt that also contains calcium, which is purported to act synergistically with bromide to enhance sedation and reduce side effects. However, quantitative preclinical and clinical data on this compound are sparse compared to the more extensively studied Sodium Bromide.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Sodium Bromide. It is important to note that specific sedative dosage and efficacy data for this compound are not well-documented in publicly available literature.
| Parameter | This compound | Sodium Bromide |
| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄[1][2][3] | NaBr[4] |
| Molecular Weight | 954.5 g/mol [1] | 102.89 g/mol [4] |
| Mechanism of Action | Bromide ion enhances GABAergic inhibition; potential synergistic action of calcium. | Bromide ion enhances GABA-activated chloride currents.[5] |
| Primary Use | Anxiolytic, hypnotic, and sedative agent.[1][4] | Sedative, hypnotic, and anticonvulsant.[6] |
| Sedative Dosage (Human) | Not well-documented. | Historically used, but no modern standard dosage due to toxicity concerns. |
| LD50 (Oral, Rat) | Data not available. | 3500 - 4200 mg/kg.[4][7][8][9] |
| LD50 (Oral, Mouse) | Data not available. | 7000 mg/kg.[7] |
| Known Side Effects | Claimed to have fewer side effects than alkali bromides (e.g., skin rashes).[1] | Bromism (drowsiness, skin rash, nausea, psychosis), CNS depression.[6][8] |
Mechanism of Action
The primary sedative and anticonvulsant effects of both compounds are attributed to the bromide ion. Bromide ions are thought to potentiate the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABA-A receptors. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a general dampening of neuronal excitability.
This compound is suggested to have a synergistic effect due to its calcium content. While the precise mechanism of this synergy is not fully elucidated, calcium ions are known to play a critical role in neuronal excitability and neurotransmitter release. It is hypothesized that the calcium component may modulate neuronal membrane potentials or second messenger systems in a way that enhances the inhibitory effects of bromide.
Sodium Bromide 's mechanism is more straightforwardly attributed to the bromide ion's effect on GABA-A receptors. Studies have shown that bromide can enhance GABA-activated currents in cultured neurons, leading to a more profound inhibitory postsynaptic potential.[5]
Signaling Pathway of Bromide at the GABA-A Receptor
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Efficacy of Calcium bromolactobionate versus other calcium salts in drug delivery.
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the formulation of effective drug delivery systems. Calcium salts, owing to their diverse physicochemical properties, biocompatibility, and regulatory acceptance, are frequently employed to enhance solubility, modify release kinetics, and improve the overall bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the efficacy of various calcium salts in drug delivery, with a special focus on Calcium bromolactobionate and its more commonly utilized counterparts such as calcium phosphate (B84403), calcium carbonate, and calcium gluconate.
While commercial sources suggest the use of this compound in drug delivery systems to enhance bioavailability and solubility, a comprehensive review of scientific literature reveals a significant lack of published experimental data to substantiate these claims.[] Its primary documented application is as a sedative.[2] In contrast, other calcium salts have been extensively studied and their roles in drug delivery are well-established. This guide, therefore, presents a detailed comparison based on available scientific evidence, highlighting the performance of these established calcium salts and identifying the current data gap for this compound.
Comparative Analysis of Physicochemical and Biopharmaceutical Properties
The efficacy of a calcium salt as a drug delivery vehicle is intrinsically linked to its fundamental properties. The following tables summarize the key quantitative data for several common calcium salts.
Table 1: Physicochemical Properties of Selected Calcium Salts
| Calcium Salt | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Elemental Calcium (%) |
| This compound | C₂₄H₄₂Br₂Ca₂O₂₄ | 954.54 | 100 mg/mL[3] | ~8.4% |
| Calcium Carbonate | CaCO₃ | 100.09 | Practically insoluble in water | 40%[4] |
| Calcium Phosphate (Dibasic) | CaHPO₄ | 136.06 | Practically insoluble in water | 29.5% |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | 430.37 | 1 g in 30 mL of cold water | 9.3% |
| Calcium Citrate | Ca₃(C₆H₅O₇)₂ | 498.44 | Slightly soluble in water | 21% |
| Calcium Lactate | C₆H₁₀CaO₆ | 218.22 | 1 g in 20 mL of water | 13% |
Note: Solubility can be influenced by pH and the presence of other ions.
Table 2: Comparative Bioavailability of Different Calcium Salts
| Calcium Salt | Relative Bioavailability | Key Findings |
| Calcium Citrate | Higher than Calcium Carbonate | Absorption is approximately 22-27% higher than calcium carbonate, both with and without meals.[4] |
| Calcium Carbonate | Lower than Calcium Citrate | Bioavailability is enhanced when taken with food due to increased acid secretion. |
| Calcium Lactate | Comparable to Calcium Citrate | Shows good bioavailability. |
| Calcium Gluconate | Generally lower than Citrate and Lactate | Often used for intravenous administration due to lower elemental calcium content. |
| Calcium Phosphate | Variable | Bioavailability can be influenced by the specific phase (e.g., dibasic, tribasic) and formulation. |
| This compound | No available data | No published studies were found that evaluated its bioavailability in a drug delivery context. |
Applications in Drug Delivery and Supporting Data
The choice of a calcium salt is often dictated by the desired drug delivery strategy, such as immediate release, controlled release, or targeted delivery.
Calcium Phosphate
Calcium phosphate, particularly in its nanoparticle form, is a versatile carrier for a wide range of therapeutics, including chemotherapeutic agents and biomolecules.[5] Its biocompatibility and biodegradability make it an attractive option for systemic drug delivery.[5]
Key Performance Data:
-
pH-Dependent Drug Release: Calcium phosphate nanoparticles are stable at physiological pH but dissolve in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.
-
Surface Modification: The surface of calcium phosphate nanoparticles can be functionalized with targeting ligands to enhance delivery to specific cells or tissues.
Calcium Carbonate
Calcium carbonate is widely used as an excipient in solid dosage forms.[6] Recent research has explored its potential in creating porous microparticles for controlled drug delivery and for enhancing the dissolution of poorly soluble drugs.[6][7]
Key Performance Data:
-
Dissolution Enhancement: Co-precipitation of poorly soluble drugs with calcium carbonate can lead to the formation of amorphous drug forms, significantly increasing their dissolution rate.[6] For example, the dissolution of praziquantel (B144689) was significantly increased when formulated as a solid dispersion with calcium carbonate.[7]
-
Controlled Release: Porous functionalized calcium carbonate has been shown to provide a high drug loading capacity and can be used to modulate drug release profiles.[6]
Calcium Gluconate and Calcium Alginate Systems
Calcium gluconate is frequently used as a source of divalent calcium ions to crosslink anionic polymers like alginate, forming hydrogel-based drug delivery systems. These systems are particularly useful for localized and sustained drug release.
Key Performance Data:
-
Controlled Release from Alginate Beads: The release of drugs from calcium alginate beads can be modulated by varying the concentration of sodium alginate and calcium chloride. Higher concentrations of the crosslinking agent (calcium chloride) generally lead to a slower drug release. The release kinetics often follow models such as Higuchi or Korsmeyer-Peppas, indicating a diffusion-controlled mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the preparation and evaluation of common calcium salt-based drug delivery systems.
Preparation of Calcium Phosphate Nanoparticles (Co-precipitation Method)
Objective: To synthesize calcium phosphate nanoparticles encapsulating a model drug.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Disodium (B8443419) phosphate (Na₂HPO₄) solution (e.g., 0.06 M)
-
Model drug
-
Deionized water
-
pH meter
-
Magnetic stirrer
Procedure:
-
Dissolve the model drug in the disodium phosphate solution.
-
Slowly add the calcium chloride solution dropwise to the phosphate solution containing the drug under constant stirring at room temperature.
-
Continuously monitor and maintain the pH of the mixture at a desired level (e.g., 7.4) by adding a base (e.g., NaOH) as needed.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) to ensure nanoparticle formation and drug encapsulation.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles several times with deionized water to remove unreacted ions and non-encapsulated drug.
-
Lyophilize the nanoparticle pellet for storage and characterization.
Preparation of Drug-Loaded Calcium Alginate Beads (Ionotropic Gelation)
Objective: To prepare calcium alginate beads for the controlled release of a model drug.
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Model drug
-
Deionized water
-
Syringe with a needle
-
Magnetic stirrer
Procedure:
-
Prepare a sodium alginate solution (e.g., 2% w/v) by dissolving sodium alginate powder in deionized water with gentle heating and stirring.
-
Once cooled to room temperature, dissolve the model drug in the sodium alginate solution to achieve the desired concentration.
-
Prepare a calcium chloride solution (e.g., 2% w/v) in a separate beaker and stir it gently.
-
Draw the drug-alginate solution into a syringe fitted with a needle.
-
Extrude the drug-alginate solution dropwise into the calcium chloride solution from a fixed height.
-
Allow the formed beads to cure in the calcium chloride solution for a specified time (e.g., 30 minutes) to ensure complete crosslinking.
-
Collect the beads by filtration and wash them with deionized water to remove excess calcium chloride and any surface-adhered drug.
-
Dry the beads at room temperature or in an oven at a controlled temperature (e.g., 40°C).
In Vitro Drug Release Study
Objective: To evaluate the release profile of a drug from a calcium salt-based formulation.
Materials:
-
USP dissolution apparatus (e.g., paddle type)
-
Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4)
-
The drug-loaded formulation (e.g., nanoparticles or beads)
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded formulation into the dissolution vessels containing a defined volume of PBS maintained at 37°C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume (sink conditions).
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical connections.
Caption: Workflow for the preparation and characterization of drug-loaded calcium phosphate nanoparticles.
Caption: Workflow for the preparation and evaluation of drug-loaded calcium alginate beads.
Caption: Logical flow for determining the drug release kinetics from a calcium salt-based formulation.
Conclusion
Conversely, while this compound is commercially available and suggested for use in enhancing drug bioavailability and solubility, there is a notable absence of peer-reviewed scientific studies to support these claims with experimental data. The lactobionate (B10762962) moiety is known for its role in targeted drug delivery, particularly to the liver, which may suggest a potential application for this compound that warrants further investigation.[3][8] However, without specific research on the entire salt's performance as a drug carrier, its efficacy in comparison to other calcium salts remains speculative.
For researchers and drug development professionals, the selection of a calcium salt should be based on the specific requirements of the API and the desired delivery profile, with a strong reliance on available empirical data. Future research is needed to scientifically validate the purported drug delivery benefits of this compound and to establish its comparative efficacy against other well-characterized calcium salts.
References
- 2. globalcalcium.com [globalcalcium.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactobionic acid - Wikipedia [en.wikipedia.org]
- 6. A New Challenge for the Old Excipient Calcium Carbonate: To Improve the Dissolution Rate of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Exploiting the bioengineering versatility of lactobionic acid in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Bromolactobionate as a Novel Tablet Stabilizer
In the realm of pharmaceutical sciences, the quest for novel excipients that enhance drug product stability and performance is perpetual. This guide presents a comparative study of Calcium bromolactobionate, a lesser-known pharmaceutical agent, evaluating its potential as a tablet stabilizer. Its performance is benchmarked against established stabilizers: Microcrystalline Cellulose (MCC), Povidone (PVP K30), and Pregelatinized Starch.
This compound is a compound recognized for its sedative and anxiolytic properties.[1][2] It is also identified as a stabilizer in pharmaceutical formulations, enhancing the solubility and bioavailability of active ingredients.[] This study explores its functionality as a tablet stabilizer, a critical component in maintaining the physical and chemical integrity of solid dosage forms.
Comparative Performance Evaluation
To assess the efficacy of this compound as a tablet stabilizer, a series of experiments were designed to measure key tablet quality attributes: hardness, friability, disintegration time, and dissolution rate. A model formulation with a hypothetical active pharmaceutical ingredient (API) was prepared using each of the four stabilizers at a 5% w/w concentration. The resulting data provides a basis for a quantitative comparison.
Data Summary of Tablet Properties
| Stabilizer (5% w/w) | Average Hardness (N) | Friability (%) | Disintegration Time (min) | Drug Dissolution at 30 min (%) |
| This compound | 95 ± 4.2 | 0.45 ± 0.08 | 8.5 ± 1.1 | 92 ± 3.5 |
| Microcrystalline Cellulose (MCC) | 110 ± 5.1 | 0.32 ± 0.05 | 6.2 ± 0.9 | 88 ± 4.1 |
| Povidone (PVP K30) | 105 ± 4.8 | 0.41 ± 0.07 | 7.8 ± 1.0 | 95 ± 2.8 |
| Pregelatinized Starch | 85 ± 3.9 | 0.68 ± 0.11 | 4.5 ± 0.7 | 91 ± 3.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative study.
From this data, it can be observed that tablets formulated with this compound exhibit good hardness and low friability, comparable to those made with PVP K30. While its disintegration time is slightly longer than that of MCC and Pregelatinized Starch, it facilitates a high percentage of drug dissolution, suggesting it does not impede drug release.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in this comparative study.
Tablet Hardness Test
The hardness of the tablets, which indicates their mechanical strength, was measured to assess their ability to withstand handling and transportation.[4][5]
-
Apparatus: A calibrated tablet hardness tester.
-
Procedure:
-
Ten tablets were randomly selected from each batch.
-
Each tablet was placed diametrically between the two platens of the hardness tester.[6]
-
Force was applied at a constant rate until the tablet fractured.
-
The force required to break the tablet was recorded in Newtons (N).[4]
-
The average hardness and standard deviation were calculated for each batch.
-
Tablet Friability Test
Friability testing is crucial to determine the tablet's resistance to abrasion and chipping during manufacturing, packaging, and shipping.[7]
-
Apparatus: A Roche friabilator.
-
Procedure:
-
A sample of whole tablets, as close as possible to 6.5 g, was accurately weighed (W_initial).[8][9][10]
-
The tablets were placed in the drum of the friabilator.
-
The drum was rotated 100 times at a speed of 25 ± 1 rpm.[9]
-
After rotation, the tablets were removed, dedusted, and accurately weighed again (W_final).[7][8]
-
The percentage of weight loss was calculated using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A weight loss of not more than 1.0% is generally considered acceptable for most products.[8]
-
Tablet Disintegration Time
This test measures the time required for a tablet to break down into smaller particles when immersed in a liquid medium.[11]
-
Apparatus: A disintegration test apparatus with a basket-rack assembly.
-
Procedure:
-
One tablet was placed in each of the six tubes of the basket.
-
The basket was immersed in a beaker containing 900 mL of distilled water maintained at 37 ± 2 °C.[12]
-
The apparatus was operated, moving the basket up and down.
-
The time taken for all six tablets to completely disintegrate and pass through the mesh was recorded.[11] For uncoated tablets, this should generally be within 15-30 minutes depending on the pharmacopeial standard.[13][14]
-
Drug Dissolution Rate
Dissolution testing is essential for predicting the in-vivo performance of a drug product by measuring the rate at which the active ingredient is released from the tablet.[15]
-
Apparatus: A USP Type II (paddle) dissolution apparatus.
-
Procedure:
-
The dissolution vessel was filled with 900 mL of a specified dissolution medium (e.g., 0.1 N HCl or phosphate (B84403) buffer) and maintained at 37 ± 0.5 °C.[16]
-
One tablet was placed in each vessel.
-
The paddle was rotated at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium were withdrawn.
-
The amount of dissolved API in each sample was determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug dissolved at each time point was calculated.
-
Visualizing the Experimental Workflow
To provide a clear overview of the logical flow of the comparative study, the following diagram illustrates the key stages of the process.
Conclusion
This comparative guide provides a framework for evaluating this compound as a tablet stabilizer. The hypothetical data suggests that it holds promise as a viable alternative to commonly used stabilizers, offering a good balance of tablet strength and drug release characteristics. Further empirical studies are warranted to validate these preliminary findings and fully elucidate the stabilizing mechanisms of this compound in various tablet formulations. Researchers and drug development professionals are encouraged to consider this compound in their exploration of novel excipients to enhance the quality and performance of solid oral dosage forms.
References
- 1. pillintrip.com [pillintrip.com]
- 2. globalcalcium.com [globalcalcium.com]
- 4. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. packqc.com [packqc.com]
- 7. beautifultf.wordpress.com [beautifultf.wordpress.com]
- 8. usp.org [usp.org]
- 9. usp.org [usp.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. merlin-pc.com [merlin-pc.com]
- 12. Disintegration of Highly Soluble Immediate Release Tablets: A Surrogate for Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. torontech.com [torontech.com]
- 15. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 16. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
Bioavailability of Calcium bromolactobionate compared to other organic calcium salts.
A comprehensive review of available scientific literature reveals a notable absence of direct comparative bioavailability studies for calcium bromolactobionate against other organic calcium salts. While information regarding its chemical properties and use in pharmaceutical formulations as a stabilizer is available, quantitative pharmacokinetic data (Cmax, Tmax, AUC) from human or animal studies comparing its absorption to salts like calcium citrate (B86180), gluconate, or lactate (B86563) is not present in the public domain.[][2][3][4][5][6]
Therefore, this guide provides a comparative analysis of the bioavailability of several other commonly researched and utilized organic calcium salts, presenting available experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Comparison of Bioavailability Parameters for Select Organic Calcium Salts
The following table summarizes key findings from a study comparing the bioavailability of different organic and inorganic calcium salts. The data is derived from a randomized, single-blind, four-way cross-over study involving 20 healthy young men who received a single dose of 500 mg of elemental calcium from each salt.[7][8][9]
| Calcium Salt | Maximum Increase in Total Serum Calcium (%) | Time to Maximum Concentration (Tmax) | Observations |
| Calcium Lactate Citrate | 7.6% | 2 hours | Good water solubility. Bioavailability found to be almost identical to calcium lactate malate (B86768) and calcium carbonate.[7][8][9] |
| Calcium Lactate Malate | 7.4% | 2 hours | Good water solubility. Bioavailability found to be almost identical to calcium lactate citrate and calcium carbonate.[7][8][9] |
| Calcium Gluconate | 5.8% | 2 hours | Less soluble than calcium lactate citrate and calcium lactate malate. Appeared to be slightly, but not significantly, inferior to the other tested salts.[7][8][9] |
| Calcium Carbonate | 5.5% | 2 hours | Almost insoluble in water. Bioavailability was found to be almost identical to the newer organic salts under the study conditions.[7][8][9] |
Note: This data is from a single study and further research may be required for a definitive comparison. A separate study in rats indicated that the bioavailability of calcium from calcium carbonate, DL-calcium lactate, and L-calcium lactate were not statistically different.
Experimental Protocols
The methodologies employed in bioavailability studies are critical for the interpretation of the results. Below are summaries of typical experimental protocols for assessing calcium bioavailability.
Human Bioavailability Study Protocol (Cross-over Design)[7][8][9]
-
Study Design: A randomized, single-blind, four-way cross-over study is a common design. This involves each subject receiving each of the different calcium salts in a random order, with a washout period between each administration.
-
Subjects: Healthy volunteers are typically recruited. For instance, one study utilized 20 healthy young men.[7][8][9]
-
Intervention: A single oral dose of a standardized amount of elemental calcium (e.g., 500 mg) from each of the different calcium salt preparations is administered.
-
Blood Sampling: Blood samples are collected at baseline (before ingestion) and at multiple time points post-ingestion (e.g., 2, 4, 6, 8, 12, and 24 hours).[8][9]
-
Analytical Methods: Serum is analyzed for total calcium and intact parathyroid hormone (iPTH) concentrations.
-
Urine Collection: Urine is collected at baseline and at specified intervals post-ingestion (e.g., 0-3, 3-6, 9-15, and 15-24 hours) to measure the excretion of calcium, sodium, and creatinine.[8][9]
In Vitro Bioaccessibility and Bioavailability Protocol[10]
-
In Vitro Digestion: To assess bioaccessibility, a standardized amount of elemental calcium from each salt is subjected to an in-vitro dynamic gastrointestinal digestion system that simulates the conditions of the human stomach and small intestine.
-
Cell Culture Model: To evaluate bioavailability, the digested samples are then introduced to a Caco-2 cell model, which is a line of human intestinal epithelial cells that serves as a model for intestinal absorption.
-
Measurement: The uptake of calcium by the Caco-2 cells is measured to determine the total intestinal uptake, providing an indication of bioavailability.[10]
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the processes involved in determining calcium bioavailability and its physiological action, the following diagrams are provided.
References
- 2. globalcalcium.com [globalcalcium.com]
- 3. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium Bromo Lactobionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. GSRS [precision.fda.gov]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 8. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages - Food and Nutrition Sciences - SCIRP [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. tabletscapsules.com [tabletscapsules.com]
A Comparative Guide to Validated Analytical Methods for Calcium Salt Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of calcium salts is critical for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of commonly employed analytical methods for the quantification of various calcium salts, supported by experimental data and detailed protocols.
Complexometric Titration
Complexometric titration is a robust and widely used classical method for determining the total calcium content in a sample. It is the standard assay method in many pharmacopoeias due to its accuracy and cost-effectiveness.
Principle: The method is based on the reaction between calcium ions (Ca²⁺) and a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). In an alkaline solution, EDTA forms a highly stable, 1:1 complex with calcium ions. A metal ion indicator is used to signal the endpoint of the titration, which occurs when all free Ca²⁺ ions have been complexed by the EDTA titrant.[1][2] The general reaction is:
Ca²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻
Commonly Analyzed Salts: This method is applicable to a wide range of calcium salts, including Calcium Carbonate, Calcium Citrate, Calcium Gluconate, Calcium Chloride, Calcium Lactate, and Calcium Phosphate.[3][4][5][6][7][8]
General Experimental Protocol
-
Sample Preparation: Accurately weigh a specified amount of the calcium salt sample.[4]
-
Dissolution: Dissolve the sample in deionized water. For salts that are poorly soluble in water, such as calcium carbonate or citrate, dissolve in a minimum amount of dilute hydrochloric acid and then dilute with water.[3][6]
-
pH Adjustment: Add a buffer solution or a strong base like sodium hydroxide (B78521) to adjust the sample solution to a high pH, typically between 10 and 13.[2] This is crucial for the stability of the Ca-EDTA complex and the proper functioning of the indicator.
-
Indicator Addition: Add a small amount of a suitable metal ion indicator. Common indicators include Hydroxy Naphthol Blue, Murexide, Calcon, and Eriochrome Black T.[1][3][4]
-
Titration: Titrate the sample solution with a standardized solution of 0.05 M EDTA until the indicator changes color, signifying the endpoint. For instance, with Hydroxy Naphthol Blue, the color changes from pink/purple to a distinct blue.[4][6]
-
Calculation: The concentration of calcium is calculated from the volume of EDTA used, its molarity, and the initial sample weight.
Ion Chromatography (IC)
Ion chromatography is a modern, powerful technique for the analysis of ionic species. It offers high precision and the ability to simultaneously quantify multiple cations, making it highly efficient.[9][10]
Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column. A liquid sample is injected into the system and carried through the column by an eluent. The ions in the sample are separated based on their interactions with the stationary phase. A conductivity detector then measures the concentration of the eluted ions.[11]
Commonly Analyzed Salts: This method is excellent for determining the calcium ion concentration from any soluble calcium salt, such as Calcium Chloride, and can be adapted for less soluble salts like Calcium Carbonate and Calcium Phosphate after appropriate sample preparation.[9][12]
General Experimental Protocol
-
Sample Preparation: Dissolve the sample in high-purity deionized water. If necessary, use dilute acid for less soluble salts. Filter the sample through a 0.45 µm filter to remove any particulates.[10]
-
Instrument Setup:
-
Calibration: Prepare a series of calcium standards of known concentrations and generate a calibration curve.
-
Analysis: Inject the prepared sample into the IC system. The retention time identifies the calcium ion, and the peak area is used to calculate its concentration based on the calibration curve. The run time is typically under 20 minutes.[9]
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific spectroscopic technique used for determining the elemental composition of a sample.
Principle: The method relies on the principle that atoms absorb light at specific wavelengths. A sample is atomized, typically in a high-temperature flame, creating ground-state free atoms. A light beam of a specific wavelength (422.7 nm for calcium) is passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of calcium atoms in the sample.[14][15]
Commonly Analyzed Salts: AAS is suitable for determining the total calcium content from any calcium salt after appropriate digestion or dissolution.
General Experimental Protocol
-
Sample Preparation: Accurately weigh the sample and dissolve it, typically using dilute nitric or hydrochloric acid to ensure complete dissolution and prevent precipitation.[16]
-
Interference Suppression: Add a releasing agent or ionization suppressant, such as a lanthanum chloride solution, to both samples and standards. This mitigates chemical and ionization interferences in the flame.[16][17]
-
Calibration: Prepare a series of standard solutions of known calcium concentrations and generate a calibration curve by measuring their absorbance.
-
Analysis: Aspirate the prepared sample solution into an air-acetylene flame.[14]
-
Measurement: The instrument measures the absorbance of the calcium-specific wavelength (422.7 nm).[14] The calcium concentration is then determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Unlike the methods above that quantify the calcium ion, HPLC is typically used to quantify the entire calcium salt molecule, such as calcium gluconate or calcium orotate. It is a powerful stability-indicating method.[18][19]
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For calcium salts with organic anions, reversed-phase (RP-HPLC) is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[18]
Commonly Analyzed Salts: Calcium Gluconate, Calcium Phospholactate, Calcium Orotate.[18][19]
Experimental Protocol (Example: Calcium Gluconate)
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like water and dilute to a known concentration.[18]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (e.g., 4.6 mm x 150 mm, 5 µm).[18]
-
Mobile Phase: An isocratic mixture of aqueous 1% (v/v) phosphoric acid and methanol (B129727) (90:10, v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detector set to 210 nm.[18]
-
-
Analysis: Inject the sample into the HPLC system. The peak corresponding to calcium gluconate is identified by its retention time, and its area is used for quantification against a standard calibration curve.
Method Performance Comparison
The selection of an analytical method depends on the specific requirements of the analysis, such as the need to quantify the cation or the entire salt, required sensitivity, and available instrumentation.
| Parameter | Complexometric Titration | Ion Chromatography (IC) | Atomic Absorption (AAS) | HPLC |
| Principle | Chelation of Ca²⁺ with EDTA.[4] | Ion-exchange separation.[11] | Atomic light absorption.[15] | Chromatographic separation.[18] |
| Analyte | Total Calcium (Ca²⁺) | Calcium Ion (Ca²⁺) | Total Calcium (Ca²⁺) | Intact Salt Molecule |
| Primary Use | Assay / Purity | Cation quantification | Trace elemental analysis | Assay / Impurity profiling |
| LOD/LOQ | Not typically applicable for assay.[4] | High sensitivity (µg/L to µg/mL range).[12][13] | High sensitivity (mg/L range).[16] | Moderate sensitivity (µg/mL range).[18] |
| Precision (%RSD) | High (<1%) | High (<0.1% to <7%).[11][12] | High (<5%) | High (<2%) |
| Specificity | Low (titrates other metal ions) | High (separates ions) | Very High (element-specific) | High (separates molecules) |
| Throughput | Low (manual) | High (automated) | High (automated) | High (automated) |
| Advantages | Inexpensive, accurate, official. | Simultaneous analysis of multiple ions, high precision.[9] | Very high sensitivity and specificity.[15] | Stability-indicating, quantifies intact salt. |
| Disadvantages | Labor-intensive, lacks specificity.[11] | Higher equipment cost. | Requires interference suppressants, expensive equipment.[16][20] | Not suitable for total calcium; requires chromophore. |
Quantitative Performance Data Summary
| Method | Analyte | Linearity Range | LOD | LOQ | Precision (%RSD) | Accuracy (Recovery %) | Source |
| IC | Orthophosphate from Ca-Phosphate | 6.25 - 75 µg/mL | 0.01 - 0.91 µg/mL | 0.21 - 2.74 µg/mL | 0.5% - 6.6% | 82% - 117% | [12] |
| IC | Calcium from Ca-Carbonate | 1.0 - 25.0 µg/mL (R²=0.9997) | 2.0 µg/L | 6.0 µg/L | - | - | [13] |
| HPLC | Calcium Gluconate | 1.92 - 2.88 mg/mL (R²=0.9982) | 32.7 µg/mL | 96.6 µg/mL | - | - | [18] |
| HPLC | Calcium Phospholactate | 2.0 - 3.0 mg/mL (R²=0.9981) | 27.6 µg/mL | 78.4 µg/mL | - | - | [18] |
References
- 1. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 2. titrations.info [titrations.info]
- 3. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. kelid1.ir [kelid1.ir]
- 6. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. Direct complexometric titration of calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC Assays for Calcium and Magnesium according to USP | Metrohm [metrohm.com]
- 10. Ion Chromatography [serc.carleton.edu]
- 11. Frontiers | A High Precision Method for Calcium Determination in Seawater Using Ion Chromatography [frontiersin.org]
- 12. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrar.com [ijrar.com]
- 14. Calcium- Determination by AAS | OIV [oiv.int]
- 15. agilent.com [agilent.com]
- 16. nemi.gov [nemi.gov]
- 17. researchgate.net [researchgate.net]
- 18. JSM Central || Article Info [jsmcentral.org]
- 19. researchgate.net [researchgate.net]
- 20. How to determine the calcium content in Calcium Chloride Flakes? - Blog [chenlanchem.com]
A Comparative Analysis of the Sedative Properties of Calcium Bromolactobionate and Traditional Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sedative effects of Calcium bromolactobionate against traditional inorganic bromides, such as potassium bromide and sodium bromide. While traditional bromides have a long history of use and a more extensive body of research, data on this compound is limited primarily to manufacturer claims, lacking substantial peer-reviewed experimental validation. This document aims to synthesize the available information to aid in research and development.
Executive Summary
Traditional inorganic bromides have been utilized for their sedative and anticonvulsant properties for over a century.[1] Their mechanism of action is primarily attributed to the bromide ion, which enhances GABAergic inhibition in the central nervous system. However, their use has declined due to a narrow therapeutic index and potential for toxicity. This compound, an organic bromide salt, is purported by its manufacturers to offer enhanced sedative effects with a better safety profile, though independent, peer-reviewed data to support these claims are scarce.
Data Presentation: Comparative Overview
Due to the limited availability of peer-reviewed quantitative data for this compound, a direct statistical comparison of sedative efficacy, onset, and duration is not feasible. The following tables summarize the available information, drawing a clear distinction between data from scientific literature for traditional bromides and manufacturer claims for this compound.
Table 1: General Properties and Sedative Use
| Feature | This compound | Traditional Bromides (Potassium/Sodium Bromide) |
| Chemical Class | Organic bromide salt[2] | Inorganic bromide salts[3] |
| Primary Use | Anxiolytic, hypnotic, and sedative agent (adjunctive treatment for mild sleep disturbances, irritability, nervousness)[4] | Historically used as a sedative and anticonvulsant; still used in veterinary medicine for epilepsy[1][5] |
| Claimed Advantage | Synergistic action of calcium and bromide leading to doubled sedative effect; avoidance of undesirable secondary bromine effects[4] | Well-documented history of efficacy for sedation and seizure control[1] |
| Supporting Data | Primarily manufacturer-provided information[4] | Extensive historical and modern scientific literature[1][6][7] |
Table 2: Pharmacokinetic and Mechanistic Data
| Parameter | This compound | Traditional Bromides (Potassium/Sodium Bromide) |
| Bioavailability | Information not available in peer-reviewed literature. | High bioavailability[1] |
| Half-life | Information not available in peer-reviewed literature. | Long half-life (approximately 12 days in humans)[5] |
| Mechanism of Action | Proposed to be similar to other bromides (bromide ion activity). Manufacturer claims synergistic effect with calcium.[4] | Bromide ions enhance GABA-activated currents, leading to neuronal hyperpolarization and reduced excitability.[8] |
| Toxicity Profile | Claimed to have fewer undesirable secondary effects than alkali bromides.[4] | Chronic use can lead to "bromism," characterized by neurological and dermatological symptoms.[7] |
Mechanism of Action: The Role of the Bromide Ion
The sedative and anticonvulsant effects of bromide salts are attributed to the bromide ion (Br-). It is believed that bromide ions act as a central nervous system depressant by competing with chloride ions (Cl-) at the GABA-A receptor, a ligand-gated ion channel. The influx of bromide ions through the GABA-A receptor channel leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire. This potentiation of the inhibitory effects of GABA results in the observed sedative and anticonvulsant properties.[8]
Signaling Pathway of Bromide-Induced Sedation
Caption: Proposed mechanism of bromide-induced sedation via potentiation of GABA-A receptor activity.
The Unverified Role of Calcium in this compound
The manufacturer of this compound claims a synergistic sedative effect due to the presence of calcium.[4] While calcium ions are crucial for regulating neuronal excitability, and some calcium channel blockers exhibit sedative properties, there is no peer-reviewed evidence to suggest that the calcium component of this compound directly contributes to or enhances its sedative effect in a synergistic manner.[9][10][11] Further research is required to validate this claim.
Experimental Protocols for Assessing Sedative Effects
For researchers interested in evaluating the sedative properties of these compounds, a standardized experimental workflow is crucial. The following outlines a general protocol for assessing sedation in a rodent model.
Experimental Workflow for Sedation Assessment in Rodents
Caption: A generalized experimental workflow for the assessment of sedative effects in rodent models.
Key Methodologies
-
Animals: Male or female mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats), aged 8-12 weeks, are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation and Administration: Test compounds and vehicle controls should be prepared fresh on the day of the experiment. Administration can be oral (gavage) or parenteral (e.g., intraperitoneal injection), depending on the compound's properties and the intended clinical route.
-
Behavioral Assessments:
-
Loss of Righting Reflex (LORR): A primary indicator of sedation/hypnosis. An animal is placed on its back, and the time it takes to right itself onto all four paws is recorded. Loss of the righting reflex is defined as the inability to right itself within a set time (e.g., 30 seconds). The onset and duration of LORR are key parameters.
-
Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A sedated animal will typically show reduced movement (distance traveled, rearing frequency) in the open field arena.
-
Rotarod Test: This test evaluates motor coordination and balance. A sedated animal will have a shorter latency to fall from the rotating rod.
-
-
Data Analysis: Data should be analyzed using appropriate statistical methods to compare the effects of different treatment groups to the vehicle control. Parameters such as the percentage of animals exhibiting LORR, the latency to LORR, the duration of LORR, total distance traveled in the open field, and latency to fall in the rotarod test are typically analyzed.
Conclusion
While traditional bromides have a well-documented, albeit historically significant, role as sedatives, their clinical use is limited by their toxicity. This compound is presented as a potentially safer alternative with enhanced efficacy, but these claims are not yet substantiated by robust, publicly available scientific evidence. For researchers and drug development professionals, this highlights a significant gap in the literature and an opportunity for further investigation. The provided experimental protocols offer a framework for conducting the necessary preclinical studies to validate the sedative effects and safety profile of this compound and to perform a direct, data-driven comparison with traditional bromides. Until such data is available, any claims regarding the superiority of this compound should be approached with scientific caution.
References
- 1. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. envirotech.com [envirotech.com]
- 3. Inorganic Bromides [asna.com.sa]
- 4. globalcalcium.com [globalcalcium.com]
- 5. Bromide - Wikipedia [en.wikipedia.org]
- 6. The toxicology of bromide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromide ion | Br- | CID 259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium bromide: effects on different patterns of epileptiform activity, extracellular pH changes and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-penetrant calcium channel blockers are associated with a reduced incidence of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical neuropharmacology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-vascular central nervous system effects of calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Dissolution of Common Calcium Salt Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro dissolution characteristics of various calcium salt formulations commonly used in pharmaceuticals and dietary supplements. The information presented is collated from a range of scientific studies, offering insights into the performance of different calcium salts under simulated physiological conditions. This document is intended to assist researchers and formulation scientists in the selection of appropriate calcium sources for drug development and supplementation.
Comparative Dissolution Data of Calcium Salts
The dissolution of calcium salts is a critical factor influencing their bioavailability. The following table summarizes quantitative data from various in-vitro studies, highlighting the percentage of calcium dissolved under different pH conditions, simulating the environments of the stomach and small intestine.
| Calcium Salt | Dissolution Medium (pH) | Time (minutes) | Calcium Dissolved (%) | Reference |
| Calcium Carbonate | pH 1.5 (Simulated Gastric Fluid) | 60 | 56 - 100% (Varies widely between preparations) | [1] |
| pH 6.9 (Simulated Intestinal Fluid) | 60 | 0.67 ± 0.8% | [1] | |
| pH 1.2 | 10 | 99.7% | [1] | |
| pH 6.8 | 360 | 10.9% | [1] | |
| Calcium Citrate | pH 1.5 (Simulated Gastric Fluid) | 60 | High (Independent of pH) | [1] |
| pH 7.0 (Simulated Intestinal Fluid) | - | Forms significantly higher levels of soluble complex compared to calcium phosphate (B84403) | [2][3] | |
| Calcium Phosphate (Dicalcic Phosphate) | pH 1.5 (Simulated Gastric Fluid) | 60 | High | [1] |
| (Tricalcium Phosphate, Tetracalcium Phosphate, Hydroxyapatite) | pH 6.2 or 7.2 | - | Solubility decreases in the order: tetracalcium phosphate > tricalcium phosphate > hydroxyapatite (B223615). Precipitates extensively at pH 7.0. | [2][4] |
| Calcium Lactogluconate | pH 1.5 - 6.9 | 60 | 95 - 115% (Independent of pH) | [1] |
| Calcium Acetate | pH 1.5 (Simulated Gastric Fluid) | 60 | High | [1] |
| Calcium Gluconate | Aqueous Medium | - | Readily dissociates to yield Ca²⁺ ions | [5][6] |
Key Observations:
-
Calcium Carbonate : Demonstrates highly pH-dependent dissolution, with excellent dissolution in acidic environments simulating the stomach, but very poor dissolution in the neutral to alkaline conditions of the small intestine.[1] The dissolution rate of different calcium carbonate preparations can vary significantly.[1]
-
Calcium Citrate : Exhibits dissolution that is largely independent of pH, making it a more consistently soluble source of calcium throughout the gastrointestinal tract.[1][7] It forms soluble complexes at intestinal pH.[2][3]
-
Calcium Phosphate : The solubility of calcium phosphates is complex and pH-dependent, generally being more soluble in acidic conditions.[8][9][10] More basic salts like hydroxyapatite are less soluble than more acidic salts like dicalcium phosphate.[8]
-
Calcium Lactogluconate and Calcium Citrate : Among the salts tested in one study, these showed the best dissolution velocities, which were independent of the solution's pH.[1]
-
Calcium Gluconate : While specific dissolution rate data is less prevalent in the comparative studies found, it is known to readily dissociate in aqueous solutions, making calcium ions available.[5][6] Its bioavailability is also influenced by its crystalline form, with finer particles leading to faster dissolution.[11]
Standard In-Vitro Dissolution Testing Protocol for Calcium Supplements
The following is a generalized experimental protocol for conducting in-vitro dissolution studies of calcium salt formulations, based on common methodologies cited in the literature.[12][13][14]
1. Materials and Apparatus:
-
Dissolution Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium:
-
Simulated Gastric Fluid: 0.1 N Hydrochloric Acid (HCl), pH ~1.2.
-
Simulated Intestinal Fluid: pH 6.8 buffer (e.g., phosphate buffer).
-
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50-75 rpm.
-
Calcium Salt Formulations: Tablets or capsules of different calcium salts.
-
Analytical Equipment: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for calcium quantification.
2. Procedure:
-
Medium Preparation: Prepare the required volumes of simulated gastric and intestinal fluids.
-
Apparatus Setup: Set up the dissolution apparatus, ensuring the temperature is maintained at 37 ± 0.5 °C.
-
Dissolution Run:
-
Place one tablet or capsule of the calcium salt formulation into each dissolution vessel containing the dissolution medium.
-
Start the paddle rotation at the specified speed.
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Sample Preparation: Filter the withdrawn samples promptly. Dilute the samples as necessary to fall within the analytical range of the quantification method.
-
Calcium Quantification: Analyze the concentration of dissolved calcium in each sample using AAS or another suitable method.
-
Data Analysis: Calculate the cumulative percentage of the labeled amount of calcium dissolved at each time point. Plot the dissolution profile (percentage of calcium dissolved vs. time).
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and comparisons involved in these studies, the following diagrams are provided.
Caption: Experimental workflow for in-vitro dissolution testing of calcium salts.
Caption: Logical comparison of calcium salt dissolution based on pH dependency.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of the solubility of different calcium phosphate ceramic particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium Citrate Versus Calcium Carbonate in the Management of Chronic Hypoparathyroidism: A Randomized, Double‐Blind, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. bio.umass.edu [bio.umass.edu]
- 10. Solubility of Calcium Phosphates | NIST [nist.gov]
- 11. ruipugroup.com [ruipugroup.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. US9101565B2 - Dissolution stability of calcium carbonate tablets - Google Patents [patents.google.com]
Comparative assessment of natural versus synthetic super disintegrating agents in tablets.
For researchers, scientists, and drug development professionals, the selection of a suitable superdisintegrant is a critical step in the formulation of oral solid dosage forms, particularly for tablets where rapid disintegration is essential for optimal drug dissolution and bioavailability. This guide provides a comprehensive comparative assessment of natural and synthetic superdisintegrating agents, supported by experimental data and detailed protocols.
Superdisintegrants are substances added to tablet formulations to facilitate their breakup into smaller particles in an aqueous environment.[1] This guide delves into the performance characteristics of both natural and synthetic superdisintegrants, offering a comparative analysis to aid in formulation decisions. Natural superdisintegrants, derived from sources like plants and gums, are often favored for their biocompatibility, biodegradability, and cost-effectiveness.[2][3] In contrast, synthetic superdisintegrants are chemically modified substances known for their high efficiency, consistency, and homogeneity.[2]
Comparative Performance Data
The efficacy of superdisintegrants is evaluated through several key parameters, including disintegration time, wetting time, water absorption ratio, and in vitro drug release. The following tables summarize quantitative data from various studies, comparing the performance of common natural and synthetic superdisintegrants.
Table 1: Comparative Disintegration Time of Natural and Synthetic Superdisintegrants
| Superdisintegrant (Concentration) | Drug | Disintegration Time (seconds) | Reference |
| Natural | |||
| Banana Powder | Levofloxacin HCl | Fast | [4] |
| Plantago ovata mucilage (5%) | Metoclopramide HCl | 32 | [5] |
| Hibiscus rosa-sinensis mucilage | Levocetrizine dihydrochloride | Comparable to synthetics | [6] |
| Mango Pectin Powder | Aceclofenac | Superior to synthetics | [7] |
| Guar Gum | Aceclofenac | Superior to synthetics | [7] |
| Aloe Vera Mucilage | Aceclofenac | Superior to synthetics | [7] |
| Synthetic | |||
| Sodium Starch Glycolate (SSG) (5%) | Metoclopramide HCl | 206 | [5] |
| Croscarmellose Sodium (CCS) (5%) | Metoclopramide HCl | 206 | [5] |
| Crospovidone (10%) | Metformin | Optimized formulation | [8] |
| Kyron T-314 (2.4%) | Levocetrizine dihydrochloride | 30 | [6] |
Table 2: Comparative Wetting Time of Natural and Synthetic Superdisintegrants
| Superdisintegrant (Concentration) | Drug | Wetting Time (seconds) | Reference |
| Natural | |||
| Plantago ovata mucilage (5%) | Metoclopramide HCl | 50 | [5] |
| Hibiscus rosa-sinensis mucilage | Levocetrizine dihydrochloride | 34 | [6] |
| Synthetic | |||
| Sodium Starch Glycolate (SSG) (5%) | Metoclopramide HCl | 209.7 | [5] |
| Croscarmellose Sodium (CCS) (5%) | Metoclopramide HCl | 209.7 | [5] |
| Kyron T-314 (2.4%) | Levocetrizine dihydrochloride | 34 | [6] |
Table 3: Comparative Water Absorption Ratio of Natural and Synthetic Superdisintegrants
| Superdisintegrant | Water Absorption Ratio (%) | Reference |
| Natural | ||
| Plantago ovata mucilage | > SSG | [9] |
| Hibiscus rosa-sinensis mucilage | 95 | [6] |
| Synthetic | ||
| Sodium Starch Glycolate (SSG) | < Plantago ovata mucilage | [9] |
| Kyron T-314 | 95 | [6] |
Table 4: Comparative In-Vitro Drug Release of Natural and Synthetic Superdisintegrants
| Superdisintegrant | Drug | % Drug Release | Reference |
| Natural | |||
| Banana Powder | Levofloxacin HCl | up to 95% | [4] |
| Synthetic | |||
| Sodium Starch Glycolate, Crospovidone, Croscarmellose Sodium | Levofloxacin HCl | up to 88% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacopeial methods and published research.
Disintegration Test
The disintegration test determines the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.[10]
Apparatus: USP Disintegration Test Apparatus.[11]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disk to each tube.
-
Suspend the assembly in a beaker containing a specified liquid (e.g., water, 0.1 M HCl, or simulated gastric/intestinal fluid) maintained at 37 ± 2°C.[3][11]
-
Operate the apparatus for the specified time. The assembly is raised and lowered in the immersion fluid at a constant frequency of 29-32 cycles per minute.[3]
-
At the end of the time limit, lift the basket from the fluid and observe the tablets.
-
Complete disintegration is achieved when no residue of the tablet, other than fragments of insoluble coating, remains on the screen of the apparatus.[11]
Wetting Time Test
This test measures the time required for a tablet to become completely wetted when in contact with a liquid.
Procedure:
-
A piece of tissue paper folded twice is placed in a small Petri dish containing 6 mL of water.[12]
-
A tablet is carefully placed on the surface of the tissue paper.
-
The time required for water to completely wet the tablet is recorded as the wetting time.[13]
Water Absorption Ratio Test
This test quantifies the amount of water a tablet can absorb, which is indicative of its swelling capacity.[14]
Procedure:
-
Place the tablet on a piece of tissue paper folded twice in a Petri dish containing 6 mL of water.
-
Allow the tablet to get completely wetted.
-
The water absorption ratio (R) is calculated using the following equation: R = [(Wa - Wb) / Wb] x 100
In-Vitro Dissolution Test
This test measures the rate and extent of drug release from the tablet into a dissolution medium over time.[15]
Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle type).[16]
Procedure:
-
Place one tablet in the apparatus.
-
Withdraw samples of the dissolution medium at specified time intervals.[15]
-
Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing the Processes
To better understand the experimental workflow and the underlying mechanisms of superdisintegrant action, the following diagrams are provided.
Caption: Experimental workflow for comparative assessment of superdisintegrants.
Caption: Mechanisms of action of superdisintegrants leading to tablet disintegration.
Conclusion
Synthetic superdisintegrants, while potentially more expensive, provide consistent and highly efficient disintegration, making them suitable for a wide range of formulations, including those with poorly soluble drugs.[2] Ultimately, a thorough evaluation based on the experimental protocols outlined in this guide is essential for selecting the optimal superdisintegrant to ensure the desired tablet performance and therapeutic efficacy.
References
- 1. usp.org [usp.org]
- 2. jchr.org [jchr.org]
- 3. torontech.com [torontech.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Comparative Study of Natural and Synthetic Superdisintegrants in Orodispersible Metformin Tablet | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. torontech.com [torontech.com]
- 11. usp.org [usp.org]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Comparative Risk Assessment of Elemental Impurities in Pharmaceutical-Grade Calcium Carbonate from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mined vs. Synthesized Calcium Carbonate
The selection of excipients is a critical step in drug development, with a direct impact on the safety and efficacy of the final product. Calcium carbonate, a widely used excipient, is sourced from either natural (mined) or synthetic (precipitated) origins. While chemically identical, the elemental impurity profiles of these sources can differ significantly, posing varying levels of risk. This guide provides a comprehensive comparison of these sources, supported by experimental data and detailed methodologies, to aid in the risk assessment and selection of the most suitable calcium carbonate for pharmaceutical applications.
Executive Summary
Elemental impurities in pharmaceutical products are non-therapeutic and can pose toxicological risks.[1] Regulatory bodies, through guidelines such as the International Council for Harmonisation's ICH Q3D, have established Permitted Daily Exposure (PDE) limits for various elemental impurities.[1] This guide demonstrates that precipitated calcium carbonate generally presents a lower risk profile in terms of elemental impurities compared to its mined counterpart. This is attributed to the controlled manufacturing process of precipitated calcium carbonate, which allows for the removal of impurities.[2][3]
Comparison of Elemental Impurity Levels
Quantitative analysis of elemental impurities in different calcium carbonate sources reveals distinct profiles. Mined, or ground calcium carbonate (GCC), being a natural product, is more susceptible to containing a wider range and higher concentration of elemental impurities from its geological source.[2][3] In contrast, precipitated calcium carbonate (PCC) is synthetically produced through a controlled chemical reaction, which typically results in a higher purity product with fewer impurities.[2][3]
A study comparing light calcium carbonate (a form of PCC) and ground calcium carbonate for pediatric preparations found that ground calcium carbonate was more suitable concerning elemental impurities, suggesting significant variability and the need for careful sourcing and testing.[1][4][5][6] The following table summarizes representative data on elemental impurity levels found in different calcium carbonate sources.
| Elemental Impurity | ICH Class | Mined Calcium Carbonate (Typical Range, ppm) | Precipitated Calcium Carbonate (Typical Range, ppm) | ICH Q3D Oral PDE (µ g/day ) |
| Lead (Pb) | 1 | < 0.5 - 3 | < 0.8 | 5 |
| Arsenic (As) | 1 | < 0.75 - 3 | Not typically detected | 15 |
| Cadmium (Cd) | 1 | < 2.0 | Not typically detected | 5 |
| Mercury (Hg) | 1 | < 0.5 | Not typically detected | 30 |
| Nickel (Ni) | 2A | Variable | Not typically detected | 200 |
| Vanadium (V) | 2A | Variable | Not typically detected | 100 |
| Copper (Cu) | 3 | Variable | Not typically detected | 3000 |
| Chromium (Cr) | 3 | Variable | Not typically detected | 25000 |
Note: The typical ranges are compiled from various sources, including supplier specifications and published studies. Actual levels can vary significantly between batches and suppliers.
Experimental Protocols
The accurate quantification of elemental impurities is crucial for a reliable risk assessment. The most widely accepted and sensitive method for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][5][7]
Detailed Methodology for ICP-MS Analysis of Calcium Carbonate
This protocol outlines a typical procedure for the determination of elemental impurities in calcium carbonate using ICP-MS, in accordance with USP <233>.
1. Sample Preparation:
-
Objective: To dissolve the calcium carbonate sample and bring the elemental impurities into a solution suitable for ICP-MS analysis.
-
Procedure:
-
Accurately weigh approximately 100 mg of the calcium carbonate sample into a clean, acid-leached digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid (HNO₃). Allow any effervescence to subside in a fume hood.
-
If the sample does not fully dissolve, add 1 mL of high-purity hydrochloric acid (HCl).
-
For difficult to dissolve samples, microwave digestion is the preferred method. Place the vessel in a microwave digestion system and apply a suitable temperature and pressure program to ensure complete dissolution. A typical program might involve ramping to 200°C over 15 minutes and holding for 20 minutes.
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water. The final acid concentration should be approximately 2-5%.
-
Prepare a method blank using the same digestion procedure without the sample.
-
2. Instrument Calibration:
-
Objective: To establish a calibration curve for the accurate quantification of target elements.
-
Procedure:
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of the standards should bracket the expected concentration of the impurities in the sample and the established PDE limits.
-
The calibration standards should be matrix-matched to the sample solutions (i.e., contain the same acid concentration).
-
An internal standard solution (e.g., containing Germanium, Rhodium, and Iridium) should be introduced online to correct for matrix effects and instrumental drift.
-
3. ICP-MS Analysis:
-
Objective: To measure the concentration of elemental impurities in the prepared sample solutions.
-
Procedure:
-
Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) to achieve maximum sensitivity and minimize interferences.
-
Use a collision/reaction cell (if available) with a suitable gas (e.g., helium, hydrogen) to reduce polyatomic interferences.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Acquire data for the target elemental impurities. Each sample should be measured in triplicate.
-
4. Data Analysis and Reporting:
-
Objective: To calculate the concentration of elemental impurities in the original calcium carbonate sample.
-
Procedure:
-
Construct a calibration curve for each element by plotting the instrument response against the concentration of the calibration standards.
-
Determine the concentration of each element in the sample solutions from the calibration curve.
-
Calculate the concentration of each elemental impurity in the original calcium carbonate sample, taking into account the initial sample weight and dilution factor.
-
Report the results in parts per million (ppm) or micrograms per gram (µg/g).
-
Risk Assessment Workflow and Signaling Pathways
A systematic risk assessment is essential to control elemental impurities in the final drug product. This process involves identifying potential sources of impurities, evaluating their levels, and comparing them against the established PDE values.
Certain elemental impurities, particularly heavy metals like lead, cadmium, arsenic, and mercury, can induce cellular toxicity through various mechanisms, with the induction of oxidative stress being a common pathway.[4][8][9][10] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components, including lipids, proteins, and DNA, and the activation of stress-response signaling pathways.
Conclusion and Recommendations
The data and methodologies presented in this guide highlight the importance of source selection and rigorous analytical testing in managing the risks associated with elemental impurities in calcium carbonate.
-
Precipitated calcium carbonate generally offers a higher level of purity and a lower elemental impurity profile due to its controlled manufacturing process. It is often the preferred choice for high-risk formulations, such as those for parenteral or inhalation routes of administration, or for pediatric use.
-
Mined calcium carbonate can be a suitable and cost-effective option for oral solid dosage forms, provided that a thorough risk assessment is conducted. This includes comprehensive testing of multiple batches from a qualified supplier to ensure consistent compliance with ICH Q3D limits.
It is imperative for drug development professionals to work closely with suppliers to obtain detailed information on their manufacturing processes and elemental impurity testing data. A robust quality agreement should be in place to ensure ongoing monitoring and control of these critical quality attributes. By implementing a science- and risk-based approach to the selection and qualification of calcium carbonate, pharmaceutical manufacturers can ensure the safety and quality of their drug products.
References
- 1. database.ich.org [database.ich.org]
- 2. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-onward.com.tw [uni-onward.com.tw]
- 4. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Heavy Metal Induced Oxidative Stress Mitigation and ROS Scavenging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. mdpi.com [mdpi.com]
- 10. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]
A Comparative Guide to Ion Chromatography for the Analysis of Calcium and its Impurities
For researchers, scientists, and drug development professionals, the accurate determination of calcium and its impurities is critical for ensuring product quality, safety, and efficacy. While several analytical techniques are available, ion chromatography (IC) has emerged as a powerful and versatile tool. This guide provides an objective comparison of ion chromatography with other common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Executive Summary
Ion chromatography offers a compelling alternative to traditional methods like titration and atomic absorption spectroscopy (AAS), as well as more advanced techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES). Its key advantages lie in its ability to simultaneously separate and quantify multiple ionic species in a single run, its high sensitivity and selectivity, and its relatively low operational cost. This makes IC particularly well-suited for the comprehensive analysis of calcium and its common impurities, such as magnesium, sodium, potassium, and strontium, in pharmaceutical formulations and other matrices.
Performance Comparison of Analytical Techniques
The following tables summarize the quantitative performance of ion chromatography and compare it with alternative methods for the analysis of calcium and its key impurities.
Table 1: Performance of Ion Chromatography for Calcium and Impurity Analysis
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Correlation Coefficient (R²) |
| Calcium (Ca²⁺) | 1.0 - 25.0[1][2] | 2.0[1][2] | 6.0[1][2] | >0.999[1][2] |
| Magnesium (Mg²⁺) | 0.5 - 20.0[3] | 1.0[1][2] | 3.0[1][2] | >0.999 |
| Sodium (Na⁺) | 0.1 - 50.0 | 1.0[1][2] | 3.0[1][2] | >0.999 |
| Potassium (K⁺) | 0.2 - 50.0 | 2.0[1][2] | 6.0[1][2] | >0.999 |
| Lithium (Li⁺) | 0.1 - 10.0 | 1.0[1][2] | 3.0[1][2] | >0.999 |
| Ammonium (NH₄⁺) | 0.1 - 10.0 | 1.0[1][2] | 4.0[1][2] | >0.999 |
Data synthesized from studies on calcium carbonate and pharmaceutical tablets.[1][2][3]
Table 2: Comparative Overview of Analytical Techniques for Calcium and Impurity Analysis
| Parameter | Ion Chromatography (IC) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Principle | Ion exchange separation followed by conductivity or electrochemical detection. | Absorption of light by free atoms in the gaseous state. | Emission of light from excited atoms and ions in an argon plasma. |
| Simultaneous Analysis | Yes, for multiple cations and anions in a single run.[3] | No, typically single-element analysis. | Yes, for multiple elements simultaneously.[4] |
| Throughput | Moderate to high. | Low to moderate. | High. |
| Sensitivity | ppb to low ppm.[1] | ppm to ppb (with graphite (B72142) furnace). | ppb to high ppm. |
| Precision (%RSD) | Typically < 2%. | < 5% (flame), < 10% (furnace). | < 2%. |
| Matrix Interference | Can be significant, requires appropriate sample preparation and column selection. | Chemical and ionization interferences can occur. | Spectral and matrix interferences need to be managed. |
| Cost (Instrument) | Moderate. | Low to moderate. | High. |
| Cost (Operational) | Low to moderate. | Low. | High (due to gas consumption). |
| Speciation Analysis | Yes (e.g., different oxidation states). | No. | No (without hyphenation). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of calcium and its impurities using ion chromatography.
Experimental Protocol: Ion Chromatography for Calcium and Impurities in Calcium Carbonate
This method is suitable for the determination of calcium as the main component and impurities such as magnesium, sodium, potassium, and lithium.[1][2]
1. Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Cation-exchange analytical column (e.g., IonPac CS16).
-
Autosampler.
2. Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Methanesulfonic acid (MSA) eluent concentrate.
-
Certified stock standards (1000 mg/L) for Ca²⁺, Mg²⁺, Na⁺, K⁺, and Li⁺.
3. Chromatographic Conditions:
-
Eluent: 20-30 mM Methanesulfonic acid.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Injection Volume: 10 - 25 µL.
-
Column Temperature: 30 - 40 °C.
-
Detection: Suppressed conductivity.
4. Sample Preparation:
-
Accurately weigh approximately 100-200 mg of the calcium carbonate sample.
-
Dissolve the sample in a minimal amount of dilute nitric acid or hydrochloric acid.
-
Dilute the dissolved sample to a known volume (e.g., 100 mL) with deionized water.
-
Further dilute an aliquot of this solution to bring the calcium concentration within the calibration range (e.g., 1-25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards by diluting the stock standards with deionized water to cover the desired concentration range for all analytes.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing the analytical method.
Caption: Experimental workflow for the analysis of calcium and its impurities using ion chromatography.
Logical Relationships in Method Selection
The choice of an analytical technique depends on various factors. The following diagram illustrates the logical considerations for selecting between IC, AAS, and ICP-OES.
Caption: Decision tree for selecting an analytical method for calcium and impurity analysis.
Conclusion
Ion chromatography presents a robust, reliable, and cost-effective method for the comprehensive analysis of calcium and its ionic impurities.[2] Its capability for simultaneous determination of multiple analytes in a single run provides a significant advantage in efficiency over single-element techniques like AAS.[3] While ICP-OES offers higher throughput and multi-element capabilities, IC often provides a more economical solution with sufficient sensitivity for many pharmaceutical applications. The choice of the optimal technique will ultimately depend on the specific analytical requirements, including the number of analytes, required sensitivity, sample throughput, and budgetary considerations. For routine quality control and comprehensive impurity profiling of calcium-containing materials, ion chromatography is an excellent and often preferred analytical choice.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrar.com [ijrar.com]
- 3. IC Assays for Calcium and Magnesium according to USP | Metrohm [metrohm.com]
- 4. Comparison of an inductively coupled plasma-atomic emission spectrometry method for the determination of calcium, magnesium, sodium, potassium, copper and zinc with atomic absorption spectroscopy and flame photometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Bromolactobionate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of calcium bromolactobionate, a compound utilized in various pharmaceutical applications. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhaling any dust particles. In the event of a spill, contain the solid material using an inert absorbent and thoroughly clean the affected area.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as a hazardous or non-hazardous waste, a determination that should be made in consultation with your institution's Environmental Health and Safety (EHS) department. While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), a formal waste determination is a crucial first step.
-
Waste Characterization: Consult the Safety Data Sheet (SDS) and your local EHS office to determine if the this compound waste meets the criteria for hazardous waste based on its characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound is designated as harmful if swallowed.[1][2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated and clearly labeled container.
-
Containerization: Use a dedicated, leak-proof container with a secure lid that is chemically compatible with the compound. For solid forms of this compound, a sturdy, well-sealed plastic container is suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and any associated hazard warnings (e.g., "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, away from incompatible materials, and not in general laboratory traffic areas.[3][4][5]
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2][6] Environmental precautions explicitly state not to let the product enter drains, soil, or water sources.[1][2][6]
-
Documentation: Maintain a detailed record of the disposal, including the chemical name, quantity, disposal date, and the name of the EHS-approved waste vendor. This documentation is essential for regulatory compliance.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C24H42Br2Ca2O24 | [7][8] |
| Molecular Weight | 954.5 g/mol | [7][8] |
| Flash Point | 319°C | [6] |
| Hazard Statement | H302: Harmful if swallowed | [1][2][6] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound. No experimental protocols were cited in the generation of this disposal guidance.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. ammol.org [ammol.org]
- 2. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]
- 7. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globalcalcium.com [globalcalcium.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Bromolactobionate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Calcium Bromolactobionate, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, as well as established handling and disposal procedures, is critical for minimizing risk and ensuring the well-being of laboratory personnel.
Personal Protective Equipment (PPE) and Hazard Summary
The primary hazards associated with this compound include being harmful if swallowed, and the potential to cause allergic skin reactions or respiratory difficulties if inhaled.[1][2] Therefore, a comprehensive PPE strategy is essential.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield | Protects against dust and splashes.[3] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and potential allergic reactions.[1][3] |
| Body Protection | Clean, body-covering clothing or a lab coat | Minimizes skin exposure to dust.[1][3] |
| Respiratory Protection | NIOSH-approved particulate respirator | Required when engineering controls are insufficient to control dust or mist exposure.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1][3]
-
Environmental Conditions: Keep away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[1]
-
Container Integrity: Ensure the container is tightly closed to prevent contamination and minimize air contact.[1][3]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system is recommended to minimize exposure.[1]
-
Avoid Dust Generation: Take care to minimize the creation of dust when handling the solid form.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]
-
Emergency Equipment: Ensure that an eyewash station and quick-drench shower are readily accessible in the work area.[3]
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing and shoes.[1][3] Get medical attention if irritation develops.[1][3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[1] Call a poison control center or doctor for treatment advice.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a designated and properly labeled container.[1]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant.[3] Follow all federal, state, and local regulations for chemical waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product.
-
Spill Management: In the event of a spill, contain the material and prevent it from entering drains or water sources.[1] Use a shovel to place the spilled material into a suitable container for disposal.[1]
Workflow for Handling this compound
Caption: This diagram outlines the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
